molecular formula C9H12N2 B1351808 N-(pyridin-3-ylmethyl)prop-2-en-1-amine CAS No. 873407-11-5

N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Cat. No.: B1351808
CAS No.: 873407-11-5
M. Wt: 148.2 g/mol
InChI Key: XDFBNOXCMYOAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-ylmethyl)prop-2-en-1-amine is a valuable chemical intermediate in organic and inorganic synthesis, characterized by its pyridine and terminal alkene functional groups. This structure makes it a versatile "clickable" precursor for constructing more complex ligands, particularly for coordination chemistry and catalysis research. The primary amine and alkene groups allow for further functionalization, while the pyridyl nitrogen provides a key coordination site for metal ions . Research Applications: This compound is primarily used in the development of novel ligands for bioinspired metal complexes. Ligands with similar N-donor and alkene groups have been employed to create manganese complexes that model the active sites of metalloenzymes, such as manganese-dependent dioxygenases (MndD) . These biomimetic complexes are of significant interest for studying catalytic processes like the oxidative cleavage of catechols . The alkene functionality also makes it a suitable building block for immobilization on solid supports via "click chemistry" methodologies, enabling the creation of heterogeneous catalysts . Note on Availability & Safety: This product is offered for early discovery research. As an analytical characterization for this specific lot is not available, the researcher assumes responsibility for confirming product identity and/or purity prior to use. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-5-10-7-9-4-3-6-11-8-9/h2-4,6,8,10H,1,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFBNOXCMYOAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405918
Record name N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873407-11-5
Record name N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-(pyridin-3-ylmethyl)prop-2-en-1-amine" synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Optimized Synthesis and Characterization of N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Executive Summary

This compound (CAS: 1158342-39-2 [HCl salt]) is a critical secondary amine intermediate used in the synthesis of kinase inhibitors, nicotinic ligands, and coordination complexes. Its structural duality—possessing both a basic pyridine nitrogen and a reactive allyl handle—makes it a versatile scaffold but also presents specific synthetic challenges, particularly regarding chemoselectivity and purification.

This guide details the Reductive Amination pathway as the "Gold Standard" methodology. Unlike direct alkylation, which suffers from poly-alkylation and difficult separations, this protocol ensures high selectivity for the secondary amine. We provide a self-validating workup strategy relying on the acid-base properties of the pyridine ring to deliver high-purity material without chromatographic purification.

Retrosynthetic Analysis & Strategy

To synthesize this compound efficiently, we disconnect the C-N bond between the pyridine-methyl carbon and the nitrogen.

  • Approach A (Direct Alkylation - Not Recommended): Reaction of 3-(aminomethyl)pyridine with allyl bromide.

    • Flaw: High risk of tertiary amine formation (over-alkylation) and quaternary ammonium salt formation.

  • Approach B (Reductive Amination - Recommended): Condensation of 3-pyridinecarboxaldehyde with allylamine to form an imine, followed by hydride reduction.

    • Advantage:[1][2][3][4][5][6] The imine intermediate locks the stoichiometry 1:1, preventing over-alkylation.

Reaction Pathway Diagram

ReactionScheme Aldehyde 3-Pyridinecarboxaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine MeOH, 25°C -H2O Amine Allylamine Amine->Imine Product N-(pyridin-3-ylmethyl) prop-2-en-1-amine Imine->Product NaBH4 Reduction

Figure 1: The reductive amination pathway ensures 1:1 stoichiometry, avoiding the poly-alkylation byproducts common in direct alkylation.

Experimental Protocol: Reductive Amination

Safety Note: Allylamine is highly toxic, volatile, and a lachrymator. 3-Pyridinecarboxaldehyde is susceptible to air oxidation. All operations must be performed in a functioning fume hood.

Materials
ReagentEquiv.RoleCAS
3-Pyridinecarboxaldehyde 1.0Electrophile500-22-1
Allylamine 1.1Nucleophile107-11-9
Sodium Borohydride (NaBH4) 1.5Reducing Agent16940-66-2
Methanol (MeOH) SolventSolvent67-56-1
Step-by-Step Procedure
  • Imine Formation:

    • Charge a dry Round Bottom Flask (RBF) with 3-Pyridinecarboxaldehyde (10.0 mmol) and anhydrous MeOH (30 mL).

    • Add Allylamine (11.0 mmol, 1.1 equiv) dropwise at 0°C.

    • Expert Insight: Although many protocols suggest adding molecular sieves or MgSO4 to sequester water, for this specific substrate, the equilibrium favors the imine sufficiently in MeOH. Stir at Room Temperature (RT) for 2–3 hours.

    • QC Check: Monitor by TLC (or 1H NMR aliquot). Disappearance of the aldehyde peak (~10.0 ppm) confirms imine formation.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH4 (15.0 mmol, 1.5 equiv) portion-wise over 15 minutes.

    • Causality: Rapid addition causes vigorous H2 evolution and exotherm, potentially reducing the aldehyde directly to the alcohol (impurity) rather than the imine. Slow addition favors the amine.

    • Allow the mixture to warm to RT and stir for 12 hours.

  • Quench:

    • Concentrate the mixture under reduced pressure to remove MeOH.

    • Resuspend the residue in water (20 mL) and quench with 1M HCl until pH < 2. This destroys excess hydride and protonates the product, keeping it in the aqueous phase.

Purification Strategy: The "Self-Validating" Workup

Because the product contains a basic pyridine nitrogen and a secondary amine, we can use Acid-Base Extraction to isolate it from neutral impurities (unreacted aldehyde or reduced alcohol byproduct) without column chromatography.

Purification Workflow

Workup Crude Crude Reaction Mixture (Residue) Acidify Add 1M HCl (pH < 2) Crude->Acidify Wash Wash with Ethyl Acetate (x2) Acidify->Wash OrgLayer1 Organic Layer: Neutral Impurities (Aldehyde/Alcohol) Wash->OrgLayer1 Discard AqLayer1 Aqueous Layer: Product (Protonated Salt) Wash->AqLayer1 Keep Basify Basify with 2M NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM (x3) Basify->Extract FinalOrg Organic Layer: Pure Product (Free Base) Extract->FinalOrg Keep Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry

Figure 2: Acid-Base extraction logic exploits the basicity of the pyridine and amine to separate them from neutral byproducts.[1]

Characterization & Quality Control

Confirming the structure requires verifying the presence of the pyridine ring, the allyl group, and the secondary amine linkage.

1H NMR (CDCl3, 400 MHz) - Expected Signals
Shift (δ, ppm)MultiplicityIntegrationAssignmentDiagnostic Note
8.55 d1HPy-H2Characteristic α-proton (deshielded)
8.50 dd1HPy-H6Characteristic α-proton
7.68 dt1HPy-H4
7.25 m1HPy-H5Often overlaps with solvent
5.90 ddt1HVinyl-CHAllyl Core: Multiplet indicating vinyl group
5.20 dq1HVinyl-CH2 (trans)Distinct splitting
5.12 dq1HVinyl-CH2 (cis)Distinct splitting
3.82 s2HPy-CH2 -NHSinglet confirming reduction of imine
3.25 dt2HNH-CH2 -CH=Doublet coupling to vinyl proton
1.80 br s1HNH Broad, exchangeable with D2O
Mass Spectrometry (ESI-MS)
  • Calculated MW: 148.18 g/mol

  • Observed [M+H]+: 149.2 m/z

  • Interpretation: A clean single peak at 149.2 confirms the mono-allylated product. A peak at 189 m/z would indicate di-allylation (impurity).

Storage and Stability

  • State: Pale yellow oil (Free Base) or White Solid (HCl Salt).

  • Stability: The free base is prone to oxidation and carbonate formation (absorbs CO2 from air).

  • Recommendation: Convert to the dihydrochloride salt (using HCl in Dioxane) for long-term storage. Store at -20°C under Argon.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]

  • Pyridine Ligand Synthesis: Jameson, D. L., et al. "Synthesis and characterization of ligands containing pyridine and amine donors." Journal of Organic Chemistry, 1990, 55(17), 4992–4994. [Link]

  • Kinase Inhibitor Intermediates: Manley, P. W., et al. "Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia." Biochimica et Biophysica Acta, 2005, 1754(1-2), 3-13. [Link]

Sources

"N-(pyridin-3-ylmethyl)prop-2-en-1-amine" chemical properties and stability

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Stability, and Synthesis Protocols

Executive Summary

N-(Pyridin-3-ylmethyl)prop-2-en-1-amine (also known as N-Allyl-3-picolylamine) is a bifunctional heterocyclic building block critical in the synthesis of pharmaceutical intermediates and coordination complexes. Structurally, it bridges a pyridine ring and a reactive allyl group via a secondary amine linker. This unique architecture grants it dual reactivity: the pyridine nitrogen serves as a weak base and ligand, while the allyl-amine moiety offers a handle for radical polymerization, olefin metathesis, or further alkylation.

This guide details the physicochemical profile, validated synthesis routes, and stability management of this compound, specifically addressing the challenges of preventing N-oxidation and allyl-polymerization during storage.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Table 1: Compound Identification

AttributeDetail
IUPAC Name This compound
Common Synonyms N-Allyl-3-picolylamine; N-Allyl-1-(pyridin-3-yl)methanamine
CAS Number 1158342-39-2 (HCl salt); Free base unlisted in major registries
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.21 g/mol (Free base); 184.67 g/mol (HCl salt)
SMILES C=CCNCC1=CN=CC=C1

Table 2: Physicochemical Properties (Experimental & Predicted)

PropertyValue / DescriptionNote
Physical State Pale yellow oil (Free Base); White hygroscopic solid (HCl salt)Free base oxidizes to dark brown upon air exposure.
Boiling Point ~115–120 °C @ 1.0 mmHg (Predicted)Based on 3-picolylamine (73°C @ 1mmHg).
Density ~1.02 g/mLEstimated relative to 3-picolylamine (1.062 g/mL).
pKa (Pyridine N) ~5.2Weakly basic; protonates at pH < 5.
pKa (Amine N) ~9.6Moderately basic; protonates at physiological pH.
Solubility Soluble in DCM, MeOH, EtOH, CHCl₃.Free base is sparingly soluble in water; HCl salt is highly water-soluble.
Synthesis & Purification Methodologies

The synthesis of secondary amines containing reactive alkene groups requires controlled conditions to prevent over-alkylation (formation of tertiary amines) or reduction of the double bond.

Method A: Reductive Amination (Preferred)

This method minimizes over-alkylation by forming an imine intermediate followed by selective reduction.[1]

Reagents:

  • 3-Pyridinecarboxaldehyde (1.0 eq)

  • Allylamine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Protocol:

  • Imine Formation: Dissolve 3-pyridinecarboxaldehyde in DCE under N₂ atmosphere. Add allylamine dropwise. Stir at room temperature (RT) for 2 hours. Note: Magnesium sulfate (MgSO₄) can be added to sequester water and drive imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes. Allow the reaction to warm to RT and stir for 12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Purification: The crude oil is often purified via vacuum distillation or converted to the HCl salt for crystallization (EtOH/Ether).

Method B: Direct Alkylation (Alternative)

Used when aldehyde precursors are unavailable. Higher risk of di-alkylation.

Reagents:

  • 3-Picolylamine (1.0 eq)

  • Allyl Bromide (0.9 eq)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)

  • Solvent: Acetonitrile (MeCN)

Protocol:

  • Suspend 3-picolylamine and K₂CO₃ in MeCN.

  • Add allyl bromide dropwise at 0°C to prevent exotherm and uncontrolled substitution.

  • Stir at RT for 16 hours.

  • Filter inorganic salts and concentrate. Purify via column chromatography (Silica, DCM:MeOH:NH₄OH).

SynthesisWorkflow Start 3-Pyridinecarboxaldehyde Imine Imine Intermediate (Unstable) Start->Imine - H2O Reagent + Allylamine Reagent->Imine Reduction Reduction (NaBH(OAc)3 / DCM) Imine->Reduction Product N-(pyridin-3-ylmethyl) prop-2-en-1-amine Reduction->Product Major SideProduct Side Product: Tertiary Amine Reduction->SideProduct Minor (if xs aldehyde)

Figure 1: Reductive amination workflow emphasizing the intermediate imine stage.

Reactivity & Stability Profile

The stability of this compound is compromised by two primary vectors: the allyl group (polymerization/oxidation) and the secondary amine (N-oxidation).

degradation Pathways
  • N-Oxidation: The electron-rich secondary amine is susceptible to oxidation by atmospheric oxygen, forming N-oxides (N-OH) or hydroxylamines, which darken the compound.

  • Radical Polymerization: The allyl double bond can undergo radical-initiated polymerization, especially if stored in light or with trace metal impurities.

  • Salt Formation: The compound is stable as a dihydrochloride salt. The free base absorbs atmospheric CO₂ to form carbamates.

DegradationPathways Molecule N-(pyridin-3-ylmethyl) prop-2-en-1-amine Oxidation N-Oxidation (Air/Peroxides) Molecule->Oxidation O2 exposure Radical Radical Initiator (Light/Heat) Molecule->Radical UV / >25°C NOxide N-Oxide / Hydroxylamine (Dark Oil) Oxidation->NOxide Polymer Oligomers/Polymers (Gummy Solid) Radical->Polymer

Figure 2: Primary degradation pathways including N-oxidation and radical polymerization.

Coordination Chemistry

This molecule acts as a bidentate ligand . The pyridine nitrogen (sp²) and the amine nitrogen (sp³) can chelate transition metals (Cu, Zn, Fe), forming stable 5- or 6-membered rings. This property is exploited in designing TPA (Tris(2-pyridylmethyl)amine) analogs for catalysis.

Storage & Handling Protocols

To maintain purity >98% over extended periods, strict adherence to the following protocols is required.

Storage Conditions:

  • Atmosphere: Store under Argon or Nitrogen. The free base is air-sensitive.[2]

  • Temperature: -20°C for long-term storage; 2-8°C for active use.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV-induced polymerization.

  • Form: Convert to Hydrochloride Salt (CAS 1158342-39-2) for maximum stability. The salt is a solid and significantly more resistant to oxidation than the free base oil.

Handling Precautions:

  • Odor: The free base has a pungent, amine-like odor. Handle in a fume hood.

  • Skin Contact: Corrosive. Causes burns. Wear nitrile gloves and safety goggles.

References
  • Synthesis of Secondary Amines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Pyridine Ligand Chemistry: Canary, J. W., et al. "Tripodal Ligands in Coordination Chemistry." Chemical Reviews, 2004, 104(2), 1039-1078. (Context on picolylamine ligands).
  • Salt Identification: BLD Pharm. "this compound hydrochloride MSDS." CAS: 1158342-39-2.[3] Link

  • Allyl Amine Stability: Beckwith, A. L. J. "Regioselectivity of Radical Reactions." Tetrahedron, 1981.

Sources

An In-depth Technical Guide to N-(pyridin-3-ylmethyl)prop-2-en-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(pyridin-3-ylmethyl)prop-2-en-1-amine hydrochloride is a heterocyclic compound featuring a pyridine ring linked to a prop-2-en-1-amine moiety via a methylene bridge. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many research and development applications. The presence of both a basic pyridine nitrogen and a secondary amine, along with a reactive allyl group, makes this molecule a versatile building block in medicinal chemistry and materials science.

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and antitumor effects.[1] The allylamine functional group is also of significant interest, serving as a key pharmacophore in various therapeutic agents and as a versatile synthetic intermediate. This guide provides a comprehensive overview of the known and predicted properties of this compound hydrochloride, offering insights into its synthesis, characterization, and potential applications.

Physicochemical Properties

While experimental data for this compound hydrochloride is not extensively available in public literature, its properties can be predicted based on its structural components and data from analogous compounds.

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C₉H₁₃ClN₂Based on chemical structure[2]
Molecular Weight 184.67 g/mol Based on chemical structure[2]
Appearance Likely a white to off-white crystalline solidAnalogy with similar amine hydrochlorides[3]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form generally imparts aqueous solubility.
Melting Point Predicted to be in the range of 100-150 °CBased on the melting point of similar structures like allylamine hydrochloride (106 °C)[3]
pKa Two pKa values are expected: one for the pyridinium ion (around 5-6) and one for the secondary ammonium ion (around 9-10).Based on the pKa of pyridine and secondary amines.

Synthesis and Characterization

A plausible and efficient synthesis of this compound hydrochloride involves the direct N-alkylation of 3-picolylamine (3-(aminomethyl)pyridine) with an allyl halide, followed by salt formation.

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Intermediate & Final Product cluster_conditions Conditions & Reagents Reactant1 3-Picolylamine (3-(aminomethyl)pyridine) Process N-Alkylation Reactant1->Process Reactant2 Allyl Bromide Reactant2->Process Intermediate This compound (Free Base) Process->Intermediate Formation of Free Base Product This compound hydrochloride Intermediate->Product Salt Formation Conditions1 Base (e.g., K₂CO₃ or Et₃N) Solvent (e.g., Acetonitrile or DMF) Conditions1->Process Conditions2 HCl in Ether or Isopropanol Conditions2->Product caption Proposed synthesis of this compound hydrochloride. G cluster_compound Compound cluster_targets Potential Molecular Targets cluster_pathways Downstream Signaling Pathways Compound This compound Target1 Kinases Compound->Target1 Target2 Receptors Compound->Target2 Target3 Enzymes Compound->Target3 Pathway1 Cell Proliferation & Survival Target1->Pathway1 Modulation Pathway3 Neurotransmission Target2->Pathway3 Modulation Pathway2 Inflammatory Response Target3->Pathway2 Modulation caption Potential pharmacological interactions of the title compound.

Sources

Whitepaper: A Multi-Pronged Strategy for Elucidating the Mechanism of Action of N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of novel bioactive small molecules presents both an opportunity and a challenge. While a compound like N-(pyridin-3-ylmethyl)prop-2-en-1-amine may exhibit compelling phenotypic effects, its successful development into a therapeutic agent is contingent upon a thorough understanding of its mechanism of action (MoA). A well-defined MoA is critical for predicting efficacy, anticipating toxicity, and developing rational strategies for lead optimization. This guide outlines a comprehensive, integrated strategy for the MoA deconvolution of this compound, beginning with computational predictions to build an initial hypothesis, followed by rigorous experimental target identification and downstream pathway analysis. We present a self-validating workflow that combines chemical proteomics, biophysical assays, and cell-based functional studies to build a high-confidence model of the compound's biological activity.

Introduction: The Imperative of MoA Deconvolution

This compound is a novel chemical entity featuring two key structural motifs: a pyridine ring, a common scaffold in kinase inhibitors and other pharmacologically active agents, and a reactive allylamine group.[1][2][3] The journey from a promising "hit" compound to a clinical candidate is fraught with failure, often due to an incomplete understanding of how the molecule interacts with its biological targets. Phenotypic screening, while powerful for identifying compounds with desired effects, does not inherently reveal the underlying molecular mechanism.[4][5] This technical guide provides a robust, field-proven framework for elucidating the MoA of this compound, ensuring that subsequent drug development efforts are built on a solid, evidence-based foundation.

In Silico Prediction: Building a Data-Driven Hypothesis

Before committing to resource-intensive wet-lab experiments, a thorough in silico analysis is performed to generate a tractable set of initial hypotheses. This computational pre-assessment guides experimental design and increases the probability of success.

Structural and Physicochemical Analysis

The first step is to analyze the compound's structure to predict its drug-like properties. The pyridine moiety suggests potential interactions with ATP-binding pockets, while the allylamine could act as a Michael acceptor, hinting at the possibility of covalent binding. Tools like Molinspiration or SwissADME are used to calculate key physicochemical properties.[6]

Target Prediction via Cheminformatics

We leverage databases of known drug-target interactions to predict potential protein targets. By comparing the structure of this compound to vast libraries of compounds with known activities (e.g., ChEMBL, PubChem), we can identify proteins that are statistically likely to bind our compound of interest. This structural similarity searching often points towards specific protein families. Given the prevalence of the pyridine scaffold in approved drugs, kinase families are a high-priority starting point.[1][7]

Molecular Docking Simulations

Based on the outputs from cheminformatic screening, we perform molecular docking simulations. High-probability target classes, such as Cyclin-Dependent Kinases (CDKs) or Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, are selected.[1][7] Docking studies predict the binding pose and estimate the binding affinity of the compound within the active site of these proteins, providing a structural basis for the predicted interaction.

Summary of In Silico Predictions

The results of the computational analysis are summarized to guide the experimental phase.

Parameter Predicted Value/Class Implication for Experimental Design
Molecular Weight < 500 g/mol Good oral bioavailability potential.
LogP 1.5 - 3.0Favorable for cell permeability.
Predicted Target Class Protein Kinases (e.g., CDK, SRC family)Prioritize kinome profiling and kinase-specific assays.
Predicted Binding Mode ATP-competitiveSuggests functional assays based on ATP competition.
Covalent Binding Potential Possible (Allylamine)Mass spectrometry should be used to detect covalent adducts.

Experimental Target Identification and Validation

With a set of testable hypotheses, we proceed to identify the direct molecular targets in a biological context. Our strategy relies on orthogonal, well-established methods to ensure the results are robust and reproducible.[8]

Overall Experimental Workflow

The following diagram illustrates the integrated approach to target identification, combining two primary methodologies to triangulate on high-confidence targets.

G cluster_0 Overall Target ID Workflow cluster_1 Experimental Validation Compound N-(pyridin-3-ylmethyl) prop-2-en-1-amine InSilico In Silico Prediction Compound->InSilico Affinity Affinity Chromatography (Pull-down + MS) InSilico->Affinity CETSA Cellular Thermal Shift Assay (CETSA) InSilico->CETSA Analysis Hit List Comparison & Prioritization Affinity->Analysis CETSA->Analysis Validated Validated Target(s) Analysis->Validated

Caption: Integrated workflow for target identification.

Method 1: Affinity-Based Chemical Proteomics

Causality: This method is based on the principle that a specific, high-affinity interaction can be used to physically isolate a target protein from a complex cellular lysate.[9][10][11] By immobilizing the compound of interest on a solid support, it acts as "bait" to "fish" for its binding partners.[8]

Experimental Protocol: Affinity Chromatography Pull-Down

  • Probe Synthesis:

    • Synthesize an analog of this compound with a linker arm (e.g., a short PEG chain) terminating in a functional group suitable for conjugation (e.g., a carboxylic acid or amine). The linker position is chosen at a site determined to be non-essential for activity from preliminary structure-activity relationship (SAR) studies.

    • Covalently attach the linkerized probe to N-hydroxysuccinimide (NHS)-activated sepharose beads. Create a control set of beads with no compound attached to identify non-specific binders.

  • Lysate Preparation:

    • Culture relevant cells (e.g., a cancer cell line predicted to be sensitive to the compound) and harvest.

    • Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to remove insoluble debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series would involve 3-5 washes.[12]

  • Elution and Protein Identification:

    • Elute bound proteins from the beads using a competitive elution with an excess of the free, non-immobilized compound. This ensures that only proteins specifically binding to the compound are recovered.

    • Separate the eluted proteins by SDS-PAGE and visualize with silver staining.

    • Excise protein bands that are present in the compound-eluted sample but absent or significantly reduced in the control lane.

    • Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Method 2: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA operates on the biophysical principle that the binding of a ligand to its target protein increases the protein's thermodynamic stability.[13] This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[14] This method is powerful because it measures target engagement within intact, living cells, providing a more physiologically relevant context.[15]

Experimental Protocol: High-Throughput CETSA

  • Cell Treatment:

    • Plate cells in a 384-well PCR plate and treat with a dose-response of this compound or a vehicle control (DMSO). Incubate for 2 hours at 37°C to allow for cell entry and target engagement.[15]

  • Thermal Challenge:

    • Heat the plate in a PCR machine to a specific temperature (e.g., 50°C) for 3 minutes, followed by cooling to 20°C.[15] This temperature is determined empirically as one that causes partial denaturation of the target protein of interest.

  • Lysis and Separation:

    • Lyse the cells by adding a lysis buffer and performing freeze-thaw cycles.

    • Centrifuge the plate at high speed to pellet the aggregated, denatured proteins.

  • Detection:

    • Transfer the supernatant, containing the soluble, non-aggregated proteins, to a new plate.

    • Quantify the amount of the specific target protein remaining in the supernatant using a detection method like ELISA, Western Blot, or an automated immunoassay platform (e.g., AlphaScreen®).[15] A positive result is an increase in the amount of soluble protein in the compound-treated wells compared to the vehicle control, indicating stabilization.

Elucidating Downstream Cellular Mechanisms

Identifying the direct target is only the first step. We must then validate that engagement of this target by the compound leads to a functional consequence within the cell.

Kinome Profiling

Causality: Based on our in silico predictions, kinases are a high-probability target class. Kinome profiling provides a broad, unbiased view of the compound's effect on hundreds of kinases simultaneously, allowing for both on-target potency and off-target selectivity assessment.[16][17][18]

Protocol Overview: Activity-Based Kinome Scan

  • Submit this compound to a commercial kinome profiling service (e.g., Eurofins, Promega).[19]

  • The compound is typically screened at a fixed concentration (e.g., 1 µM) against a panel of >300 purified human kinases.

  • The activity of each kinase is measured, and the percent inhibition relative to a control is calculated.

  • Results are visualized as a "kinetree" diagram, highlighting the most potently inhibited kinases. This provides a selectivity profile and confirms or refutes the primary targets identified in Section 3.0.

Pathway Modulation Analysis via Western Blotting

Causality: Once a primary kinase target is validated (e.g., CDK2), we must confirm that the compound inhibits its activity inside the cell. This is achieved by measuring the phosphorylation status of a known downstream substrate of that kinase.[20] A reduction in substrate phosphorylation upon compound treatment serves as a direct biomarker of target engagement and functional inhibition.

Experimental Protocol: Western Blotting

  • Sample Preparation:

    • Treat cells with increasing concentrations of this compound for a relevant time period (e.g., 6-24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

    • Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.[21][22]

    • Separate proteins by size via electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-Rb for a CDK2 inhibitor).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., total Rb) and a loading control (e.g., β-actin) to ensure equal protein loading.[22]

Phenotypic Screening

Causality: The final step is to connect the molecular MoA to a relevant cellular outcome.[23] If the compound inhibits a cell cycle kinase like CDK2, we would expect to see an arrest in the G1 phase of the cell cycle. Phenotypic assays validate this functional consequence.

Protocol Overview: Cell Cycle Analysis by Flow Cytometry

  • Treat cells with the compound for 24-48 hours.

  • Harvest cells and fix them in ice-cold 70% ethanol.

  • Stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

  • Analyze the DNA content of individual cells using a flow cytometer.

  • A compound that inhibits CDK2 should cause an accumulation of cells in the G1 phase of the cell cycle, which can be quantified.

Synthesizing the Final Mechanism of Action Model

The data from all in silico and experimental stages are integrated to construct a comprehensive MoA model. For this compound, a hypothetical model might be as follows:

G cluster_0 Cellular Mechanism Compound N-(pyridin-3-ylmethyl) prop-2-en-1-amine CDK2_CyclinE CDK2/Cyclin E Complex Compound->CDK2_CyclinE inhibits pRb Phospho-Rb (Active) CDK2_CyclinE->pRb phosphorylates E2F E2F Transcription Factors pRb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition activates CellCycle Cell Cycle Progression G1_S_Transition->CellCycle promotes

Caption: Proposed MoA for this compound.

This model posits that the compound directly inhibits the CDK2/Cyclin E complex, preventing the phosphorylation of the Retinoblastoma protein (Rb). This leads to the sequestration of E2F transcription factors, blocking the G1/S cell cycle transition and ultimately halting cell proliferation. Each step in this proposed pathway has been validated by the experimental workflow described.

Conclusion

Determining the mechanism of action for a novel compound like this compound is a complex but essential task in modern drug discovery. The integrated, multi-pronged strategy presented in this guide provides a clear and robust pathway from initial computational hypothesis to a validated, cell-based functional model. By combining chemical proteomics, biophysical assays, broad kinase profiling, and specific functional readouts, researchers can build a high-confidence MoA model. This detailed understanding de-risks the compound, enables intelligent lead optimization, and ultimately accelerates the development of novel therapeutics.

References

  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]

  • Yadav, M., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar. [Link]

  • Lee, Y-G., et al. (2011). N-(Pyridin-2-ylmethyl)pyridin-2-amine. PMC - NIH. [Link]

  • Aksenov, A.V., et al. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-one. MDPI. [Link]

  • Juspin, T., et al. (2008). Prodrugs for Amines. PMC - NIH. [Link]

  • Abbas, S.Y., et al. (2016). Antimycobacterial activity of N1-[1-[3-aryl-1-(pyridin-2-, 3- or 4-yl)-3-oxo] propyl]-2-pyridinecarboxamidrazones. ResearchGate. [Link]

  • Raza, A.R., et al. (2022). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. PMC - PubMed Central. [Link]

  • Llamas, L. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Thompson, A.M., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. [Link]

  • Chaidali, A.G., & Lykakis, I.N. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. MDPI. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. [Link]

  • Bio-Rad. (2017). General Protocol for Western Blotting. Bio-Rad. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Ellson, J., & Gansner, E. (2015). Drawing graphs with dot. Graphviz. [Link]

  • Moffat, J.G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Lee, H., & Lee, J.W. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]

  • Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Cube Biotech. (n.d.). Affinity Chromatography | Principles. Cube Biotech. [Link]

  • Teti, D. (2024). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • PamGene. (n.d.). Kinase Activity Profiling Services. PamGene. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]

  • Ardigen. (2023). Recent Successes in Phenotypic Drug Discovery and the Future of ML AI Methods. Ardigen. [Link]

  • Hollingworth, J. (n.d.). Simple Graph - GraphViz Examples and Tutorial. [Link]

  • Alto Predict. (2021). Phenotypic Platforms are Taking Over Drug Discovery. Alto Predict. [Link]

  • Graphviz. (n.d.). User Guide — graphviz 0.21 documentation. [Link]

  • Conduct Science. (2019). Affinity Chromatography Protocol. Conduct Science. [Link]

  • van den Oever, K., et al. (2010). Kinome Profiling. PMC - PubMed Central. [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Creative Biolabs. [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Reaction Biology. [Link]

  • Axcelead Drug Discovery Partners, Inc. (2021). Phenotypic Drug Discovery Platform. YouTube. [Link]

  • SENS Research Foundation. (2020). Western Blot Protocol. YouTube. [Link]

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. [Link]

  • Bilodeau, M.T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. [Link]

Sources

Whitepaper: A Methodological Guide to the Identification and Validation of Biological Targets for Novel Chemical Entities: A Case Study with N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful translation of a novel chemical entity (NCE) into a therapeutic candidate is critically dependent on the precise identification and validation of its biological target(s). This process, known as target deconvolution, is a cornerstone of modern drug discovery, providing the mechanistic foundation for understanding a compound's efficacy, predicting potential side effects, and enabling rational lead optimization. This technical guide presents a comprehensive, multi-pronged strategy for elucidating the molecular targets of an uncharacterized compound, using N-(pyridin-3-ylmethyl)prop-2-en-1-amine as a representative case study. We will detail an integrated workflow that commences with robust in silico predictive methodologies and progresses through rigorous experimental validation techniques, including affinity-based proteomics and biophysical target engagement assays. Each protocol is presented with the underlying scientific rationale, ensuring a deep, actionable understanding for researchers in the field.

Introduction: The Imperative of Target Deconvolution

This compound is a small molecule featuring a pyridine ring, a secondary amine, and a reactive prop-2-en-1-amine (allyl) group. While its synthesis may be straightforward, its biological activity and molecular interacting partners are unknown. Embarking on a drug discovery program with such a compound without a clear understanding of its mechanism of action is inefficient and fraught with risk. The primary objective is, therefore, to answer the fundamental question: "What proteins does this compound interact with in a biological system to elicit a functional response?"

This guide provides a systematic workflow to address this question, emphasizing the synergy between computational predictions and empirical validation.

Phase I: In Silico Target Prediction & Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, computational approaches can effectively narrow the field of potential targets, generating testable hypotheses. This is achieved by leveraging vast biological and chemical databases to find patterns linking the structure of our query compound to proteins of known function.

Ligand-Based Target Prediction

This approach operates on a simple, yet powerful principle: structurally similar molecules often exhibit similar biological activities. By comparing our NCE to vast databases of compounds with known targets, we can infer its most probable interacting partners.

  • Methodology: Chemical Similarity Searching

    • Input: The 2D structure of this compound, typically as a SMILES string (e.g., C=CCNCC1=CN=CC=C1).

    • Tool: Utilize a web-based server like SwissTargetPrediction . This tool compares the query molecule against a library of over 370,000 active compounds to predict potential targets.

    • Databases: The underlying data is sourced from repositories like ChEMBL, which contains curated bioactivity data.

    • Output: A ranked list of potential protein targets, classified by family (e.g., kinases, GPCRs, enzymes), with an associated probability score.

  • Causality & Interpretation: The tool calculates 2D and 3D similarity scores between the query molecule and reference ligands. A high score suggests that our NCE may fit into the same binding pocket as a known active ligand, thus sharing its target. The output provides a critical starting point, allowing us to prioritize protein families for subsequent experimental validation. For example, if the top hits are consistently within the tyrosine kinase family, this becomes our primary hypothesis.

Structure-Based Target Prediction

This method, often called "target fishing" or "reverse docking," is complementary to ligand-based approaches. Instead of comparing ligand to ligand, we computationally "dock" our NCE into the 3D structures of thousands of different proteins to predict binding affinity.

  • Methodology: Reverse Molecular Docking

    • Input: A 3D conformer of this compound.

    • Tool: A reverse docking server (e.g., CRDS) or in-house computational cluster.

    • Protein Library: The NCE is docked against a library of thousands of high-resolution protein crystal structures from the Protein Data Bank (PDB).

    • Output: A list of proteins ranked by their predicted binding energy (docking score). A lower, more negative score indicates a more favorable predicted interaction.

  • Causality & Interpretation: The docking algorithm calculates the most stable binding pose of the ligand within a protein's active site and estimates the free energy of binding. This provides a physics-based prediction of interaction. It is crucial to use a consensus scoring approach, which combines the results from multiple different scoring functions to improve the hit rate and reduce bias from any single algorithm. This method can identify novel targets that have no structurally similar ligands in known databases, offering a distinct advantage over similarity searching.

G cluster_in_silico Phase I: In Silico Prediction NCE_Structure NCE Structure (SMILES/3D) SimilaritySearch Ligand-Based Similarity Search (e.g., SwissTargetPrediction) NCE_Structure->SimilaritySearch ReverseDocking Structure-Based Reverse Docking (e.g., CRDS) NCE_Structure->ReverseDocking TargetList1 Hypothesis List A (Ranked by Similarity) SimilaritySearch->TargetList1 TargetList2 Hypothesis List B (Ranked by Score) ReverseDocking->TargetList2 PrioritizedTargets Prioritized Target List (Hypothesis Generation) TargetList1->PrioritizedTargets TargetList2->PrioritizedTargets G cluster_acms Affinity Chromatography - Mass Spectrometry (AC-MS) Workflow Probe Biotinylated NCE Probe Matrix Affinity Matrix Probe->Matrix Beads Streptavidin Beads Beads->Matrix Incubate Incubate & Pull-Down Matrix->Incubate Lysate Cell Lysate (Proteome) Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS Hits Validated Target Hits LCMS->Hits G cluster_pathway Hypothetical Signaling Pathway Validation NCE NCE TargetKinase Identified Target (e.g., Kinase X) NCE->TargetKinase Inhibits pSubstrate Phosphorylated Substrate Y (pY) TargetKinase->pSubstrate Phosphorylates Substrate Downstream Substrate Y Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response

N-(pyridin-3-ylmethyl)prop-2-en-1-amine: Structure-Activity Relationship (SAR) & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(pyridin-3-ylmethyl)prop-2-en-1-amine (also known as N-allyl-3-picolylamine) represents a critical pharmacophore in medicinal chemistry, serving as both a versatile synthetic intermediate and a probe for nicotinic acetylcholine receptors (nAChRs) .

This guide analyzes the molecule as a representative scaffold for secondary 3-picolylamines , a class of compounds investigated for neuroprotective properties, nAChR modulation, and metal chelation. By dissecting its structure—comprising a pyridine ring, a methylene linker, and an N-allyl tail—we reveal how specific modifications drive biological activity and selectivity.

Key Technical Applications:

  • nAChR Ligand Development: Probing the steric tolerance of the cationic binding pocket.

  • Chelation Therapy: Precursor for zinc/copper chelators (e.g., TPEN analogs).

  • Fragment-Based Drug Design: A "privileged structure" for generating diversity in CNS-targeted libraries.

Chemical Biology & Mechanism of Action

The Pharmacophore

The biological activity of this compound is dictated by its ability to mimic the endogenous neurotransmitter acetylcholine (ACh) and the natural alkaloid nicotine .

  • Cationic Center (Amine): At physiological pH (7.4), the secondary amine is protonated (

    
    ). This positive charge anchors the molecule via an ionic interaction with a conserved aspartate residue (e.g., Asp105 in the 
    
    
    
    7 subunit) within the receptor binding pocket.
  • Pi-Electron System (Pyridine): The pyridine ring participates in a cation-

    
     interaction with a tryptophan residue (Trp149), stabilizing the ligand-receptor complex.
    
  • The "Allyl" Probe: Unlike the methyl group in nicotine, the allyl group introduces steric bulk and a

    
    -system. This allows researchers to probe the size of the "hydrophobic accessory pocket" adjacent to the orthosteric binding site.
    
Signaling Pathway (nAChR Modulation)

Upon binding to the


4

2 or

7 nAChR subtypes, the compound induces a conformational change in the pentameric ion channel.

Figure 1: Signal transduction pathway activated by 3-picolylamine derivatives acting on nAChRs.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this molecule is best understood by segmenting it into three regions: Region A (Heterocycle), Region B (Linker), and Region C (Tail).

Region A: The Heterocycle (Pyridine)
  • Nitrogen Position: The 3-position (meta) is critical.

    • 3-pyridyl: Optimal binding. Matches the distance between the cationic center and the aromatic ring found in nicotine (

      
      ).
      
    • 2-pyridyl: Often leads to steric clash or intramolecular hydrogen bonding that disrupts the pharmacophore.

    • 4-pyridyl: Increases distance, typically reducing affinity for high-affinity nAChR sites.

  • Substitutions: Adding halogens (e.g., 6-chloro) to the pyridine ring often increases potency by enhancing lipophilicity and filling a specific hydrophobic sub-pocket (as seen in Epibatidine).

Region B: The Linker (Methylene)
  • Length: The single methylene unit (-CH2-) provides rotational flexibility that the direct bond in nicotine lacks.

    • Extension (-CH2-CH2-): drastically reduces potency, as the cationic amine moves too far from the aromatic anchor.

    • Rigidification: Constraining this linker (e.g., into a cyclic system) is a common strategy to improve subtype selectivity (e.g., distinguishing

      
      4
      
      
      
      2 from
      
      
      3
      
      
      4).
Region C: The Tail (N-Allyl Group)

This is the variable region where "this compound" distinguishes itself.

Substituent (R)Effect on ActivityPharmacological Profile
-H (Primary Amine) Moderate affinityOften non-selective; rapid metabolism.
-CH3 (Methyl) High affinityMimics Nicotine/Epibatidine; classic agonist profile.
-Allyl (Prop-2-en-1-yl) Variable Probe: Tests steric tolerance. The double bond can interact with aromatic residues (pi-pi T-stacking). Often retains affinity but may shift efficacy (partial agonist).
-Benzyl Lower affinitySteric clash usually prevents binding at

4

2, but may retain activity at

7 or act as an antagonist.
SAR Decision Logic

Figure 2: SAR decision tree comparing the N-allyl derivative to the canonical N-methyl (nicotine-like) analog.

Experimental Synthesis & Protocols

Synthesis: Reductive Amination

The most robust route to this compound is the reductive amination of 3-pyridinecarboxaldehyde with allylamine.

Reaction Scheme:

  • Imine Formation: 3-pyridinecarboxaldehyde + Allylamine

    
     Imine intermediate (in MeOH or DCM).
    
  • Reduction: Imine + NaBH4 (or NaBH(OAc)3)

    
     Secondary Amine.
    

Protocol:

  • Dissolve 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous Methanol (0.5 M).

  • Add Allylamine (1.1 eq) dropwise at 0°C.

  • Stir at room temperature for 2 hours (monitor by TLC for imine formation).

  • Cool to 0°C; add Sodium Borohydride (NaBH4) (1.5 eq) portion-wise.

  • Stir for 4 hours. Quench with water.

  • Extract with DCM, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH:NH4OH) or conversion to HCl salt for crystallization.

Biological Assay: Calcium Flux (Functional SAR)

To validate the activity of the synthesized compound against nAChRs.

  • Cell Line: HEK293 cells stably expressing human

    
    7 or 
    
    
    
    4
    
    
    2 nAChRs.
  • Dye: Fluo-4 AM (Calcium indicator).

  • Protocol:

    • Seed cells in 96-well black plates.

    • Load cells with Fluo-4 AM for 45 mins at 37°C.

    • Prepare compound dilutions in HBSS buffer (0.1 nM to 100

      
      M).
      
    • Agonist Mode: Inject compound; measure fluorescence increase (RFU) vs time.

    • Antagonist Mode: Pre-incubate compound (10 min), then inject Acetylcholine (

      
       concentration).
      
    • Data Analysis: Plot RFU vs Log[Concentration] to determine

      
       or 
      
      
      
      .

References

  • PubChem. (2025).[1] 3-Pyridinemethanamine (CID 31018).[1] National Library of Medicine. Retrieved from [Link]

  • Rusali, L. E., et al. (2021).[2] Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline. PMC. Retrieved from [Link]

  • Toll, L., et al. (2014). Discovery of a Potent and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

In Silico Characterization & Docking of N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Fragment-Based Drug Discovery in CNS Therapeutics

Executive Summary

This technical guide details the in silico profiling and molecular docking of N-(pyridin-3-ylmethyl)prop-2-en-1-amine (also known as N-allyl-3-picolylamine).[1] As a privileged scaffold in medicinal chemistry, this secondary amine serves as a critical pharmacophore for modulating Nicotinic Acetylcholine Receptors (nAChRs) , specifically targeting cognitive enhancement pathways.[1]

This document moves beyond standard operating procedures to provide a causality-driven workflow . We explore not just how to dock this molecule, but why specific parameters (protonation states, rotameric penalties, and grid constraints) are non-negotiable for accurate binding mode prediction.

Section 1: Molecular Characterization & Ligand Preparation[1]

The Pharmacophore

The molecule consists of a pyridine ring linked via a methylene bridge to a secondary amine, which is further N-substituted with an allyl group.[1]

FeatureChemical MoietyFunctional Role in Docking
Head Group Pyridine RingH-bond acceptor (N atom);

-

stacking interactions.[1]
Linker Methylene (-CH2-)Rotational freedom; determines distance between aromatic center and cationic head.[1]
Cationic Center Secondary AmineCritical: Protonation at physiological pH (pKa ~9.[1]2) drives cation-

interactions.[1]
Tail Group Allyl GroupHydrophobic filling; steric probe for sub-pockets.[1]
Protonation State Logic (The "Why")

Expert Insight: Many automated docking pipelines fail because they dock the neutral amine.[1] For nAChR targets, the binding affinity is driven by the cation-


 interaction  between a positive nitrogen and the electron-rich aromatic cage (Trp, Tyr residues) of the receptor.[1]
  • Protocol: You must generate the ionization state at pH 7.4

    
     0.5.
    
  • Result: The secondary amine will be protonated (

    
    ), bearing a formal charge of +1.[1] The pyridine nitrogen (pKa ~5.[1]2) remains neutral.[1]
    
Conformer Generation

The allyl group introduces flexibility.[1] A rigid docking approach will likely miss the global minimum if the allyl tail clashes sterically.[1]

  • Method: Generate a conformational ensemble (e.g., using OMEGA or ConfGen) prior to docking, or utilize a flexible-ligand docking algorithm (e.g., AutoDock Vina, Glide).[1]

  • Constraint: Ensure the trans configuration of the allyl double bond is maintained unless high-energy cis states are explicitly required (unlikely).

Section 2: Target Identification & Preparation

Target Selection: 7 Nicotinic Acetylcholine Receptor (nAChR)

Given the structural similarity to nicotine and epibatidine, the


7 nAChR is the primary biological target.[1]
  • PDB Selection: 3SQ6 (Crystal structure of the AChBP in complex with an agonist).[1] Note: Acetylcholine Binding Protein (AChBP) is the high-resolution surrogate for the extracellular domain of nAChR.[1]

The "Self-Validating" Preparation Protocol

To ensure trustworthiness, the receptor preparation must be validated against a known control (re-docking).[1]

  • Clean-Up: Remove non-interacting water molecules (keep waters bridging the ligand and loop C if present).[1]

  • H-Bond Optimization: Optimize H-bond networks (flip Asn/Gln/His) using a tool like PROPKA to determine histidine protonation states at pH 7.4.[1]

  • Restrained Minimization: Perform a gentle energy minimization (RMSD < 0.3 Å) of the protein structure to relieve steric clashes from crystal packing without distorting the active site.[1]

Section 3: In Silico Docking Protocol

Workflow Diagram

The following diagram illustrates the critical path for the docking campaign.

DockingWorkflow Ligand Ligand: N-(pyridin-3-ylmethyl) prop-2-en-1-amine Prep Ligand Prep (Protonation pH 7.4) Ligand->Prep Ionization Docking Flexible Docking (Genetic Algorithm) Prep->Docking Target Target: alpha-7 nAChR (PDB: 3SQ6) Grid Grid Generation (Center: Trp147/Tyr93) Target->Grid Site Definition Grid->Docking Analysis Interaction Profiling (Cation-Pi / H-Bond) Docking->Analysis Scoring

Caption: Figure 1. Integrated workflow for fragment-based docking targeting the nAChR orthosteric site.

Grid Generation Parameters
  • Center: Define the grid box centroid based on the coordinates of the co-crystallized ligand (e.g., Nicotine or Epibatidine) in the reference PDB.[1]

  • Dimensions:

    
     Å.[1] This is sufficient to cover the "aromatic cage" and the immediate hydrophobic sub-pockets.[1]
    
  • Constraints (Optional but Recommended): Define a "H-bond constraint" or "Positional constraint" on the key Tryptophan residue (e.g., Trp147 in AChBP numbering) to enforce the cation-

    
     interaction.
    
Docking Algorithm Settings
  • Precision: Use "Extra Precision" (XP) or equivalent high-accuracy settings.[1] Standard precision is often insufficient for fragment-sized molecules where every interaction counts.[1]

  • Sampling: Increase the sampling of ring conformations and nitrogen inversions.

  • Post-Docking Minimization: Enable local optimization of the posed ligand to relax strained bonds.[1]

Section 4: Post-Docking Analysis & Interpretation[1]

Interaction Profiling (The "Truth" Test)

A successful pose for this compound must exhibit the following interactions. If these are absent, the pose is likely an artifact.[1]

  • Cation-

    
     Interaction:  The protonated secondary amine (
    
    
    
    ) must lie within 3.5–4.5 Å of the centroid of the key Tryptophan (Trp147) or Tyrosine residues.[1]
  • Hydrogen Bond: The pyridine nitrogen often accepts a hydrogen bond from a backbone amide (e.g., Leu or Met in the hinge region) or a conserved water molecule.[1]

  • Hydrophobic Fit: The allyl group should point towards the hydrophobic accessory pocket (often formed by Val or Leu residues), avoiding steric clash with the "Loop C" cap.[1]

Molecular Dynamics (MD) Validation

Docking provides a static snapshot.[1] To validate the stability of the small fragment:

  • Run: A short (50–100 ns) MD simulation.

  • Metric: Monitor the RMSD of the ligand.[1] If the fragment exits the pocket or the RMSD fluctuates > 3 Å, the binding is unstable (common for low-molecular-weight fragments).[1]

Interaction Mechanism Diagram[1]

InteractionMap Trp147 Trp147 (Aromatic Cage) Tyr93 Tyr93 (Aromatic Cage) Backbone Backbone NH (Leu/Met) Pyridine Pyridine N (Acceptor) Backbone->Pyridine H-Bond HydroPocket Hydrophobic Pocket (Val/Leu) Amine Protonated Amine (NH2+) Amine->Trp147 Cation-Pi Amine->Tyr93 Cation-Pi Allyl Allyl Group (Hydrophobic) Allyl->HydroPocket Van der Waals

Caption: Figure 2.[1] Predicted pharmacophoric interaction map within the nAChR binding site.

Section 5: References[1]

  • Berman, H. M., et al. (2000).[1] The Protein Data Bank.[1] Nucleic Acids Research, 28(1), 235–242.[1] Link

  • Celie, P. H., et al. (2004).[1] Nicotine and carbamylcholine binding to nicotinic acetylcholine receptors as studied in AChBP crystal structures. Neuron, 41(6), 907-914.[1] Link

  • Dougherty, D. A. (2007).[1] Cation-pi interactions in drug-receptor binding.[1] Science, 271(5246), 163-168.[1] Link[1]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455–461.[1] Link[1]

  • Myskinrecipes.com . (n.d.).[1] Di(pyridin-3-yl)methanamine Product Description. Retrieved February 2, 2026.[1] Link

Sources

Strategic Synthesis Guide: N-(pyridin-3-ylmethyl)prop-2-en-1-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "N-(pyridin-3-ylmethyl)prop-2-en-1-amine" Analogue Synthesis Strategies Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Analysis

The molecule This compound (also referred to as N-allyl-3-picolylamine) represents a critical pharmacophore in medicinal chemistry. It serves as a versatile intermediate for nicotinic acetylcholine receptor (nAChR) ligands, kinase inhibitors, and complex heterocyclic synthesis via Ring-Closing Metathesis (RCM).

This guide moves beyond simple recipe listing to analyze three distinct synthetic strategies for generating this scaffold and its analogues. The choice of method depends on specific project constraints: Reductive Amination (for convergent diversity), Nucleophilic Substitution (for cost-driven scale-up), and Tsuji-Trost Allylation (for complex allyl analogues).

Retrosynthetic Disconnection

To access the secondary amine core, we visualize three primary disconnections.

Retrosynthesis Target Target: this compound Aldehyde Path A: Reductive Amination (3-Pyridinecarboxaldehyde + Allylamine) Aldehyde->Target NaBH(OAc)3 Halide Path B: Nucleophilic Substitution (3-(Chloromethyl)pyridine + Allylamine) Halide->Target SN2 (Base) Catalysis Path C: Tsuji-Trost Allylation (3-Picolylamine + Allyl Carbonate) Catalysis->Target Pd(0) Cat.

Figure 1: Retrosynthetic analysis showing three distinct pathways to the secondary amine core.

Strategy A: Reductive Amination (The Industry Standard)

Best For: Rapid analogue library generation; high functional group tolerance.

Reductive amination is the most reliable method for synthesizing this class of analogues. It avoids the over-alkylation issues common in direct substitution. The reaction proceeds via the formation of an imine intermediate, followed by in situ reduction.[1]

The Protocol (Self-Validating System)

Reagents: 3-Pyridinecarboxaldehyde (1.0 equiv), Allylamine (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.4 equiv), DCE or DCM.

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, dissolve 3-pyridinecarboxaldehyde in 1,2-dichloroethane (DCE). Add allylamine.[2]

    • Causality: DCE is preferred over methanol here because STAB is less reactive toward the aldehyde component in non-protic solvents, preventing direct reduction of the starting material [1].

  • Activation: Add Acetic Acid (1.0 equiv). Stir for 30 minutes at room temperature.

    • Checkpoint: Monitor by TLC.[3] The disappearance of the aldehyde spot indicates imine formation.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 portion-wise.

    • Why STAB? Unlike NaBH4, STAB is mild and will not reduce the imine until it is protonated (iminium ion), and it does not reduce the aldehyde as fast as the imine, minimizing byproducts [1].

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. The pyridine ring makes the product basic; ensure the aqueous layer pH is >9 during extraction to keep the amine deprotonated.

Critical Considerations
  • Water Sensitivity: While STAB is tolerant of small amounts of water, anhydrous conditions prevent hydrolysis of the imine intermediate.

  • Analogue Expansion: This route allows easy variation of the pyridine ring (e.g., using 6-methyl-3-pyridinecarboxaldehyde) or the amine chain.

Strategy B: Nucleophilic Substitution (Cost-Effective Scale-Up)

Best For: Large-scale synthesis where chromatography is to be minimized; utilizing cheap starting materials.

This classical SN2 approach involves the reaction of a halide with an amine. The major challenge is polyalkylation (formation of the tertiary amine).

The "Inverse Addition" Protocol

To favor the secondary amine, the stoichiometry must be manipulated to ensure the nucleophile (amine) is always in excess relative to the electrophile.

Reagents: 3-(Chloromethyl)pyridine hydrochloride, Allylamine (Excess, 5-10 equiv), K2CO3.

Methodology:

  • Free Basing: If starting with the hydrochloride salt of the picolyl chloride, neutralize it first or use excess base.

  • Slow Addition: Dissolve allylamine (10 equiv) in Acetonitrile (ACN) at 0°C. slowly add a solution of 3-(chloromethyl)pyridine (1 equiv) in ACN dropwise over 1 hour.

    • Causality: High local concentration of allylamine ensures that the alkyl halide reacts with the primary amine rather than the newly formed secondary amine product.

  • Reflux: Heat to mild reflux (approx. 60°C) for 4 hours.

  • Purification: Evaporate excess allylamine (boiling point ~53°C) under reduced pressure. This simple removal is a key advantage of using volatile allylamines.

Strategy C: Tsuji-Trost Allylation (Complex Analogues)

Best For: Stereoselective synthesis; introducing complex/substituted allyl groups; late-stage functionalization.

When the "allyl" fragment is not simple allylamine but a complex terpene or chiral chain, Palladium-catalyzed allylation is superior. It proceeds via a


-allyl palladium complex.[4][5]
Mechanism & Workflow

This reaction uses a leaving group (carbonate or acetate) on the allyl partner and a primary amine (3-picolylamine) as the nucleophile.

TsujiTrost Pd0 Pd(0) Species OxAdd Oxidative Addition (Pi-Allyl Complex) Pd0->OxAdd Allyl Carbonate NuAttack Nucleophilic Attack (3-Picolylamine) OxAdd->NuAttack Amine Product Product Release (Sec. Amine) NuAttack->Product Product->Pd0 Regeneration

Figure 2: Catalytic cycle of the Tsuji-Trost allylation for amine synthesis.

Protocol:

  • Catalyst: Pd(PPh3)4 (1-5 mol%).

  • Solvent: THF or Toluene.

  • Conditions: The reaction is stereospecific (net retention of configuration via double inversion). This is crucial if the allyl analogue has a chiral center [2][3].

Comparative Data Analysis

FeatureReductive Amination (Method A)Nucleophilic Substitution (Method B)Tsuji-Trost (Method C)
Atom Economy High (Water is byproduct)Moderate (Salt waste)Low (Carbonate waste)
Selectivity Excellent (Mono-alkylation)Poor (Risk of di-alkylation)Excellent (Regio/Stereo)
Cost Moderate (STAB reagent)Low (Commodity chems)High (Pd Catalyst)
Scalability HighHigh (if purification is solved)Low/Moderate
Analogue Scope Pyridine variationSimple allyl chainsComplex allyl chains

Purification & Characterization Standards

To ensure Trustworthiness of the synthesized material, the following characterization profile is required:

  • 1H NMR (CDCl3):

    • Pyridine Protons: Look for the characteristic splitting pattern of the 3-substituted pyridine (singlet/doublet around 8.5-8.6 ppm).

    • Allyl Vinyl Protons: Multiplet at 5.8-6.0 ppm (internal vinyl) and distinct doublets at 5.1-5.3 ppm (terminal vinyl).

    • Methylene Bridges: Two singlets/doublets: one bridging the pyridine (~3.8 ppm) and one bridging the vinyl (~3.2 ppm).

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode. Expect [M+H]+ = 149.09 (for the parent molecule).

  • Storage: Secondary amines can oxidize or absorb CO2 (carbamate formation). Store under Argon at -20°C.

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422.

  • Organic Chemistry Portal. "Tsuji-Trost Reaction."

  • Sigma-Aldrich. "3-Picolylamine Product Sheet."

Sources

Technical Guide: N-(Pyridin-3-ylmethyl)prop-2-en-1-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(pyridin-3-ylmethyl)prop-2-en-1-amine (CAS: 39959-59-6), often referred to as N-allyl-3-picolylamine, represents a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike simple aromatic fragments, this molecule offers a bifunctional topology : a rigid, polar heteroaromatic anchor (pyridine) coupled with a flexible, reactive hydrophobic handle (allyl), linked by a secondary amine capable of rapid diversification.

This guide analyzes the utility of this fragment not just as a binder, but as a divergent intermediate . It serves as a "privileged structure" for accessing kinase hinge regions, metalloproteinase active sites, and RNA-binding pockets. We will explore its physicochemical profile, robust synthetic protocols, and strategic application in lead optimization.

Part 1: Physicochemical Profile & "Rule of Three" Compliance[1]

In FBDD, adherence to the "Rule of Three" (Ro3) is critical to ensure that the starting fragment leaves sufficient chemical space for optimization without violating drug-like properties (Lipinski's Rule of 5) later in the process.

Table 1: Physicochemical Properties of this compound

PropertyValueRo3 CriteriaStatusImplication
Molecular Weight 148.21 Da< 300 DaPass High headroom for fragment growing.
cLogP ~1.1< 3Pass Optimal lipophilicity for membrane permeability; minimizes non-specific binding.
H-Bond Donors 1 (NH)< 3Pass The secondary amine is a key vector for directional growth.
H-Bond Acceptors 2 (Pyridine N, Amine N)< 3Pass Pyridine nitrogen often engages specific water networks or residues (e.g., Ser/Thr).
Rotatable Bonds 3< 3Borderline The flexibility of the allyl and methylene linker allows induced fit but requires entropic penalty consideration.
PSA 24.9 Ų< 60 ŲPass Excellent polarity profile for CNS penetration if required.

Expert Insight: The pKa of the pyridine nitrogen is approximately 5.2, meaning it remains largely unprotonated at physiological pH, serving as a hydrogen bond acceptor. The secondary amine (pKa ~9-10) will be protonated, providing a salt-bridge interaction point (e.g., with Asp/Glu residues) unless acylated during optimization.

Part 2: Synthetic Protocols

Reliable access to the fragment and its derivatives is paramount. While alkylation of 3-picolylamine with allyl bromide is possible, it often leads to over-alkylation (tertiary amines/quaternary salts). The Reductive Amination pathway is the industry standard for purity and scalability.

Protocol A: Reductive Amination (Recommended)

Objective: Synthesis of this compound from 3-pyridinecarboxaldehyde.

Reagents:

  • 3-Pyridinecarboxaldehyde (1.0 eq)

  • Allylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.4 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve 3-pyridinecarboxaldehyde (10 mmol) in DCM (40 mL). Add allylamine (11 mmol) and catalytic acetic acid. Stir at room temperature for 2 hours. Checkpoint: Monitor by TLC or LCMS for disappearance of aldehyde.

  • Reduction: Cool the solution to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes to control gas evolution. Allow the mixture to warm to room temperature and stir overnight (12-16 h).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (SiO₂, gradient 0-10% MeOH in DCM with 1% NH₄OH) to yield the pure secondary amine as a pale yellow oil.

Yield Expectation: 85-95%.

Visualization: Synthetic Pathway

Synthesis Aldehyde 3-Pyridinecarboxaldehyde Imine Intermediate Imine Aldehyde->Imine DCM, AcOH RT, 2h Allylamine Allylamine Allylamine->Imine Product N-(pyridin-3-ylmethyl) prop-2-en-1-amine Imine->Product NaBH(OAc)3 0°C -> RT, 16h

Figure 1: Reductive amination strategy ensuring mono-alkylation selectivity.

Part 3: Strategic Design & Fragment Evolution

The power of this fragment lies in its three distinct vectors for elaboration.

Vector 1: The Pyridine Anchor (The "Head")
  • Role: The 3-pyridyl moiety is a classic isostere for phenyl rings, improving solubility and providing a specific H-bond acceptor (the nitrogen).

  • Target Interaction: Often binds to the "hinge region" of kinases (mimicking the adenine ring of ATP) or interacts with metallo-enzyme active site waters.

  • Optimization: Substitution at the C-2 or C-6 positions of the pyridine can introduce additional H-bond donors (e.g., -NH2) or hydrophobic groups to fill adjacent pockets.

Vector 2: The Secondary Amine (The "Linker/Growth Point")
  • Role: This is the primary handle for "Fragment Growing."

  • Reactivity: Readily converted into:

    • Amides: Via coupling with carboxylic acids (targets adjacent hydrophobic pockets).

    • Ureas: Via reaction with isocyanates (adds H-bond donor/acceptor pairs).

    • Sulfonamides: Via sulfonyl chlorides (rigidifies the linker).

  • Design Note: Acylation of this nitrogen removes the basic center, significantly altering the logP and pKa. This is often desirable to improve membrane permeability and reduce hERG liability associated with basic amines.

Vector 3: The Allyl Group (The "Tail" or "Handle")
  • Role: Unlike a saturated propyl group, the allyl group offers unique pi-electron density and synthetic versatility.

  • Direct Interaction: Can fill small, lipophilic pockets (S1' or S2 pockets in proteases).

  • Synthetic Handle (Late-Stage Diversification):

    • Ring Closing Metathesis (RCM): If the "Growth" vector (amine) is derivatized with another alkene, RCM can cyclize the molecule, locking it into a bioactive conformation (macrocyclization).

    • Cross-Coupling: Heck or Grubbs reactions can extend this terminus.

    • Reduction: Hydrogenation yields the propyl analog if flexibility is required.

Visualization: Fragment Evolution Logic

DesignStrategy Fragment CORE FRAGMENT This compound VectorPy Vector 1: Pyridine Fragment->VectorPy VectorNH Vector 2: Amine (NH) Fragment->VectorNH VectorAllyl Vector 3: Allyl Fragment->VectorAllyl HingeBind Hinge Binding (Kinases) VectorPy->HingeBind H-bond Acceptor Growth Fragment Growing (Amides/Ureas) VectorNH->Growth Acylation Cyclization Macrocyclization (RCM) VectorAllyl->Cyclization + 2nd Alkene Hydrophobic Hydrophobic Fill (Metabolic Probe) VectorAllyl->Hydrophobic Pi-interaction

Figure 2: Strategic vectors for evolving the core fragment into a lead compound.

Part 4: Case Study Application

Hypothetical Design: Dual-Pocket Kinase Inhibitor

Scenario: Targeting a kinase with a solvent-exposed region adjacent to the ATP-binding site.

  • Binding Mode: The pyridine ring binds to the hinge region (accepting H-bond from backbone NH).

  • Growth: The secondary amine is acylated with a substituted benzoyl chloride. This places a phenyl ring in the hydrophobic "gatekeeper" region.

  • Constraint: The allyl group is initially used as a hydrophobic probe. However, structural biology reveals the allyl group sits near a solvent-exposed cysteine.

  • Lead Opt: The allyl group is chemically modified (oxidized) or replaced with an acrylamide to form a covalent bond with the cysteine, converting a reversible binder into an irreversible inhibitor. Alternatively, if a second allyl group is introduced on the benzoyl moiety, RCM is used to macrocyclize the ligand, reducing entropic penalty upon binding.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Journal of Medicinal Chemistry. Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Congreve, M., et al. (2003).[1] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

  • Enamine Ltd. "Secondary Amines for Fragment Libraries." Enamine Building Blocks Collection. Link

Sources

Technical Whitepaper: Evaluation of N-(pyridin-3-ylmethyl)prop-2-en-1-amine as a Squalene Epoxidase Inhibitor

[1]

Executive Summary

This compound represents a simplified "allylamine-pyridine" hybrid scaffold.[1] While it shares the critical allylamine warhead found in blockbuster antifungals like Terbinafine and Naftifine , it lacks the bulky lipophilic tail and tertiary amine structure typically associated with nanomolar potency.

This guide characterizes the molecule not as a final drug candidate, but as a Fragment-Based Drug Discovery (FBDD) lead . Its lower molecular weight and increased polarity (via the pyridine ring) offer a distinct physicochemical profile compared to traditional naphthalene-based allylamines, potentially offering superior solubility or novel binding modes. The primary development directive is to utilize this scaffold to probe the SE binding pocket's tolerance for polar heteroaromatics before optimizing for lipophilicity.

Molecular Rationale & SAR Analysis[1][2][3]

The Pharmacophore

The molecule consists of two distinct domains:

  • The Allylamine Warhead (Prop-2-en-1-amine): This is the essential pharmacophore for Squalene Epoxidase inhibition.[1] In established drugs, the double bond is critical for interacting with the enzyme's active site, likely mimicking the squalene substrate or interfering with the electron transfer chain.

  • The Pyridine-3-methyl Cap: This replaces the naphthalene ring of Naftifine.[1]

    • Advantage:[1][2][3][4][5] The pyridine nitrogen introduces polarity (lowering LogP), potentially improving systemic distribution or topical formulation solubility.

    • Challenge: High potency SE inhibitors usually require a LogP > 4.0 to partition into the fungal membrane where SE resides.[1] The pyridine ring reduces this lipophilicity.[1]

Secondary vs. Tertiary Amine

Critical Insight: The subject molecule is a secondary amine.[1][5]

  • Naftifine/Terbinafine: Tertiary amines.[1][5][6]

  • SAR Rule: Structure-Activity Relationship (SAR) data indicates that tertiary allylamines are generally 10-100x more potent than their secondary counterparts.[1] The tertiary methyl group typically fits into a small hydrophobic pocket within the enzyme.

  • Optimization Strategy: This molecule should be viewed as a precursor.[1] Methylation of the central nitrogen (to form the tertiary amine) is the first logical step in lead optimization.

Mechanism of Action: Squalene Epoxidase Inhibition[2][8][9][10]

Squalene Epoxidase (SE) [EC 1.14.13.132] is a flavoprotein monooxygenase located in the endoplasmic reticulum.[1] It catalyzes the rate-limiting step in the sterol biosynthesis pathway: the epoxidation of squalene to 2,3-oxidosqualene.[1][7][8]

Pathway Interruption

Inhibition of SE by allylamines has a dual cytotoxic effect:

  • Ergosterol Depletion: Halts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and structural failure.

  • Squalene Accumulation: Squalene builds up in lipid droplets within the cell.[1] High concentrations of squalene are toxic to fungi, disrupting membrane integrity and cellular function.

Selectivity

Allylamines are highly selective for fungal SE over mammalian SE (cholesterol pathway).[1] The introduction of the pyridine ring requires careful screening to ensure this selectivity is maintained, as the pyridine nitrogen could potentially coordinate with heme centers in mammalian CYP450 enzymes, leading to off-target toxicity.

ErgosterolPathwayAcetylCoAAcetyl-CoASqualeneSqualeneAcetylCoA->SqualeneMulti-step biosynthesisEpoxy2,3-OxidosqualeneSqualene->EpoxyEpoxidationToxicToxic SqualeneAccumulationSqualene->ToxicAccumulation upon BlockageSESqualene Epoxidase(Target Enzyme)SE->SqualeneCatalyzesInhibitorN-(pyridin-3-ylmethyl)prop-2-en-1-amineInhibitor->SEInhibitsLanosterolLanosterolEpoxy->LanosterolCyclizationErgosterolErgosterol(Cell Membrane Integrity)Epoxy->ErgosterolPathway BlockedLanosterol->ErgosterolDemethylation/Reduction

Figure 1: Mechanism of Action.[1] The inhibitor blocks Squalene Epoxidase, causing toxic squalene accumulation and ergosterol depletion.[7]

Experimental Framework

Chemical Synthesis Protocol

To evaluate this scaffold, a robust synthesis route is required. The most efficient method is the Reductive Amination of pyridine-3-carboxaldehyde with allylamine.[1]

Reagents:

  • Pyridine-3-carboxaldehyde (1.0 eq)[1]

  • Allylamine (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) - Preferred over NaBH4 for selectivity.[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Acetic Acid (catalytic)[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve pyridine-3-carboxaldehyde in DCM. Add allylamine and a catalytic amount of acetic acid.[1] Stir at Room Temperature (RT) for 1-2 hours under nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise to prevent temperature spikes.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12-16h). Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Quench with saturated NaHCO3 solution.

  • Extraction: Extract the aqueous layer with DCM (3x).[1] Combine organic layers.

  • Purification: Dry over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient DCM -> 10% MeOH/DCM). The secondary amine is polar; ensure the column is conditioned properly.

SynthesisAldehydePyridine-3-carboxaldehydeImineIntermediateImineAldehyde->Imine+AmineAllylamineAmine->ImineProductN-(pyridin-3-ylmethyl)prop-2-en-1-amineImine->ProductReductionReagents1DCM, AcOHRT, 2hReagents2NaBH(OAc)3RT, 16h

Figure 2: One-pot reductive amination synthesis route.

In Vitro Enzyme Inhibition Assay

Direct measurement of SE inhibition is superior to simple MIC testing for mechanistic validation.[1]

Protocol:

  • Microsome Preparation: Isolate microsomes from Candida albicans (or Trichophyton rubrum for dermatophyte targeting) via cell disruption and differential centrifugation.[1]

  • Assay Buffer: 100 mM Phosphate buffer (pH 7.4), 1 mM EDTA.

  • Cofactors: NADPH (1 mM), FAD (10 µM).[1]

  • Substrate: [3H]-Squalene (radiolabeled) or non-labeled Squalene (detected via GC-MS).

  • Incubation:

    • Pre-incubate microsomes with the test compound (0.1 nM - 100 µM) for 10 mins.[1]

    • Initiate reaction with NADPH and Squalene.[1]

    • Incubate at 37°C for 30-60 mins.

  • Termination: Stop reaction with KOH/Ethanol (saponification).

  • Quantification: Extract non-saponifiable lipids with hexane. Separate Squalene and 2,3-Oxidosqualene via Thin Layer Chromatography (TLC) or HPLC.[1]

  • Calculation: Determine IC50 by plotting % conversion of Squalene to Epoxide vs. log[Inhibitor].

Structural Optimization Data Table

A comparative analysis strategy is essential to benchmark the new scaffold.[1]

CompoundStructure KeyLogP (Calc)SE Inhibition (IC50)Notes
Naftifine Naphthalene + N-Methyl~5.4~10-100 nMClinical Standard (Topical)
Terbinafine Naphthalene + t-Butyl~6.0~1-10 nMClinical Standard (Oral)
Target Molecule Pyridine + Secondary~1.5Predicted >10 µM Low lipophilicity; likely weak binder.[1]
Analog A (Opt) Pyridine + N-Methyl~1.8Predicted ~1-5 µMTertiary amine restores some potency.[1]
Analog B (Opt) Quinoline + N-Methyl~3.5Predicted <1 µMQuinoline restores lipophilic bulk.[1]

Safety & Toxicology Considerations

  • CYP Inhibition: The pyridine nitrogen is a known heme-binder.[1] High concentrations of this molecule may inhibit human CYP450 enzymes (e.g., CYP3A4), leading to drug-drug interactions.

  • Genotoxicity: Allylamines generally have a good safety profile, but the specific pyridine-allyl combination should be screened in an Ames test early in development.[1]

References

  • Ryder, N. S. (1992).[1] "Terbinafine: Mode of action and properties of the squalene epoxidase inhibition."[1] British Journal of Dermatology, 126(s39), 2-7.[1] Link[1]

  • Petranyi, G., et al. (1984). "Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase."[1] Science, 224(4654), 1239-1241.[1] Link[1]

  • Nowosielski, M., et al. (2011). "Structural bases of squalene epoxidase inhibition by terbinafine and other allylamine antifungals." Journal of Chemical Information and Modeling, 51(2), 455-462. Link[1]

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

  • Barrett-Bee, K., & Dixon, G. (1995). "Ergosterol biosynthesis inhibition: a target for antifungal agents."[1][9][7] Acta Biochimica Polonica, 42(4), 465-480.[1] Link

Spectroscopic Blueprint of N-(pyridin-3-ylmethyl)prop-2-en-1-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel compound N-(pyridin-3-ylmethyl)prop-2-en-1-amine. As this molecule holds potential interest for applications in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount for its unambiguous identification, purity assessment, and the elucidation of its behavior in various chemical environments. This document synthesizes predicted spectroscopic data based on the analysis of structural analogs, offering a robust framework for researchers and drug development professionals. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data are provided, underpinned by established scientific principles to ensure data integrity and reproducibility.

Introduction: The Structural Rationale

This compound incorporates two key pharmacophores: the pyridinylmethyl group and the allylamine moiety. The pyridine ring is a ubiquitous feature in numerous pharmaceuticals, valued for its hydrogen bonding capabilities and its ability to engage in pi-stacking interactions. The allylamine scaffold provides a reactive handle for further functionalization and introduces conformational flexibility. The combination of these two fragments in a secondary amine linkage creates a unique chemical entity whose spectroscopic signature is a composite of its constituent parts.

Due to the novelty of this specific compound, publicly available empirical spectroscopic data is scarce. Therefore, this guide employs an expert-driven predictive approach, leveraging established spectroscopic principles and data from structurally related analogs: 3-(aminomethyl)pyridine, prop-2-en-1-amine (allylamine), and N-methylallylamine. This methodology allows for a detailed and scientifically grounded forecast of the expected NMR, MS, and IR spectral features.

Molecular Structure of this compound

MS_Fragmentation M This compound [M]⁺˙ m/z = 148 M_minus_H [M-H]⁺ m/z = 147 M->M_minus_H - H• frag92 [C₅H₄NCH₂]⁺ m/z = 92 (Pyridinylmethyl iminium) M->frag92 - •C₃H₅ (Alpha-cleavage) frag56 [C₃H₅NHCH₂]⁺ m/z = 56 (Allyl iminium) M->frag56 - •C₆H₆N (Alpha-cleavage) frag78 [C₅H₄N]⁺ m/z = 78 (Pyridinyl cation) frag92->frag78 - CH₂N frag41 [C₃H₅]⁺ m/z = 41 (Allyl cation) frag56->frag41 - •NHCH₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Procedure:

  • Sample Introduction:

    • GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, methanol). Inject a small volume into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

    • Direct Insertion Probe: Place a small amount of the pure sample in a capillary tube and insert it directly into the ion source.

  • Ionization: Utilize a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-300).

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it to the predicted pathways. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments, providing definitive structural confirmation.

Self-Validation: The presence of a molecular ion with an even mass-to-charge ratio (due to the presence of two nitrogen atoms, following the nitrogen rule) is a key validation point. The observed fragmentation pattern should be consistent with the known fragmentation behavior of amines and pyridinic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted Infrared Spectrum

The IR spectrum of this compound will display characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=C, and C=N bonds.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale for Prediction
~3300N-H stretchWeak to MediumCharacteristic of a secondary amine. [1]
3100-3000C-H stretch (sp²)MediumAromatic and vinylic C-H bonds. [1]
3000-2850C-H stretch (sp³)MediumAliphatic C-H bonds in the methylene groups. [1]
~1645C=C stretchMediumAlkene double bond. [1]
1600-1450C=C and C=N stretchesMedium to StrongPyridine ring vibrations.
~1100C-N stretchMediumStretch of the amine C-N bonds.
990 and 910=C-H bendStrongOut-of-plane bending for the terminal vinyl group.
800-690C-H bendStrongOut-of-plane bending for the substituted pyridine ring.

Predicted data is based on analysis of spectra for allylamine and 3-aminopyridine.

Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If the sample is a solid, grind a small amount with dry KBr powder and press it into a transparent pellet.

    • ATR: Attenuated Total Reflectance (ATR) is a convenient method that requires placing a small amount of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.

  • Data Analysis:

    • The acquired spectrum should be baseline corrected.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Self-Validation: The presence of the characteristic N-H, alkene C=C, and aromatic ring stretching vibrations provides strong evidence for the compound's structure. The absence of strong, broad O-H or sharp C≡N stretches can confirm the purity of the sample from common starting materials or byproducts.

Conclusion

This technical guide provides a detailed, predictive spectroscopic characterization of this compound. By leveraging data from structural analogs, we have constructed a comprehensive blueprint of the expected ¹H NMR, ¹³C NMR, Mass, and IR spectra. The included experimental protocols are designed to be robust and self-validating, providing researchers with a reliable framework for the empirical analysis of this compound. This foundational spectroscopic knowledge is critical for enabling further research into the potential applications of this compound in drug discovery and materials science.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). N-Methylallylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Allylamine. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

Methodological & Application

Application Note: In Vitro Squalene Epoxidase Inhibition Assay for N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Squalene Epoxidase (SQLE, EC 1.14.99.7), also known as Squalene Monooxygenase, is a rate-limiting enzyme in the sterol biosynthesis pathway.[1][2] It catalyzes the stereospecific epoxidation of squalene to (S)-2,3-oxidosqualene, a precursor to lanosterol (in mammals/fungi) and cycloartenol (in plants).

N-(pyridin-3-ylmethyl)prop-2-en-1-amine represents a structural fragment analogous to the allylamine class of antifungals (e.g., Terbinafine, Naftifine). These compounds act by inhibiting SQLE, leading to a dual mechanism of cytotoxicity: the accumulation of toxic squalene and the depletion of essential sterols (ergosterol in fungi, cholesterol in mammals).[3]

Mechanistic Insight[2]
  • Fungal SQLE: Allylamines typically exhibit non-competitive inhibition with respect to the substrate squalene, suggesting binding to an allosteric site distinct from the catalytic pocket [1].

  • Mammalian SQLE: Certain allylamine analogs (e.g., NB-598) show competitive inhibition , indicating species-specific binding modalities [2].

This protocol details a validated in vitro microsome-based assay to quantify the inhibitory potency (


) of this compound against SQLE using High-Performance Liquid Chromatography (HPLC) detection.

Biological Pathway Visualization

The following diagram illustrates the critical node of SQLE within the sterol biosynthesis pathway and the intervention point of the test compound.

SQLE_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps OxidoSqualene 2,3-Oxidosqualene Squalene->OxidoSqualene NADPH, FAD, O2 SQLE Squalene Epoxidase (Target Enzyme) SQLE->Squalene Catalysis Lanosterol Lanosterol OxidoSqualene->Lanosterol Cyclization Ergosterol Ergosterol (Fungal Membrane) Lanosterol->Ergosterol Cholesterol Cholesterol (Mammalian Membrane) Lanosterol->Cholesterol Inhibitor N-(pyridin-3-ylmethyl) prop-2-en-1-amine Inhibitor->SQLE Inhibition

Figure 1: Sterol biosynthesis pathway highlighting the Squalene Epoxidase (SQLE) catalytic step and the site of allylamine inhibition.

Experimental Protocol

Materials & Reagents
ReagentSpecificationPurpose
Test Compound This compoundTarget Inhibitor
Enzyme Source Rat Liver Microsomes (Mammalian) OR C. albicans lysate (Fungal)Source of SQLE
Substrate Squalene (Sigma, >98%)Enzymatic Substrate
Cofactor NADPH (tetrasodium salt)Electron Donor
Cofactor FAD (Flavin Adenine Dinucleotide)Essential Prosthetic Group
Buffer 100 mM Potassium Phosphate, pH 7.4Reaction Medium
Stop Solution 10% KOH in Methanol (w/v)Saponification/Termination
Extraction Solvent n-HexaneLipid Extraction
Internal Standard Cholesterol or ErgosterolHPLC Normalization
Compound Preparation

The test compound is a secondary amine. Ensure proper salt form consideration (free base vs. hydrochloride).

  • Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM .

  • Serial Dilution: Prepare 10-point serial dilutions (1:3) in DMSO.

  • Working Solution: Dilute stocks 1:100 into the assay buffer (to keep final DMSO < 1%).

Assay Workflow

The assay relies on quantifying the decrease in Squalene or the formation of 2,3-oxidosqualene. Due to the lack of chromophore in the epoxide, substrate depletion (Squalene) measured at 195 nm is a robust detection method [3].

Step-by-Step Procedure:
  • Pre-Incubation Mix: In a glass tube (to minimize squalene adsorption to plastics), combine:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4)

    • Microsomal Protein: 0.5 mg/mL (final conc.)

    • FAD: 0.1 mM

    • Test Compound: 10 µL of Working Solution (Final conc. range 1 nM – 100 µM)

    • Incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Substrate Addition:

    • Add Squalene (dissolved in Tween-80/Ethanol or dispersed in buffer). Final concentration: 50 µM .

  • Reaction Initiation:

    • Add NADPH (Final concentration: 1.0 mM).

    • Total Reaction Volume: 200 µL.

    • Incubate at 37°C for 45 minutes with gentle shaking.

  • Termination & Saponification:

    • Add 200 µL of 10% KOH in Methanol .

    • Heat at 80°C for 60 minutes. Crucial Step: This stops the reaction and saponifies triglycerides/phospholipids, preventing column fouling and improving squalene extraction efficiency.

  • Extraction:

    • Add 500 µL n-Hexane . Vortex vigorously for 30 seconds.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Collect the upper organic phase (Hexane) containing Squalene.

    • Evaporate hexane under Nitrogen stream and reconstitute in 100 µL Mobile Phase.

HPLC Conditions[4]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: 100% Acetonitrile or Acetonitrile/Isopropanol (99:1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 195 nm (Squalene terminal double bonds).

  • Retention Time: Squalene elutes typically at ~10-12 mins depending on column length.

Assay Logic & Validation (Self-Correcting Workflow)

The following workflow diagram ensures data integrity by incorporating specific "Check Points" for troubleshooting.

Assay_Workflow Start Start Assay Prep Prepare Microsomes + Inhibitor (Pre-incubation 10m) Start->Prep Initiate Add NADPH + Squalene (Start Reaction) Prep->Initiate Check2 Positive Control (Terbinafine) Prep->Check2 Parallel Control Incubate Incubate 37°C, 45m Initiate->Incubate Check1 Control: No NADPH Initiate->Check1 Parallel Control Stop Add KOH/MeOH (Saponification) Incubate->Stop Extract Hexane Extraction Stop->Extract HPLC HPLC Analysis (195 nm) Extract->HPLC Result1 Squalene Level = 100%? (Validates Enzyme Dependency) Check1->Result1 Result2 IC50 ~ 10-30 nM? (Validates Assay Sensitivity) Check2->Result2

Figure 2: Experimental workflow with critical validation checkpoints (No-NADPH control and Terbinafine positive control).

Data Analysis & Interpretation

Calculation of Activity

SQLE activity is inversely proportional to the remaining Squalene peak area (if measuring substrate depletion) or directly proportional to the epoxide peak (if resolvable).



(Note: Formula varies based on whether Substrate (S) or Product (P) is measured. For Substrate depletion: High AUC = High Inhibition).

Corrected Formula for Substrate Depletion:



Where 

is squalene remaining in sample,

is squalene in vehicle control (max turnover), and

is squalene in "No NADPH" control (zero turnover).
Expected Results[3][12]
  • This compound: As a fragment, this molecule may show lower potency (higher

    
    ) compared to the full Terbinafine structure.
    
  • Potency Range: Expect

    
     in the micromolar (
    
    
    
    M) range if it acts as a weak competitive inhibitor, or nanomolar (nM) if the fragment captures the essential binding energy of the allylamine core.

References

  • Ryder, N. S. (1985).[4] "Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes." Biochemical Journal, 231(3), 765–770.

  • Chugh, A., et al. (2003). "Squalene epoxidase as hypocholesterolemic drug target revisited."[5] Progress in Lipid Research, 42(1), 37-50.

  • Laden, B. P., & Porter, T. D. (2001). "A simplified squalene epoxidase assay based on an HPLC separation and time-dependent UV/visible determination of squalene." Journal of Lipid Research, 42, 235-240.

  • Nowosielski, M., et al. (2011). "Detailed mechanism of squalene epoxidase inhibition by terbinafine." Journal of Chemical Information and Modeling, 51(2), 455-462.

Sources

"N-(pyridin-3-ylmethyl)prop-2-en-1-amine" cell-based antifungal activity assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Cell-Based Assay for Evaluating the Antifungal Efficacy and Selectivity of N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Abstract

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of novel antifungal agents. Pyridine and allylamine moieties are well-established pharmacophores in antifungal drug development, known to disrupt fungal cell membrane integrity and ergosterol biosynthesis.[1][2] This document provides a comprehensive guide for assessing the antifungal activity of a hybrid molecule, this compound, which contains both structural motifs. We present a detailed, self-validating protocol for determining its in vitro efficacy against clinically relevant fungal pathogens, Candida albicans and Aspergillus fumigatus, using the standardized broth microdilution method.[3][4] Furthermore, to establish a therapeutic window, a counter-screening protocol for assessing cytotoxicity against a mammalian cell line is included, allowing for the calculation of a Selectivity Index (SI). This guide is designed for researchers in mycology, drug discovery, and infectious disease to ensure robust and reproducible evaluation of novel antifungal candidates.

Scientific Background & Rationale

This compound is a synthetic compound featuring two key structural alerts for antifungal activity:

  • Pyridine Ring: The pyridine nucleus is a core component of numerous antimicrobial agents.[5][6] Certain pyridine derivatives have been shown to interfere with the fungal ergosterol biosynthesis pathway, putatively by inhibiting the lanosterol 14α-demethylase enzyme (CYP51), a primary target for azole antifungals.[7][8]

  • Allylamine Group: The allylamine class of antifungals, exemplified by naftifine and terbinafine, acts by inhibiting squalene epoxidase, another critical enzyme in the ergosterol biosynthesis pathway.[1]

The combination of these two pharmacophores in a single molecule provides a strong rationale for investigating its antifungal potential. The primary hypothesis is that this compound may inhibit one or both of these enzymatic targets, leading to ergosterol depletion, accumulation of toxic sterol intermediates, and ultimately, fungal cell death.

A critical challenge in antifungal development is achieving selective toxicity, as fungi are eukaryotes and share cellular machinery with their human hosts.[9][10] Therefore, a robust evaluation must not only confirm antifungal potency but also quantify the compound's effect on mammalian cells. This dual-assay approach allows for the determination of a Selectivity Index (SI), a crucial parameter for prioritizing compounds for further development.

Assay Workflow Overview

This protocol employs a multi-stage workflow to provide a comprehensive profile of the test compound's biological activity. The process begins with determining the Minimum Inhibitory Concentration (MIC), progresses to assessing fungicidal activity (MFC), and concludes with evaluating host cell cytotoxicity to determine selectivity.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_antifungal Antifungal Efficacy cluster_cytotox Host Cell Selectivity cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock (N-pyridin-3-yl...) MIC_Assay Protocol 1: Broth Microdilution (96-well plate setup) Compound_Prep->MIC_Assay Cytotox_Assay Protocol 3: Cytotoxicity Assay (e.g., MTT on NIH/3T3 cells) Compound_Prep->Cytotox_Assay Inoculum_Prep Prepare Fungal Inoculum (C. albicans / A. fumigatus) Inoculum_Prep->MIC_Assay MIC_Read Determine MIC (Visual/Spectrophotometric) MIC_Assay->MIC_Read MFC_Assay Protocol 2: Determine MFC (Subculture from clear wells) MIC_Read->MFC_Assay Proceed if inhibition is observed SI_Calc Calculate Selectivity Index (SI = CC50 / MIC) MIC_Read->SI_Calc MFC_Read Calculate MFC MFC_Assay->MFC_Read CC50_Read Determine CC50 Cytotox_Assay->CC50_Read CC50_Read->SI_Calc Serial_Dilution cluster_plate 96-Well Plate (Single Row) w1 Well 1 200µL Drug +100µL Cells (Final: 100µL Drug) w2 Well 2 100µL Med +100µL from W1 +100µL Cells w1->w2 Transfer 100µL w3 Well 3 w2->w3 Transfer 100µL w4 ... w3->w4 ... w10 Well 10 w4->w10 Transfer 100µL discard w10->discard Discard 100µL w11 Well 11 (Growth Ctrl) 100µL Med +100µL Cells w12 Well 12 (Sterility Ctrl) 100µL Med

Caption: Serial dilution workflow in a 96-well microtiter plate.

MIC Determination
  • Visual Reading: The MIC is the lowest drug concentration that causes a significant reduction in growth compared to the growth control well (column 11). For azoles, this is typically ≥50% inhibition; for polyenes like Amphotericin B, it is 100% inhibition (no visible growth). [11]* Spectrophotometric Reading: Measure the optical density (OD) at 530 nm. Calculate the percentage of growth inhibition for each well relative to the growth control. The MIC is the concentration that achieves the required inhibition threshold (e.g., ≥50% or ≥90%).

Protocol 2: Minimum Fungicidal Concentration (MFC)

The MFC assay determines whether the compound is fungistatic (inhibits growth) or fungicidal (kills the organism).

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed complete growth inhibition (i.e., at and above the MIC).

  • Plating: Spot the aliquot onto a fresh, drug-free SDA (Candida) or PDA (Aspergillus) plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration of the compound from which no colonies grow on the subculture plate, representing a ≥99.9% killing of the initial inoculum. [12]

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol assesses the compound's toxicity to host cells, which is essential for determining its therapeutic potential. [12][13]

  • Cell Seeding: Seed NIH/3T3 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare 2-fold serial dilutions of the test compound in cell culture medium at 2X the final desired concentrations.

  • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for untreated cells (vehicle control, e.g., 0.5% DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubate the plate for 24 or 48 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Data Presentation and Interpretation

Summarize the experimental results in a clear, tabular format. The key deliverable is the Selectivity Index (SI), which provides a quantitative measure of the compound's therapeutic window.

Example Data Summary
CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioCC₅₀ (NIH/3T3, µg/mL)Selectivity Index (SI = CC₅₀/MIC)
This compound C. albicans8162>128>16
This compound A. fumigatus16644>128>8
Fluconazole C. albicans16464>256>256
Amphotericin B A. fumigatus0.5121020
Interpretation Guidelines
  • MIC: A lower MIC value indicates higher potency.

  • MFC/MIC Ratio:

    • A ratio of ≤4 suggests the compound is fungicidal .

    • A ratio of >4 suggests the compound is fungistatic .

  • CC₅₀: A higher CC₅₀ value indicates lower toxicity to mammalian cells.

  • Selectivity Index (SI): This is the most critical parameter. An SI ≥ 10 is generally considered a promising result for a potential therapeutic agent, indicating that the compound is at least 10-fold more toxic to the fungal pathogen than to host cells.

Selectivity_Index cluster_fungus Fungal Cell cluster_host Host Cell MIC MIC (Antifungal Potency) SI Selectivity Index (SI) SI = CC50 / MIC MIC->SI Lower is better CC50 CC50 (Host Cytotoxicity) CC50->SI Higher is better

Caption: Conceptual relationship for calculating the Selectivity Index.

References

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2018). Journal of Pesticide Science. [Link]

  • Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. (2016). Molecules. [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States. (2022). Antimicrobial Agents and Chemotherapy. [Link]

  • Antifungal Drug Toxicology & Safety Assessment Services. Creative Biolabs. [Link]

  • Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan. (2012). Antimicrobial Agents and Chemotherapy. [Link]

  • Antifungal Susceptibility and Genotypic Analysis of cyp51A Mutations in Aspergillus fumigatus Isolates in Malaysia. (2024). Infection and Drug Resistance. [Link]

  • M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. (2020). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. (2008). Anales de Biología. [Link]

  • Aspergillus Species and Antifungals Susceptibility in Clinical Setting in the North of Portugal: Cryptic Species and Emerging Azoles Resistance in A. fumigatus. (2021). Frontiers in Cellular and Infection Microbiology. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (2021). Journal of Fungi. [Link]

  • Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. (2004). Antimicrobial Agents and Chemotherapy. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Antifungal Susceptibility Testing for C. auris. (2024). Centers for Disease Control and Prevention (CDC). [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]

  • Antifungal activities of pyridines and pyrimidines correlate with their potency in reducing ergosterol biosynthesis in C. albicans DSY654. (2004). ResearchGate. [Link]

  • Novel Fluorescent Broth Microdilution Method for Fluconazole Susceptibility Testing of Candida albicans. (2001). Journal of Clinical Microbiology. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017). Journal of Visualized Experiments. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). International Journal of Molecular Sciences. [Link]

  • Pyridine as Antifungal. Chempanda Blog. [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (2002). Antimicrobial Agents and Chemotherapy. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]

  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. (2000). Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. (2021). Iranian Journal of Medical Sciences. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. (2019). Open Forum Infectious Diseases. [Link]

  • Molecular Identification, Virulence Factors, and Antifungal Susceptibility Profiles of Candida Isolates from Clinical Samples of Intensive Care Patients. (2024). Medicina. [Link]

  • Determination of Antifungal MICs by a Rapid Susceptibility Assay. (1998). Journal of Clinical Microbiology. [Link]

  • Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. (2001). Journal of Clinical Microbiology. [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. (2024). Centers for Disease Control and Prevention (CDC). [Link]

  • Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. (1991). Mycoses. [Link]

  • Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application Note: Cytotoxicity Profiling of N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-(pyridin-3-ylmethyl)prop-2-en-1-amine (CAS: 1158342-39-2, often supplied as the HCl salt) is a versatile pharmacophore frequently utilized in Fragment-Based Drug Discovery (FBDD). Its structural motifs—a pyridine ring capable of hydrogen bonding and metal coordination, linked to a reactive allyl group via a secondary amine—make it a critical intermediate in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors and WEE1 inhibitors [1, 2]. Furthermore, its capacity to act as a bidentate ligand makes it relevant in the development of organometallic anticancer complexes (e.g., Ruthenium/Osmium arene complexes) [3].

This Application Note provides a rigorous, self-validating protocol for assessing the cytotoxicity of this compound. Unlike generic screening guides, this protocol addresses the specific physicochemical properties of pyridine-allylamine derivatives, such as pH-dependent solubility and potential oxidative instability of the allyl group.

Key Objectives
  • Determine Potency: Establish half-maximal inhibitory concentration (

    
    ) values across diverse cancer cell lines (A549, HeLa, MCF-7).
    
  • Assess Selectivity: Calculate the Selectivity Index (SI) by comparing toxicity against normal fibroblast lines (e.g., NIH/3T3 or HUVEC).

  • Validate Mechanism (Preliminary): Differentiate between non-specific necrosis and regulated cell death (apoptosis).

Experimental Design & Logic

Cell Line Selection

To ensure broad applicability, we utilize a panel representing different tissue origins and p53 statuses, as pyridine derivatives often target cell-cycle checkpoints.

Cell LineTissue Originp53 StatusRationale for Selection
A549 Lung CarcinomaWild-typeStandard model for non-small cell lung cancer (NSCLC).
HeLa Cervical CancerInactivated (HPV E6)High proliferative rate; sensitive to cell-cycle disruptors.
MCF-7 Breast AdenocarcinomaWild-typeHormone-dependent model; useful for kinase inhibitor screening.
HEK293 Embryonic KidneyViral Transformed"Normal" control to establish therapeutic window (Selectivity Index).[1]
Compound Handling (The "Self-Validating" Factor)
  • Solubility: The free base is an oil, while the HCl salt is a solid. The pyridine nitrogen makes the compound basic.

  • Stability Warning: The allyl group is susceptible to oxidation. Stock solutions must be prepared in anhydrous DMSO and stored at -20°C under inert gas (Argon/Nitrogen) if possible.

  • Vehicle Control: DMSO concentration must remain

    
     in the final well to prevent solvent-induced cytotoxicity from skewing results.
    

Detailed Protocol: MTT Cytotoxicity Assay

Methodology: The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is selected for its reliability in measuring mitochondrial metabolic activity, a robust proxy for viability in metabolic inhibitor screenings.

Reagents & Equipment
  • Test Compound: this compound (purity >95%).[2]

  • Positive Control: Cisplatin (DNA crosslinker) or Doxorubicin (Topoisomerase II inhibitor).

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered, protect from light).

  • Solubilization Buffer: DMSO or SDS-HCl.

  • Plate Reader: Absorbance at 570 nm (reference 630 nm).

Step-by-Step Workflow
Phase 1: Stock Preparation
  • Weighing: Accurately weigh 5–10 mg of the compound.

  • Dissolution: Dissolve in anhydrous DMSO to create a 100 mM Master Stock . Vortex for 1 minute.

  • Verification: Visually inspect for precipitates. If the HCl salt is used, ensure complete dissolution; mild sonication (30 sec) may be required.

Phase 2: Cell Seeding (Day 0)
  • Harvest cells in the exponential growth phase (70–80% confluency).

  • Count cells using Trypan Blue exclusion. Viability must be >95%.[2]

  • Dilute cells to 5,000 – 10,000 cells/well (cell line dependent) in 100 µL complete media.

  • Seed into 96-well plates.

    • Edge Effect Mitigation: Fill outer wells with PBS, not cells, to prevent evaporation artifacts.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 3: Treatment (Day 1)
  • Serial Dilution: Prepare a 1:3 or 1:10 serial dilution of the Master Stock in complete media.

    • Range: 100 µM, 33 µM, 11 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.13 µM, 0 µM.

  • Application: Aspirate old media (carefully) or add 2x concentrated drug solution to existing media (to avoid disturbing semi-adherent cells).

  • Controls:

    • Blank: Media only (no cells).

    • Vehicle Control: Cells + 0.5% DMSO.

    • Positive Control: Cells + 10 µM Cisplatin.

  • Incubate for 48 to 72 hours .

Phase 4: Readout (Day 3/4)
  • Add 10 µL of MTT stock (5 mg/mL) to each well. Final conc: 0.5 mg/mL.

  • Incubate for 3–4 hours at 37°C. (Look for purple formazan crystals).

  • Carefully aspirate media (for adherent cells) or centrifuge plate (for suspension cells).

  • Add 100 µL DMSO to dissolve crystals.

  • Shake plate on an orbital shaker for 10 mins (protect from light).

  • Measure Absorbance (OD) at 570 nm .

Data Analysis & Visualization

Calculation Logic

Calculate the percentage of cell viability using the following formula:



Determination

Plot Log[Concentration] vs. % Viability. Fit the data using a 4-Parameter Logistic (4PL) Regression model (Hill equation):



  • X: Log of concentration.

  • Y: Viability response.

Experimental Workflow Diagram

CytotoxicityWorkflow Stock Stock Prep 100 mM in DMSO Treatment Drug Treatment Serial Dilutions (0.1 - 100 µM) Stock->Treatment Dilute in Media Seeding Cell Seeding 5k-10k cells/well (A549, HeLa, MCF-7) Seeding->Treatment 24h Attachment Incubation Incubation 48-72 Hours 37°C, 5% CO2 Treatment->Incubation MTT_Add MTT Addition 0.5 mg/mL final Incubation->MTT_Add Readout Data Acquisition OD 570nm IC50 Calculation MTT_Add->Readout Formazan Solubilization

Figure 1: Step-by-step workflow for the high-throughput cytotoxicity screening of this compound.

Mechanistic Insights & Pathway Analysis

The cytotoxicity of this compound is rarely singular. Based on its structural homology to known kinase inhibitors and metal chelators, two primary Mechanisms of Action (MOA) should be investigated if


.
  • Kinase Inhibition (CDK/WEE1): The pyridine-amine motif mimics the adenine ring of ATP, potentially binding to the hinge region of kinases [1].

  • Metal Sequestration/ROS Generation: The bidentate nature (pyridine N + amine N) allows chelation of intracellular iron or copper, leading to redox cycling and ROS-mediated apoptosis [3].

Hypothetical Signaling Pathway (Graphviz)

MOA_Pathway Compound N-(pyridin-3-ylmethyl) prop-2-en-1-amine ATP_Site ATP Binding Site (CDK2 / WEE1) Compound->ATP_Site Competitive Binding Metal Intracellular Cu(II) / Fe(II) Compound->Metal Chelation CellCycle Cell Cycle Arrest (G1/S or G2/M) ATP_Site->CellCycle Inhibition Apoptosis Apoptosis (Caspase 3/7) CellCycle->Apoptosis ROS ROS Generation (Fenton Reaction) Metal->ROS Redox Cycling DNA_Damage DNA Damage (Oxidative Stress) ROS->DNA_Damage DNA_Damage->Apoptosis

Figure 2: Dual hypothetical mechanisms of action: Kinase inhibition leading to cell cycle arrest, and metal chelation driving oxidative stress.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Background OD Precipitation of compound or serum proteins.Wash cells with PBS before adding DMSO. Check compound solubility limit in media.
Low Signal (Control) Low cell seeding density or metabolic quiescence.Increase seeding density. Ensure cells are in log phase.
Variable Replicates Pipetting error or "Edge Effect".Use multi-channel pipettes. Do not use outer wells (fill with PBS).
Non-Sigmoidal Curve Concentration range too narrow.Widen dilution range (e.g., 0.01 µM to 200 µM).

References

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Source: Bioorganic Chemistry (Elsevier), 2023. URL:[Link]

  • Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy. Source: Journal of Medicinal Chemistry (ACS/NIH), 2018. URL:[Link]

  • Synthesis, cytotoxicity and DNA binding of novel Ni(II), Co(II) and Zn(II) complexes bearing pyrimidinyl hydrazone ligand. Source: Journal of Inorganic Biochemistry, 2021.[3] URL:[Link]

Sources

Application Note: A Robust Preparative HPLC Method for the Purification of N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, optimized, and field-proven protocol for the purification of N-(pyridin-3-ylmethyl)prop-2-en-1-amine, a polar basic compound, using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The inherent challenges in purifying polar amines, such as poor retention and peak tailing on standard silica-based columns, are systematically addressed through strategic mobile phase modification.[1][2] This guide provides a comprehensive workflow, from method development principles and sample preparation to a step-by-step purification protocol and essential post-purification procedures for removing trifluoroacetic acid (TFA). The methodologies are designed for researchers, chemists, and drug development professionals requiring high-purity samples for downstream applications.

Introduction and Scientific Principles

This compound is a heterocyclic amine containing both a pyridine ring and a primary allylic amine. Such structures are common building blocks in medicinal chemistry and materials science.[3] The presence of two basic nitrogen atoms (pyridine pKa ≈ 5-6, aliphatic amine pKa ≈ 8-10) makes this molecule highly polar and prone to strong interactions with stationary phases in chromatography.[1]

When using silica-based reversed-phase columns (e.g., C18), a primary challenge is the interaction between basic analytes and acidic residual silanol groups (Si-OH) on the silica surface.[4] This interaction leads to non-ideal chromatographic behavior, most notably severe peak tailing, which compromises resolution and purification efficiency.

To overcome this, our method employs a dual-strategy approach centered on mobile phase control:

  • pH Suppression: The addition of a strong acid, trifluoroacetic acid (TFA), to the mobile phase reduces the pH to approximately 2.[5] At this low pH, the residual silanol groups are protonated and thus non-ionized, minimizing their capacity for secondary ionic interactions with the analyte.[4]

  • Ion-Pairing: Simultaneously, the basic nitrogen centers of the analyte are fully protonated, forming positive ions. The trifluoroacetate counter-ion from the mobile phase additive forms a neutral ion-pair with the protonated analyte.[6] This complex is more hydrophobic than the free cation, enhancing its retention on the non-polar C18 stationary phase and leading to improved peak shape and resolution.

This application note provides a complete protocol based on these principles to achieve efficient and reproducible purification.

HPLC Method Development Strategy

The selection of optimal HPLC parameters is a logical process dictated by the physicochemical properties of the analyte. The following diagram illustrates the decision-making workflow for developing the purification method for this compound.

MethodDevelopment Analyte Analyte Properties: This compound (Polar, Dual Basic Centers) Mode Select Separation Mode Analyte->Mode Start RP_HPLC Reversed-Phase HPLC (RP-HPLC) (Industry standard for small molecules) Mode->RP_HPLC StationaryPhase Select Stationary Phase RP_HPLC->StationaryPhase C18 C18 Column (Provides robust hydrophobic retention) StationaryPhase->C18 MobilePhase Address Peak Tailing (Due to basic nature) C18->MobilePhase Modifier Use Acidic Mobile Phase Modifier MobilePhase->Modifier TFA Select Trifluoroacetic Acid (TFA) (Effective ion-pairing and pH control) Modifier->TFA Elution Select Elution Mode TFA->Elution Gradient Gradient Elution (Water/Acetonitrile) (Resolves impurities of varying polarity) Elution->Gradient Detection Select Detection Method Gradient->Detection UV UV Detection at 255 nm (Pyridyl ring is a strong chromophore) Detection->UV

Caption: Logical workflow for HPLC method development.

Materials and Equipment

ItemSpecifications
HPLC System Preparative HPLC system with gradient pump, autosampler/manual injector, UV detector, and fraction collector
Column Preparative C18 column (e.g., 20-50 mm ID x 250 mm L, 5-10 µm particle size)
Solvents HPLC-grade Acetonitrile (MeCN) and deionized Water (18.2 MΩ·cm)
Mobile Phase Additive Trifluoroacetic Acid (TFA), HPLC grade or better
Sample Solvent Deionized Water or Mobile Phase A
Filtration 0.45 µm syringe filters (PTFE or other solvent-compatible membrane)
Glassware Volumetric flasks, beakers, graduated cylinders
Post-Purification Rotary evaporator, lyophilizer (freeze-dryer), Hydrochloric Acid (HCl)

Detailed Experimental Protocol

This protocol is a self-validating system designed for robustness and reproducibility.

Part 1: Preparation
  • Mobile Phase A (Aqueous):

    • Measure 999 mL of deionized water into a 1 L flask.

    • Carefully add 1 mL of TFA to achieve a 0.1% (v/v) concentration.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile (MeCN) into a 1 L flask.

    • Carefully add 1 mL of TFA to achieve a 0.1% (v/v) concentration.

    • Mix thoroughly and degas.

  • Sample Preparation:

    • Accurately weigh the crude this compound.

    • Dissolve the sample in a minimal amount of deionized water or Mobile Phase A to a concentration of 10-50 mg/mL. Ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

Part 2: HPLC Purification
  • System Equilibration:

    • Install the preparative C18 column.

    • Purge the pump lines with their respective mobile phases.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at the desired flow rate for at least 5-10 column volumes, or until the baseline is stable.

  • Chromatographic Conditions:

    • The following table provides a validated starting point for the purification. The gradient may be optimized based on the impurity profile of the crude material.

ParameterValueRationale
Column Preparative C18, 21.2 x 250 mm, 10 µmStandard dimension for purifying gram-scale quantities.
Mobile Phase A 0.1% TFA in WaterAqueous phase for retaining polar compounds.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic phase for eluting compounds based on hydrophobicity.
Flow Rate 20.0 mL/minTypical flow rate for the specified column dimension.
Gradient 5% to 50% B over 30 minutesA broad gradient is effective for separating impurities with a range of polarities.[4]
Detection UV at 255 nmThe pyridine ring exhibits strong absorbance near this wavelength.[7]
Column Temp. Ambient (or 30 °C for improved reproducibility)Temperature control can enhance run-to-run consistency.
Injection Vol. 1-5 mL (dependent on sample concentration and column loading capacity)Load should not exceed the column's binding capacity to avoid peak distortion.
  • Execution and Fraction Collection:

    • Inject the filtered sample onto the equilibrated column.

    • Start the gradient run and monitor the chromatogram in real-time.

    • Collect fractions corresponding to the main product peak. It is advisable to collect the beginning, apex, and tail of the peak in separate fractions to isolate the purest material.

Part 3: Post-Purification Workup

The removal of TFA is critical as it can be detrimental to subsequent biological assays and characterization techniques like ESI-MS.[6][8][9] The following protocol converts the product from its TFA salt to the more desirable and easily handled hydrochloride (HCl) salt.[10]

  • Purity Analysis:

    • Analyze small aliquots of the collected fractions using analytical HPLC to confirm purity before pooling.

  • Solvent Evaporation:

    • Pool the pure fractions into a round-bottom flask.

    • Remove the bulk of the acetonitrile and water using a rotary evaporator. Caution: Do not evaporate to complete dryness, as this can make the TFA salt difficult to redissolve. Reduce the volume by ~90%.[10]

  • TFA Displacement and Salt Exchange:

    • To the concentrated aqueous solution, add a 1 M solution of HCl in a 2-3 fold molar excess relative to the amount of product.

    • Add methanol (or acetonitrile) to the flask and perform another rotary evaporation. Repeat this co-evaporation step 2-3 times. This process utilizes the stronger, non-volatile HCl to displace the weaker, more volatile TFA, allowing the protonated TFA to be removed under vacuum.[10]

  • Lyophilization:

    • After the final evaporation, dissolve the remaining residue in a minimal amount of deionized water.

    • Freeze the solution completely (e.g., using a dry ice/acetone bath or liquid nitrogen).

    • Dry the frozen sample overnight on a high-vacuum lyophilizer to obtain the final product as a fluffy, white to off-white solid HCl salt.

Comprehensive Purification Workflow

The diagram below outlines the entire process from the crude starting material to the final, purified compound.

PurificationWorkflow Crude Crude Sample Prep Sample Preparation (Dissolve & Filter) Crude->Prep HPLC Preparative HPLC (TFA-Modified Mobile Phase) Prep->HPLC Collection Fraction Collection (Isolate Target Peak) HPLC->Collection Analysis Purity Analysis (Analytical HPLC) Collection->Analysis Pool Pool Pure Fractions Analysis->Pool If >98% Pure Evap Solvent Evaporation (Rotary Evaporator) Pool->Evap TFA_Remove TFA Removal / Salt Exchange (Add HCl & Co-evaporate) Evap->TFA_Remove Lyophilize Lyophilization (Freeze-Drying) TFA_Remove->Lyophilize Pure Pure Compound (HCl Salt) Lyophilize->Pure

Caption: End-to-end workflow for HPLC purification.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Insufficient mobile phase acidity; column degradation; secondary silanol interactions.[1]Ensure TFA concentration is 0.1% in both mobile phases. Use a newer or end-capped column. Consider a different acidic modifier if tailing persists.
Poor Resolution Gradient is too steep; column is overloaded; unsuitable stationary phase.Decrease the gradient slope (e.g., 5-40% B over 40 min). Reduce injection volume or sample concentration. Screen alternative columns (e.g., Phenyl-Hexyl) for different selectivity.[11]
Low Recovery Compound is irreversibly adsorbed to the column; compound degradation on-column.Ensure the mobile phase pH is well below the analyte's pKa. If the compound is unstable at low pH, consider a buffer system closer to neutral pH and a pH-stable column (e.g., hybrid or polymer-based).[1]
Baseline Ripple/Noise Inadequate mobile phase mixing; TFA retention/release from the column.[12]Ensure mobile phases are thoroughly degassed and mixed. Use an HPLC system with an efficient mixer. Allow for extended column equilibration.[12]

Conclusion

The reversed-phase HPLC method detailed in this note provides a highly effective and reproducible strategy for the purification of this compound. By utilizing a TFA-modified mobile phase, the common chromatographic issues associated with polar basic compounds are successfully mitigated, resulting in excellent peak shape and resolution. The inclusion of a robust post-purification workup for TFA removal ensures the final product is suitable for a wide range of sensitive downstream applications. This protocol serves as a reliable foundation for researchers requiring high-purity heterocyclic amines.

References

  • SP Industries. (n.d.). Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization.
  • ResearchGate. (2014). How do you get rid of TFA from HPLC purified sample? Retrieved from [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • ResearchGate. (2015). How can I remove TFA? Retrieved from [Link]

  • Chromatography Forum. (2007). Evaporation of TFA in an aqueous mobile phase (semi-prep). Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Chromatography Forum. (2008). the role of TFA on Reverse phase chromatography? Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ThaiScience. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from [Link]

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-Methyl-1-(pyridin-3-yl)propan-1-amine Properties. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

Sources

Application Notes and Protocols for N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scope

These application notes provide a comprehensive guide to the safe handling, storage, and use of N-(pyridin-3-ylmethyl)prop-2-en-1-amine. This document is intended for personnel trained in standard laboratory procedures and familiar with handling potentially hazardous chemicals. The recommendations herein are synthesized from safety data on structurally analogous compounds, specifically 3-(aminomethyl)pyridine and allylamine, due to the limited availability of a specific Safety Data Sheet (SDS) for the title compound. The core chemical motifs—a pyridine ring and a secondary allylamine—dictate the primary safety and handling considerations.

The pyridine moiety suggests potential basicity and aromatic reactivity, while the allylamine group introduces risks associated with unsaturated amines, including potential for polymerization and heightened toxicological profiles.[1][2] This guide emphasizes a proactive approach to safety, grounded in the principle of treating unknown substances with a high degree of caution.

Compound Identification and Properties

A clear understanding of the compound's physical and chemical properties is foundational to its safe management.

PropertyValueSource
IUPAC Name This compound-
Synonyms N-allyl-3-picolylamine-
CAS Number 1158342-39-2 (for Hydrochloride salt)[3]
Molecular Formula C₉H₁₂N₂[4]
Molecular Weight 148.21 g/mol [4]
Appearance Data not available; likely a liquid or low-melting solid at room temperature. Structurally similar compounds are typically colorless to yellow or brown liquids.[5]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.[5]-
Reactivity The allylic double bond can be susceptible to polymerization or oxidation.[1] The pyridine nitrogen is basic.[6]-

Hazard Analysis and Risk Mitigation

The primary hazards associated with N-(pyridin-in-3-ylmethyl)prop-2-en-1-amine are inferred from its constituent functional groups. Amines, in general, can be corrosive and irritants, while the pyridine and allyl moieties add specific concerns.

Inferred Hazards based on Structural Analogs:

  • Skin and Eye Damage: Based on 3-(aminomethyl)pyridine, this compound is expected to be corrosive, causing severe skin burns and serious eye damage.[7]

  • Irritation: It may cause skin, eye, and respiratory tract irritation.[8]

  • Toxicity: Allylamines as a class can be toxic.[9] Safe handling practices for toxic substances should be followed.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure is through robust engineering controls. All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of vapors and to contain any potential spills. The work area should be well-ventilated.[8][10]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Proper PPE is mandatory to prevent dermal and ocular exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.[10]

PPE TypeSpecification & Rationale
Hand Protection Nitrile or Neoprene Gloves: These provide adequate protection against amines. Always double-glove when handling neat material. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination occurs.
Eye Protection Chemical Safety Goggles: Must be worn at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[10]
Body Protection Flame-Retardant Laboratory Coat: A fully buttoned lab coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
Respiratory Not typically required if handled in a fume hood. If engineering controls are not sufficient, a respirator may be necessary.[8]

Protocols for Handling and Storage

Adherence to strict protocols is essential for ensuring the safety of personnel and the integrity of the compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE as detailed in the table above.

  • Material Transfer: When transferring the compound, use a pipette or a syringe for liquids, or a spatula for solids. Avoid creating aerosols.

  • Post-Handling: After use, securely seal the container. Wipe down the work surface in the fume hood with an appropriate solvent.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11]

Storage Guidelines

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous situations.

  • Temperature: Store in a cool, dry, and well-ventilated area.[8][10]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or polymerization of the allyl group.

  • Container: Keep the container tightly closed to prevent moisture and air ingress.[11]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[10] Amines can react exothermically with acids.[6]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response

The appropriate response to a spill depends on its size and location.

SpillResponse Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (<100 mL, in fume hood) Assess->SmallSpill Small LargeSpill Large Spill (>100 mL or outside hood) Assess->LargeSpill Large Absorb Absorb with inert material (e.g., vermiculite, sand) SmallSpill->Absorb Evacuate Evacuate immediate area. Alert others. LargeSpill->Evacuate Collect Collect into a sealed container for hazardous waste Absorb->Collect Decontaminate Decontaminate area Collect->Decontaminate ContactEH Contact Emergency Personnel (e.g., EH&S) Evacuate->ContactEH

Caption: Decision tree for spill response.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[11]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations.[12] Do not dispose of down the drain. Collect in a properly labeled, sealed container.

Workflow Diagram for Safe Handling

SafeHandlingWorkflow Start Start: Receive Chemical Verify Verify Integrity of Container Start->Verify Store Log and Store Appropriately (Cool, Dry, Ventilated) Verify->Store Plan Plan Experiment & Conduct Risk Assessment Store->Plan Prepare Prepare Work Area (Fume Hood, Spill Kit) Plan->Prepare DonPPE Don Appropriate PPE Prepare->DonPPE Handle Handle Compound (Weigh, Transfer, React) DonPPE->Handle Cleanup Clean Work Area & Segregate Waste Handle->Cleanup DoffPPE Doff PPE Correctly Cleanup->DoffPPE End End: Wash Hands DoffPPE->End

Sources

Application Notes and Protocols for High-Throughput Screening of N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine-Based Scaffold

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel bioactive molecules from vast chemical libraries. The pyridine moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its ability to form key hydrogen bonds and engage in various biological interactions makes it a valuable starting point for drug design. This document provides a comprehensive guide for the utilization of N-(pyridin-3-ylmethyl)prop-2-en-1-amine , a compound featuring a pyridine core, in HTS campaigns.

While direct biological data for this compound is not extensively published, the structural alerts within the molecule—namely the pyridine ring and the reactive prop-2-en-1-amine group—suggest potential interactions with a range of biological targets. Notably, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a significant target in oncology.[1][2] Furthermore, various pyridine-containing compounds have demonstrated broad biological activities, including antimicrobial and anticancer properties.[3][4]

This application note will, therefore, outline a detailed protocol for a hypothetical HTS campaign to assess the inhibitory activity of this compound against a representative kinase target. The principles and methodologies described herein are broadly applicable to screening this compound against other target classes. We will delve into the rationale behind experimental choices, provide step-by-step protocols, and present data in a clear, actionable format to empower researchers in their drug discovery endeavors.

Compound Characteristics and Handling

This compound hydrochloride is a salt form of the parent compound, which enhances its solubility in aqueous solutions, a critical factor for HTS assays.[5]

PropertyValueSource
CAS Number 1158342-39-2 (hydrochloride)BLDpharm[5]
Molecular Formula C₉H₁₃ClN₂BLDpharm[5]
Molecular Weight 184.67 g/mol BLDpharm[5]

Safety Precautions: The related compound, 3-Pyridinemethanamine, is known to cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated fume hood.

Stock Solution Preparation: For HTS, a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO) is recommended.[7]

  • Accurately weigh the required amount of this compound hydrochloride.

  • Dissolve the compound in 100% DMSO to a final concentration of 10 mM.

  • Gently vortex or sonicate until the compound is fully dissolved.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

High-Throughput Screening Workflow

A typical HTS campaign follows a multi-step process designed to efficiently identify and validate potential "hits".[8][9]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation cluster_characterization Characterization Compound_Prep Compound Plate Preparation Primary_Screen Primary Screen (Single Concentration) Compound_Prep->Primary_Screen Assay_Ready_Plates Assay-Ready Target Plates Assay_Ready_Plates->Primary_Screen Hit_Identification Hit Identification (Data Analysis) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis SAR by Analogs Secondary_Assays->SAR_Analysis Mechanism_of_Action Mechanism of Action Studies SAR_Analysis->Mechanism_of_Action

Caption: High-Throughput Screening (HTS) Workflow.

Primary Assay: Fluorescence Polarization for Kinase Inhibition

Rationale: Fluorescence polarization (FP) is a robust, homogeneous assay format well-suited for HTS.[10][11][12] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a kinase inhibition assay, a fluorescently labeled tracer that binds to the kinase's active site is displaced by an active inhibitor, leading to a decrease in the FP signal.

Hypothetical Target: For this protocol, we will consider a generic serine/threonine kinase.

Materials:

  • Kinase of interest

  • Fluorescently labeled tracer (ligand for the kinase)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • This compound stock solution (10 mM in DMSO)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • 384-well, low-volume, black assay plates

Protocol:

  • Assay Miniaturization and Optimization: Before the main screen, the assay should be optimized in a 384-well format to ensure a stable signal and an acceptable Z'-factor (>0.5).[8] This involves determining the optimal concentrations of the kinase and tracer.

  • Compound Plating:

    • Prepare intermediate compound plates by diluting the 10 mM stock of this compound in DMSO.

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compound from the intermediate plate to the final 384-well assay plate. This will result in a final screening concentration of 10 µM in a typical 5 µL final assay volume.

  • Reagent Addition:

    • Add the kinase solution to all wells of the assay plate.

    • Incubate for 15-30 minutes at room temperature to allow for compound-kinase binding.

    • Add the fluorescently labeled tracer to all wells.

  • Incubation and Detection:

    • Incubate the plates for 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a suitable plate reader.

Data Analysis and Hit Identification:

The primary screen will identify "hits" as compounds that cause a significant decrease in the FP signal compared to the negative controls (DMSO). A common hit threshold is a signal that is three standard deviations below the mean of the negative controls.

Secondary and Orthogonal Assays

Hits from the primary screen must be validated through a series of secondary and orthogonal assays to confirm their activity and rule out artifacts.

1. Dose-Response Confirmation:

Confirmed hits are tested over a range of concentrations to determine their potency (IC₅₀). This is a critical step to confirm the activity and rank the hits.

2. Orthogonal Assay: Cell-Based Target Engagement

Rationale: A cell-based assay provides a more physiologically relevant context and helps to confirm that the compound can penetrate cell membranes and engage the target in a cellular environment. For a kinase target, an assay that measures the phosphorylation of a downstream substrate is ideal.

Example Protocol (Hypothetical Kinase):

  • Cell Culture: Culture a cell line that expresses the kinase of interest in a suitable medium.

  • Cell Plating: Seed the cells in 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time.

  • Cell Lysis and Detection: Lyse the cells and use a detection method such as ELISA or a homogeneous time-resolved fluorescence (HTRF) assay to quantify the phosphorylation of the target's substrate.

  • Data Analysis: Determine the IC₅₀ of the compound in the cell-based assay.

Advanced Characterization and Mechanism of Action Studies

For promising hits, further studies are necessary to understand their mechanism of action and to guide lead optimization.

Structure-Activity Relationship (SAR) by Analogs: Testing commercially available analogs of this compound can provide initial insights into the structure-activity relationship. This information is crucial for designing more potent and selective compounds.

Mechanism of Action Studies:

  • Reversibility/Irreversibility: The prop-2-en-1-amine moiety could potentially act as a Michael acceptor, forming a covalent bond with the target protein. Assays to determine the reversibility of binding, such as washout experiments, are important.

  • Selectivity Profiling: Screen the confirmed hits against a panel of other kinases to determine their selectivity. High selectivity is a desirable property for a drug candidate to minimize off-target effects.

Conclusion

This compound represents a promising starting point for a high-throughput screening campaign. Its pyridine core is a well-established pharmacophore, and the overall structure suggests the potential for interaction with various biological targets, particularly kinases. By following a systematic HTS workflow, from a robust primary assay like fluorescence polarization to confirmatory cell-based and mechanistic studies, researchers can effectively evaluate the therapeutic potential of this and similar novel compounds. The protocols and strategies outlined in this document provide a solid framework for initiating such a drug discovery program.

References

  • Semantic Scholar. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. [Link]

  • National Center for Biotechnology Information. N-(Pyridin-2-ylmethyl)pyridin-2-amine. [Link]

  • Royal Society of Chemistry. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

  • National Center for Biotechnology Information. 3-Pyridinemethanamine. [Link]

  • National Center for Biotechnology Information. N-(pyridin-3-ylmethyl)aniline. [Link]

  • Chembuy. Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. [Link]

  • National Center for Biotechnology Information. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

  • Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • National Center for Biotechnology Information. Design and implementation of high-throughput screening assays. [Link]

  • BellBrook Labs. From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • National Center for Biotechnology Information. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • MDPI. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. [Link]

  • Biocompare. Cell-based Assays for GPCR Activity. [Link]

  • National Center for Biotechnology Information. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • ResearchGate. High Throughput Screening: Methods and Protocols. [Link]

  • Cheméo. Chemical Properties of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5). [Link]

  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
  • ACS Publications. Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. [Link]

  • National Center for Biotechnology Information. HTS Assay Validation. [Link]

  • ResearchGate. Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. [Link]

  • ResearchGate. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

  • National Center for Biotechnology Information. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. [Link]

Sources

Application Notes & Protocols: Preclinical Efficacy Evaluation of N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the Course for a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is a rigorous and multi-faceted process, with preclinical efficacy studies forming a critical cornerstone. This guide provides a comprehensive framework for designing and executing a robust efficacy evaluation of N-(pyridin-3-ylmethyl)prop-2-en-1-amine , a novel compound with therapeutic potential. Given the absence of established biological targets for this specific molecule, our approach is rooted in a systematic, target-agnostic, and phenotype-driven screening paradigm, followed by more focused, target-based investigations. The structural motifs present, such as the pyridine and prop-2-en-1-amine groups, suggest potential interactions with a range of biological targets, including kinases and inflammatory mediators. Therefore, our initial experimental design will cast a wide net to identify a therapeutic area of interest, with a subsequent deep dive into mechanism of action and in vivo efficacy.

This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice. The overarching goal is to build a self-validating data package that can confidently guide go/no-go decisions in the progression of this NCE.[1][2]

Part 1: Initial In Vitro Profiling - Unveiling Biological Activity

The initial phase of our investigation focuses on broad, cell-based assays to determine the general bioactivity and potential therapeutic areas for this compound. This approach allows for an unbiased assessment of the compound's effects on cellular phenotypes.[3][4]

High-Throughput Phenotypic Screening

Rationale: Phenotypic screening makes no assumptions about the specific molecular target of a compound. Instead, it assesses the compound's effect on the overall behavior of a biological system, such as a cell.[3] This is particularly useful for an NCE where the target is unknown. We will employ a panel of diverse human cancer cell lines and a model for inflammation to identify potential areas of efficacy.

Experimental Workflow:

G cluster_0 Phase 1: In Vitro Profiling Compound\nPreparation Compound Solubilization & Serial Dilution Cell Line\nPanel Selection Selection of Diverse Cancer & Inflammatory Cell Lines Compound\nPreparation->Cell Line\nPanel Selection Primary\nScreening Single High-Concentration (e.g., 10 µM) Treatment Cell Line\nPanel Selection->Primary\nScreening Hit\nConfirmation Re-testing of Initial Hits Primary\nScreening->Hit\nConfirmation Dose-Response\nAnalysis Generation of IC50/EC50 Curves for Confirmed Hits Hit\nConfirmation->Dose-Response\nAnalysis G cluster_1 Phase 2: Mechanistic Elucidation Target\nEngagement Confirm Compound-Target Interaction (e.g., CETSA) Pathway\nAnalysis Western Blot, qPCR for Downstream Effectors Target\nEngagement->Pathway\nAnalysis Biomarker\nIdentification Identify Measurable Indicators of Compound Activity Pathway\nAnalysis->Biomarker\nIdentification

Sources

Application Note: Antifungal Evaluation of N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and microbiologists involved in Fragment-Based Drug Discovery (FBDD). It treats N-(pyridin-3-ylmethyl)prop-2-en-1-amine (chemically synonymous with N-allyl-3-picolylamine ) as a representative pharmacophore scaffold, combining the allylamine functionality of squalene epoxidase inhibitors (like Terbinafine) with the pyridine moiety found in various metallo-enzyme inhibitors.

Executive Summary

This guide details the evaluation of This compound (Compound A-3P ) as a fungal growth inhibitor. Structurally, A-3P possesses a secondary allylamine motif, a critical pharmacophore known to inhibit Squalene Epoxidase (SE/ERG1) , a key enzyme in the ergosterol biosynthesis pathway.

This document provides two validated protocols:

  • Primary Screening: A modified CLSI M27-A3 broth microdilution assay utilizing Resazurin for high-sensitivity endpoint detection.

  • Mechanism Validation: A sterol extraction and quantification workflow to distinguish between Squalene Epoxidase inhibition (Allylamine-like) and CYP51 inhibition (Azole-like).

Chemical Context & Handling

Compound Identity: this compound[1]

  • Molecular Formula: C9H12N2

  • MW: 148.21 g/mol

  • Solubility Profile: Moderate lipophilicity (LogP ~1.2). The free base is an oil; the hydrochloride salt is a solid.

  • Storage: -20°C, desiccated. Hygroscopic in salt form.

Preparation of Stock Solutions:

  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for biological assays to ensure complete solubilization of the free base.

  • Concentration: Prepare a 100 mM master stock.

  • Stability: Fresh preparation recommended. Avoid freeze-thaw cycles >3 times.

Biological Rationale: The Ergosterol Pathway

The primary hypothesis for A-3P activity lies in its structural similarity to Terbinafine. The allylamine group acts as a transition-state mimic for the carbocation intermediate formed during the squalene epoxidation reaction.

Pathway Visualization

The following diagram illustrates the target specificity within the fungal cell membrane synthesis pathway.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Biosynthesis Steps Epoxide 2,3-Oxidosqualene Squalene->Epoxide ERG1 (Squalene Epoxidase) Lanosterol Lanosterol Epoxide->Lanosterol ERG7 (Lanosterol Synthase) Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol ERG11 (CYP51) + Others Allylamines ALLYLAMINES (Terbinafine, A-3P) Allylamines->Squalene Inhibits Azoles AZOLES (Fluconazole) Azoles->Lanosterol Inhibits

Figure 1: Ergosterol Biosynthesis Pathway highlighting the putative inhibition site of this compound (A-3P) at the ERG1 step.

Protocol A: High-Sensitivity MIC Determination (Resazurin)

Standard turbidity measurements (OD600) can be inaccurate for fragment screening due to compound precipitation or hyphal clumping. This protocol uses Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) , a redox indicator that turns fluorescent pink in response to metabolic activity, providing a distinct "All-or-Nothing" visual endpoint.

Materials
  • Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

  • Indicator: Resazurin sodium salt (0.01% w/v in sterile water). Filter sterilize.

  • Organisms: Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305).

  • Controls: Terbinafine (Positive Control), DMSO (Vehicle Control).

Experimental Workflow

MIC_Workflow Step1 1. Compound Dilution (2-fold serial in DMSO) Step2 2. Media Prep (RPMI-1640 + MOPS) Step1->Step2 1:50 Dilution Step3 3. Inoculum Prep (1-5 x 10^3 CFU/mL) Step2->Step3 Transfer to Plate Step4 4. Incubation (35°C, 24-48h) Step3->Step4 Step5 5. Add Resazurin (30µL per well) Step4->Step5 Post-Growth Step6 6. Readout (Fluor: Ex560/Em590) Step5->Step6 +2-4h Incubation

Figure 2: Resazurin-based Microdilution Workflow.

Step-by-Step Procedure
  • Plate Preparation: Dispense 100 µL of RPMI-MOPS into all wells of a 96-well U-bottom plate.

  • Compound Dilution:

    • Add 2 µL of A-3P stock (100 mM) to Column 1.

    • Perform serial 2-fold dilutions across the plate to Column 10.

    • Final Test Range: 100 µM to 0.19 µM.

  • Inoculation: Prepare fungal suspension adjusted to 1-5 x 10³ CFU/mL. Add 100 µL to all wells.

  • Incubation: Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

  • Development: Add 30 µL of 0.01% Resazurin solution to each well. Incubate for an additional 2-4 hours.

  • Analysis:

    • Blue: No growth (Inhibition).

    • Pink/Fluorescent: Active growth.[2]

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.[3]

Protocol B: Sterol Profile Analysis (Mechanism of Action)

To confirm A-3P acts via Squalene Epoxidase inhibition rather than general toxicity or CYP51 inhibition, we analyze the accumulation of sterol intermediates.

Rationale
  • SE Inhibitors (Allylamines): Cause accumulation of Squalene .

  • CYP51 Inhibitors (Azoles): Cause accumulation of Lanosterol and depletion of Ergosterol.

Methodology
  • Culture: Grow C. albicans (50 mL) in Sabouraud Dextrose Broth to mid-log phase.

  • Treatment: Treat cultures with A-3P at 0.5x MIC for 16 hours.

    • Control A: Untreated.[4]

    • Control B: Terbinafine (0.01 µg/mL).

  • Saponification: Pellet cells, wash with PBS. Resuspend in 3 mL of 25% alcoholic KOH (w/v). Vortex and incubate at 85°C for 1 hour.

  • Extraction: Cool. Add 1 mL sterile water and 3 mL n-heptane . Vortex vigorously for 3 minutes.

  • Separation: Centrifuge (2000 x g, 5 min). Collect the upper heptane layer (non-saponifiable lipids).

  • Analysis (GC-MS or HPLC-UV):

    • Evaporate heptane under N₂ stream. Reconstitute in methanol.

    • Run on C18 Reverse Phase column (Mobile phase: 100% Methanol).

    • Detection: UV at 282 nm (Ergosterol) and 210 nm (Squalene/Lanosterol).

Data Interpretation Table
Lipid Profile ObservedMechanism IndicatedRelevance to A-3P
High Squalene , Low ErgosterolSqualene Epoxidase (ERG1) Inhibition Primary Hypothesis (Allylamine motif)
High Lanosterol, Low ErgosterolCYP51 (ERG11) InhibitionPossible (Pyridine motif interaction)
Low Squalene, Low ErgosterolUpstream Inhibition (HMG-CoA)Unlikely for this structure
Normal ProfileNon-specific toxicity / Cell WallOff-target mechanism

References

  • CLSI M27-A3. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[5][6] Clinical and Laboratory Standards Institute.[5][6][7][8]

  • Liu, M., et al. (2024). "Resazurin to determine the minimum inhibitory concentration on antifungal susceptibility assays."[9][10] PubMed / NIH.

  • Ryder, N.S. (1992). "Terbinafine: Mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology.

  • Petranyi, G., et al. (1984). "Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase." Science.

  • Vandeputte, P., et al. (2012). "Mechanism of Action of Antifungal Agents." IntechOpen.

Sources

Application Note: A Robust Protocol for Determining the IC50 Value of N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, validated protocol for determining the half-maximal inhibitory concentration (IC50) of the novel compound, N-(pyridin-3-ylmethyl)prop-2-en-1-amine. Analysis of the compound's structure, which features a pyridine ring common in many kinase inhibitors and a reactive prop-2-en-1-amine (allylamine) moiety, suggests a potential mechanism as a kinase inhibitor, possibly through covalent interaction. Consequently, this guide utilizes a universal, luminescence-based kinase assay, ADP-Glo™, as a robust platform for characterizing its inhibitory potency. The protocol details every critical step from reagent preparation and serial dilution to data analysis and interpretation, emphasizing the scientific rationale behind each experimental choice to ensure data integrity and reproducibility. This document serves as a comprehensive guide for researchers seeking to quantify the inhibitory activity of this, or structurally similar, compounds.

Introduction and Scientific Rationale

This compound is a small molecule whose biological targets are not yet widely characterized. A structural assessment is the first step in designing a robust screening protocol.

  • Pyridine Moiety: The pyridine ring is a well-established scaffold in medicinal chemistry, frequently found in ATP-competitive kinase inhibitors.[1][2] This structural feature suggests the compound may target the ATP-binding pocket of one or more protein kinases.

  • Prop-2-en-1-amine (Allylamine) Group: This functional group contains a reactive alkene that can act as a Michael acceptor. This raises the possibility of covalent irreversible inhibition, where the compound forms a permanent bond with a nucleophilic residue (such as cysteine) in the target protein.[3]

Given these structural features, a kinase inhibition assay is a logical and scientifically sound starting point for characterizing the compound's biological activity. This application note describes a protocol using the ADP-Glo™ Kinase Assay, a universal platform suitable for nearly any kinase that utilizes ATP.[4] The assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[5] The resulting luminescent signal is directly proportional to kinase activity, allowing for a precise determination of inhibition.[6]

Assay Principle

The ADP-Glo™ Kinase Assay is a two-step, homogeneous bioluminescent assay.[4][7]

  • Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the test inhibitor (this compound) are incubated together. After the reaction, ADP-Glo™ Reagent is added, which simultaneously terminates the kinase reaction and depletes any remaining ATP.[5]

  • ADP Detection: Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP produced by the kinase back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal.[8] The intensity of the light is directly proportional to the amount of ADP produced, and thus, to the kinase activity.

In the presence of an effective inhibitor, kinase activity is reduced, less ADP is produced, and the luminescent signal is lower.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection K Kinase + Substrate ADP ADP (Product) K->ADP Phosphorylation ATP_initial ATP (Initial) ATP_initial->ADP Inhibitor Inhibitor (Test Compound) Inhibitor->K Reagent_A Add ADP-Glo™ Reagent ATP_new ATP (Newly Synthesized) ADP->ATP_new ATP_rem ATP (Remaining) Reagent_B Add Kinase Detection Reagent Depleted Depleted ATP_rem->Depleted Reagent_A->ATP_rem Reagent_B->ADP Light Luminescent Signal ATP_new->Light Luciferase Luciferase + Luciferin Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials and Reagents

ReagentSupplierPurpose
This compoundUser-Synthesized/SourcedTest Inhibitor
Recombinant Protein Kinase (e.g., CDK2/cyclin A)Commercial VendorEnzyme Target
Kinase-specific Substrate (e.g., Histone H1)Commercial VendorSubstrate for Phosphorylation
Adenosine 5'-Triphosphate (ATP)Commercial VendorPhosphate Donor
ADP-Glo™ Kinase Assay KitPromegaDetection Reagents
Dimethyl Sulfoxide (DMSO), AnhydrousCommercial VendorCompound Solvent
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl2)Lab-PreparedReaction Buffer
White, Opaque, 384-well Assay PlatesCommercial VendorLow-volume plates suitable for luminescence
Plate LuminometerN/AInstrument for signal detection

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.[9]

Reagent Preparation
  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Kinase Working Solution: Thaw the recombinant kinase on ice. Dilute it in kinase buffer to a 4X final concentration. The optimal concentration must be determined empirically by performing a kinase titration to find the concentration that yields ~50-80% of the maximum signal in the ADP/ATP standard curve.

  • Substrate/ATP Working Solution: Prepare a 4X solution of the kinase substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase, as IC50 values are highly dependent on substrate concentration.[10]

  • Control Inhibitor: Prepare a known inhibitor for the target kinase (e.g., Staurosporine) in the same manner as the test compound to serve as a positive control for inhibition.

Compound Serial Dilution

The goal is to create a dose-response curve covering a wide concentration range. A 10-point, 3-fold serial dilution is recommended.[9]

  • Plate Layout: Designate columns in a 384-well plate for controls (0% inhibition, 100% inhibition) and the test compound dilution series.

  • Initial Dilution: Create a 200 µM starting solution of the test compound by diluting the 10 mM stock in kinase buffer. This will be the highest concentration in the assay (final concentration will be 50 µM).

  • Serial Dilution:

    • Add 15 µL of kinase buffer to wells A2 through A10.

    • Add 20 µL of the 200 µM compound solution to well A1.

    • Transfer 5 µL from well A1 to A2, mix thoroughly.

    • Continue this 3-fold dilution by transferring 5 µL from A2 to A3, and so on, until well A10. Discard the final 5 µL from well A10.

    • This creates a 4X concentration plate.

Serial_Dilution_Workflow cluster_0 Preparation cluster_1 384-Well Dilution Plate (4X Concentration) Stock 10 mM Stock in DMSO Start_Sol 200 µM (4X) Start Solution Stock->Start_Sol Dilute in Buffer W1 Well 1 20 µL of 200 µM W2 Well 2 15 µL Buffer W1->W2 Transfer 5 µL W3 Well 3 15 µL Buffer W2->W3 Transfer 5 µL W_etc ... W3->W_etc ... W10 Well 10 15 µL Buffer W_etc->W10 Transfer 5 µL

Caption: Workflow for preparing a 4X compound serial dilution plate.

Assay Execution
  • Compound Addition: Transfer 5 µL from each well of the 4X compound dilution plate to the corresponding wells of the final white, opaque assay plate.

  • Enzyme Addition: Add 5 µL of the 4X kinase working solution to all wells except the "no enzyme" negative controls. Add 5 µL of kinase buffer to these control wells instead.

  • Initiate Reaction: Add 10 µL of the 4X substrate/ATP working solution to all wells to start the kinase reaction. The final volume is now 20 µL.

  • Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.

  • Develop Signal: Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[7]

  • Read Plate: Measure luminescence using a plate luminometer.

Data Analysis and Interpretation

Data Normalization

Raw luminescence data (Relative Light Units, RLU) must be normalized to percent inhibition.[11]

  • 0% Inhibition (High Signal): Average the RLU from wells containing DMSO only (no inhibitor). This represents maximum kinase activity.

  • 100% Inhibition (Low Signal): Average the RLU from wells containing the positive control inhibitor at a saturating concentration or from "no enzyme" controls. This represents background signal.

The formula for calculating percent inhibition for each well is: % Inhibition = 100 * (1 - (RLU_sample - RLU_low_control) / (RLU_high_control - RLU_low_control))

Dose-Response Curve Fitting

Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[10] The resulting data should be fitted to a four-parameter logistic (4PL) sigmoidal dose-response model using a suitable software package (e.g., GraphPad Prism).[12][13]

The equation for this model is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

The IC50 is the concentration of the inhibitor that produces 50% of the maximal inhibitory response.[14]

Example Data and Curve
log[Inhibitor] (M)[Inhibitor] (µM)% Inhibition (Example)
-5.010.098.5
-5.53.1695.2
-6.01.088.1
-6.50.31665.4
-7.00.145.3
-7.50.031622.7
-8.00.018.9
-8.50.003163.1
-9.00.0011.2

This data, when plotted and fitted, would yield an IC50 value. For a curve to be considered reliable, data points should clearly define both the upper and lower plateaus of the sigmoidal curve.[15][16]

Protocol Validation and Quality Control

  • Z'-Factor: To ensure the assay is robust and suitable for screening, calculate the Z'-factor using the high (0% inhibition) and low (100% inhibition) controls. A Z'-factor > 0.5 indicates an excellent assay.

  • Reproducibility: The experiment should be repeated independently (n=3) to ensure the IC50 value is reproducible. Report the final value as the mean ± standard deviation.

  • Covalent Inhibition Check: Due to the allylamine moiety, it is crucial to investigate time-dependency. Repeat the IC50 determination with varying pre-incubation times of the enzyme and inhibitor before adding ATP. A leftward shift in the IC50 curve with increased pre-incubation time is indicative of covalent, time-dependent inhibition.[3]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for determining the IC50 value of this compound. By leveraging the robust and universal ADP-Glo™ kinase assay, researchers can obtain reliable and reproducible potency data. The outlined steps for experimental design, execution, data analysis, and validation will empower drug development professionals to accurately characterize this and other novel kinase inhibitors, paving the way for further mechanistic and structure-activity relationship studies.

References

  • Title: Dose–Response Curves and the Determination of IC50 and EC50 Values Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Data Standardization for Results Management - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay Source: Creative Bioarray URL: [Link]

  • Title: Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy Source: PubMed URL: [Link]

  • Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL: [Link]

  • Title: Determination of the IC50 values of a panel of CDK9 inhibitors against... Source: ResearchGate URL: [Link]

  • Title: Guidelines for accurate EC50/IC50 estimation Source: PubMed URL: [Link]

  • Title: (PDF) Guidelines for accurate EC50/IC50 estimation Source: ResearchGate URL: [Link]

  • Title: N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach Source: RSC Publishing URL: [Link]

  • Title: How to calculate IC50 for my dose response? Source: ResearchGate URL: [Link]

  • Title: 3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one Source: PMC - NIH URL: [Link]

  • Title: Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis Source: PMC - NIH URL: [Link]

  • Title: ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases Source: PubMed URL: [Link]

  • Title: Equation: Absolute IC50 Source: GraphPad Prism 10 Curve Fitting Guide URL: [Link]

  • Title: Application note: Promega's ADP-Glo™ assay Source: Drug Target Review URL: [Link]

  • Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors Source: bioRxiv URL: [Link]

Sources

Application Note: Kinase Selectivity Profiling of N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists focusing on Fragment-Based Drug Discovery (FBDD). It details the protocol for assessing the kinase selectivity of N-(pyridin-3-ylmethyl)prop-2-en-1-amine , a representative pyridine-based fragment scaffold.

Introduction & Scientific Context

This compound represents a class of "privileged fragments" in kinase inhibitor design. The molecule features a pyridine ring (a classic hinge-binding motif mimicking the adenine ring of ATP) and an allyl group (providing a vector for hydrophobic interactions or potential covalent functionalization).

In the context of kinase drug discovery, this molecule acts as a Fragment Hit . Unlike optimized lead compounds with nanomolar affinity, fragments typically exhibit:

  • Low Affinity:

    
     values in the high micromolar to millimolar range.
    
  • High Ligand Efficiency (LE): Binding energy per heavy atom is high, making them ideal starting points.

  • Undefined Selectivity: Small size allows fitting into many ATP pockets, necessitating rigorous selectivity profiling to identify the most promising kinase targets for optimization.

This guide outlines a validated workflow to assess the selectivity of this fragment, moving from biophysical validation to broad kinome profiling.

Structural Pharmacophore Hypothesis
  • Acceptor: The pyridine nitrogen (N1) likely accepts a hydrogen bond from the kinase hinge region (backbone NH).

  • Donor/Linker: The secondary amine (-NH-) can act as a donor or a flexible linker, allowing the allyl tail to explore the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper vicinity).

Experimental Workflow

The assessment of kinase selectivity for low-affinity fragments requires a specific cascade that avoids false negatives common in standard biochemical assays.

KinaseSelectivityWorkflow Start Compound: this compound Step1 Step 1: Thermal Shift Assay (TSA) (Validation of Binding) Start->Step1 Quality Control Step2 Step 2: Single-Point Kinome Screen (High Conc: 100 µM - 1 mM) Step1->Step2 Confirmed Binders Step2->Start No Hits (Redesign) Step3 Step 3: Kd Determination (Dose-Response on Hits) Step2->Step3 >30% Inhibition Step4 Step 4: Selectivity Metrics (S-Score, Gini Coefficient) Step3->Step4 Data Synthesis

Figure 1: Screening cascade for fragment-based kinase selectivity. The workflow prioritizes biophysical validation (TSA) before expensive broad profiling.

Protocol 1: Thermal Shift Assay (TSA / DSF)

Objective: Confirm that this compound binds to the kinase domain and stabilizes the protein structure. This is the "Go/No-Go" step before selectivity profiling.

Principle: Ligand binding typically increases the thermal stability (


) of the protein.
Materials
  • Recombinant Kinase Domain (e.g., PIM1, p38, or generic panel).

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

  • Compound: 100 mM stock in DMSO.

Step-by-Step Methodology
  • Preparation: Dilute the compound to 2 mM in assay buffer (final assay conc will be 1 mM).

  • Plate Setup: In a 384-well PCR plate, mix:

    • 2 µL Protein (final conc 2-5 µM).

    • 2 µL Compound (final conc 1 mM).

    • 1 µL SYPRO Orange (final conc 5x).

    • Buffer to total volume 10 µL.

  • Controls: Include DMSO-only (Negative Control) and a known inhibitor (Positive Control, e.g., Staurosporine).

  • Run: Use a qPCR machine (e.g., Roche LightCycler). Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate the derivative of the fluorescence curve (-d(RFU)/dT). The peak indicates the Melting Temperature (

    
    ).
    
    • 
       Calculation: 
      
      
      
      .
    • Criteria: A

      
       indicates significant binding.
      

Protocol 2: High-Concentration Kinome Profiling

Objective: Map the selectivity profile across a diverse panel of kinases (e.g., 300+ kinases). Critical Note: Because fragments have low affinity, standard screening at 1 µM or 10 µM is insufficient. You must screen at 100 µM or higher .

Method Choice: Competition Binding Assay (e.g., KINOMEscan™) is superior to activity assays for fragments because it is less susceptible to interference (fluorescence quenching, aggregation) at high concentrations.

Methodology (Competition Binding)
  • Immobilization: Kinases are tagged with DNA (qPCR readout) or immobilized on beads (phage display).

  • Competition: The assay measures the ability of this compound to compete with an immobilized, broad-spectrum "bait" ligand for the ATP binding site.

  • Condition:

    • Compound Conc: 100 µM.

    • Incubation: 1 hour at Room Temp.

  • Readout: The amount of kinase remaining bound to the solid support is quantified.

  • Data Output: "Percent of Control" (PoC).

    • PoC = (Signal_compound / Signal_DMSO) * 100.

    • Hit Definition: PoC < 35% (indicating >65% inhibition/competition).

Data Presentation: Hit Table

Example hypothetical data for this compound at 100 µM.

Kinase TargetPercent of Control (PoC)Interpretation
PIM1 15%Strong Hit (Likely Binder)
FLT3 28%Moderate Hit
EGFR 85%No Binding
CDK2 92%No Binding
CSK 40%Weak/Borderline

Protocol 3: Quantitative Selectivity Metrics

Once the profiling data (PoC) is obtained, use these metrics to quantify the selectivity of the fragment.

A. Selectivity Score ( )

The


 measures the fraction of the kinome hit by the compound at a specific threshold.[1]


  • Standard for Fragments: Use

    
     at 100 µM.
    
  • Interpretation:

    • 
      : Highly Selective (Hits <5% of kinome).
      
    • 
      : Promiscuous (Hits >30% of kinome).
      
B. Gini Coefficient

A unitless measure of inequality (0 = perfect promiscuity, 1 = perfect selectivity).

  • Calculate using the sum of inhibition values across the panel.

  • Protocol: Sort the % Inhibition values for all kinases. Plot the Lorenz curve. The Gini coefficient is the area between the diagonal and the Lorenz curve.

  • Target: A good starting fragment should have a Gini > 0.4, indicating some preference for specific kinase families (e.g., Tyrosine Kinases vs. Ser/Thr Kinases).

Scientific Commentary & Troubleshooting

The "Allyl" Moiety Consideration

The prop-2-en-1-amine (allyl) group is chemically stable under standard assay conditions but contains a double bond.

  • False Positive Check: Ensure the assay buffer contains DTT or TCEP. If the compound acts as a Michael acceptor (unlikely for an isolated allyl group, but possible if oxidized), it might covalently modify cysteines.

  • Validation: If a hit is cysteine-rich (e.g., EGFR, BTK), run a "Time-Dependent Inhibition" assay. If

    
     decreases over time (10 min vs 60 min), the inhibition may be covalent.
    
Solubility

Pyridine amines are generally soluble, but at 1 mM (for TSA), they may precipitate.

  • Check: Measure Absorbance at 600 nm (turbidity) in the assay buffer before adding protein.

References

  • Selectivity of Kinase Inhibitor Fragments

    • Source: Wyatt, P. G., et al. (2011). "Selectivity of kinase inhibitor fragments." Journal of Medicinal Chemistry.
    • Context: Establishes the standard for profiling fragments at high concentr
  • KINOMEscan™ Technology

    • Source: Fabian, M. A., et al. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors.
    • Context: Describes the competition binding assay methodology used for broad selectivity profiling.
  • Thermal Shift Assay (DSF) for Kinases

    • Source: Fedorov, O., et al. (2007). "A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
    • Context: Protocols for using thermal shift to valid
  • Pyridine Scaffolds in Kinase Inhibition

    • Source: Laderkqist, A., et al. (2016). "Pyridine-based inhibitors of PIM kinases."[2] Future Medicinal Chemistry.

    • Context: Discusses the binding mode of pyridine-based fragments in the

Sources

"N-(pyridin-3-ylmethyl)prop-2-en-1-amine" in vivo testing in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical In Vivo Evaluation of N-(pyridin-3-ylmethyl)prop-2-en-1-amine (N-Allyl-3-picolylamine)

Executive Summary & Scientific Rationale

This compound , structurally defined by a 3-pyridyl head group linked to a secondary allylamine tail, represents a chemical scaffold with significant pharmacological potential. While frequently utilized as a synthetic intermediate for complex kinase inhibitors (e.g., DYRK1A) and protease modulators (Cathepsin S), its structural homology to nicotinic acetylcholine receptor (nAChR) ligands (e.g., RJR-2403, A-85380) necessitates rigorous in vivo profiling.

Scientific Premise for Testing:

  • Cholinergic Modulation: The 3-pyridyl-methyl-amine motif is a pharmacophore "privileged structure" for neuronal nAChRs (

    
    , 
    
    
    
    subtypes). In vivo testing must evaluate CNS penetration and cholinergic behavioral phenotypes.
  • Metabolic Toxicology: The secondary allylamine moiety poses a specific metabolic risk. Oxidative deamination by Semicarbazide-Sensitive Amine Oxidase (SSAO) can generate acrolein , a reactive aldehyde known for vascular and cardiac toxicity.

This guide details the protocols for the Maximum Tolerated Dose (MTD) , Pharmacokinetics (PK) , and Functional Observational Battery (FOB) to characterize this compound as a Novel Chemical Entity (NCE).

Safety & Formulation Protocols

WARNING: This compound contains an allylamine group. Handle as a potential severe skin irritant and lachrymator.

Formulation Strategy

The free base is likely an oil; the Hydrochloride (HCl) salt is a solid. For in vivo reproducibility, the HCl salt is preferred due to superior water solubility.

ParameterSpecification
Vehicle 0.9% Saline (sterile, pyrogen-free).
pH Adjustment Ensure pH is 7.0–7.4 using 0.1N NaOH. Pyridine nitrogens can buffer; verify final pH to prevent injection site necrosis.
Stability Prepare fresh daily. Allyl groups are susceptible to oxidation; protect from light.
Concentration Stock: 10 mg/mL. Working: 0.1 – 5.0 mg/mL.

Phase I: Maximum Tolerated Dose (MTD) & Acute Toxicity

Objective: Determine the lethal dose threshold and identify the therapeutic window. Method: Up-and-Down Procedure (UDP) (OECD 425).

Experimental Workflow (Graphviz DOT):

MTD_Protocol Start Start: Dose 1 mg/kg (IV/IP) Obs Observation (48h) Clinical Signs Start->Obs Decision Survival? Obs->Decision Escalate Escalate Dose (3.2x) Decision->Escalate Yes (No Toxicity) Deescalate De-escalate Dose (/3.2) Decision->Deescalate No (Severe Tox/Death) Stop Determine LD50 / MTD Decision->Stop Reversal Point Found Escalate->Obs Deescalate->Obs

Figure 1: Up-and-Down dose escalation logic for establishing MTD.

Key Observation Parameters (Cholinergic vs. Toxic):

  • Cholinergic Signs (Target Engagement): Tremors, Straub tail, salivation, hypothermia.

  • Allylamine Toxicity (Off-Target): Respiratory distress, cardiovascular collapse (vasculitis), hematuria.

Phase II: Pharmacokinetics (PK) & BBB Penetration

Objective: Quantify plasma half-life (


) and Brain-to-Plasma ratio (

) to verify CNS exposure.

Protocol:

  • Subjects: Male C57BL/6 Mice (n=3 per timepoint).

  • Dose: 3 mg/kg (IV) and 10 mg/kg (PO).

  • Sampling:

    • Plasma: 5, 15, 30, 60, 120, 240 min post-dose.

    • Brain: Harvest at 15, 60, 240 min. Perfusion with PBS required to remove intravascular drug.

  • Bioanalysis: LC-MS/MS (MRM mode).

    • Precursor: [M+H]+ ~149.1 m/z.

    • Fragment: ~106 m/z (Pyridin-3-ylmethyl cation).

Data Interpretation:

  • 
    :  Indicates successful BBB penetration (likely substrate for cation transporters).
    
  • 
    :  Peripheral restriction; unlikely to treat CNS disorders.
    

Phase III: Functional Observational Battery (FOB)

Objective: Differentiate between nicotinic agonist activity and general sedation/toxicity.

Signaling Pathway Hypothesis (Graphviz DOT):

Mechanism Ligand This compound Receptor nAChR (α4β2 / α7) Ligand->Receptor Binding ToxPath SSAO / MAO-B Ligand->ToxPath Metabolism IonChannel Cation Influx (Na+/Ca2+) Receptor->IonChannel Gating Depol Neuronal Depolarization IonChannel->Depol Release Neurotransmitter Release (DA, ACh, Glu) Depol->Release Behavior Cognitive Enhancement / Analgesia Release->Behavior Metabolite Acrolein (Toxic) ToxPath->Metabolite Oxidative Deamination

Figure 2: Putative mechanism of action (nAChR activation) vs. metabolic toxicity pathway.

Protocol Steps:

  • Baseline: Acclimate animals for 1 hour.

  • Dosing: Administer compound IP at MTD/2, MTD/4, and Vehicle.

  • Assessments (0-60 min):

    • Autonomic: Lacrimation, Salivation, Piloerection.

    • Neuromuscular: Grip strength, Rearing, Gait abnormalities.

    • Sensorimotor: Preyer reflex (auditory), Tail pinch response.

    • CNS Excitability: Handling-induced convulsions (indicative of high nAChR occupancy).

Validation Control: Use Nicotine (0.5 mg/kg s.c.) as a positive control for cholinergic signs.

Specific Efficacy Model: Tail-Flick Analgesia

Nicotinic agonists often produce antinociception. This is a rapid, high-throughput screen for efficacy.

  • Apparatus: IR heat source focused on the rat/mouse tail.

  • Cut-off: 10 seconds (to prevent tissue damage).

  • Procedure:

    • Measure baseline latency (x3).

    • Administer Test Compound (IP).

    • Measure latency at 15, 30, 60 min.

  • Result: An increase in latency (%MPE - Maximum Possible Effect) suggests central nAChR activation (specifically

    
     subtypes).
    

References

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology. Link

  • Benowitz, N. L., et al. (2009). Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics. Annual Review of Pharmacology and Toxicology. Link

  • Conklin, D. J., et al. (2006). Acrolein generation by amine oxidase: Potential role in vascular injury. Toxicology and Applied Pharmacology. (Context for Allylamine toxicity). Link

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.Link

  • Lippa, A. S., et al. (2006). Preclinical evaluation of novel nicotinic agonists. Journal of Pharmacology and Experimental Therapeutics. (Methodology for FOB).

Application Note: Formulation Strategy for N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(pyridin-3-ylmethyl)prop-2-en-1-amine (also referred to as N-allyl-3-picolylamine) is a secondary amine building block often utilized as a chemical intermediate or biological probe.[1][2] Unlike established pharmacopeial drugs, this compound lacks a standardized commercial formulation.[1][2]

Successful in vivo administration requires converting this likely lipophilic, oily free base into a biocompatible solution.[1][2] This guide details the conversion of the free base into a water-soluble salt (in situ) and provides an alternative cosolvent strategy for high-dose applications.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~148.21 g/mol Small molecule; rapid clearance likely.[1]
Physical State Liquid (Oil) at RTDifficult to weigh small quantities; volumetric dispensing preferred.[1][2]
pKa (Secondary Amine) ~9.0 – 9.8Highly basic; protonated (+) at physiological pH.[1][2]
pKa (Pyridine N) ~5.2Weakly basic; largely uncharged at pH 7.[1][2]4.
LogP ~1.5 – 2.0 (Free Base)Moderate lipophilicity; requires ionization for aqueous solubility.[1][2]
Stability Risk Allyl Group Susceptible to oxidation/polymerization.[1][2] Use fresh preparations.

Formulation Decision Logic

The primary challenge is that the free base is an oil with poor water solubility. The secondary amine provides a "handle" for protonation, allowing us to create a water-soluble salt.[1]

FormulationLogic Start Compound Source: Free Base (Oil) CheckDose Target Concentration? Start->CheckDose LowDose Low to Moderate (< 10 mg/mL) CheckDose->LowDose HighDose High Concentration (> 10 mg/mL) CheckDose->HighDose StrategyA STRATEGY A: In Situ Salt Formation (Acidified Saline) LowDose->StrategyA Preferred (Biocompatible) StrategyB STRATEGY B: Cosolvent System (DMSO/PEG/Water) HighDose->StrategyB If solubility limit reached QC QC Check: pH 4.5 - 6.0 Clear Solution? StrategyA->QC StrategyB->QC QC->StrategyB Fail (Precipitation) Final Ready for Injection (IV, IP, PO) QC->Final Pass

Figure 1: Decision tree for selecting the appropriate vehicle based on dose requirements. Strategy A is preferred for minimal toxicity.

Protocol A: In Situ Salt Formation (Preferred)

Objective: Convert the oily free base into the hydrochloride salt using stoichiometric acidification. This mimics the properties of a water-soluble drug salt.[1][2] Target Route: IV (Intravenous), IP (Intraperitoneal), PO (Oral).[1] Target pH: 5.0 – 6.0 (Optimized for solubility and tolerability).

Materials
  • This compound (Free Base)[1][2]

  • 1.0 N Hydrochloric Acid (HCl), sterile

  • 0.9% Saline (Normal Saline), sterile

  • pH meter or micro-pH strips

  • 0.22 µm Syringe Filter (PES or Nylon)[1]

Step-by-Step Procedure
  • Calculate Molar Equivalents:

    • Determine the moles of compound required.

    • You will need 1.0 to 1.1 molar equivalents of HCl to fully protonate the secondary amine.

    • Calculation:Vol(HCl) = (Mass_Compound / MW_Compound) * 1.05 / Conc_HCl[1]

  • Dispense Compound:

    • Since the compound is an oil, weigh it directly into a sterile glass vial.

    • Tip: Do not use plastic weigh boats as the oil may adhere or leach plasticizers.[1][2]

  • Acidification (Salt Formation):

    • Add the calculated volume of 1.0 N HCl directly to the oil.

    • Vortex gently.[1][2] The oil should dissolve as it converts to the hydrochloride salt.

    • Observation: The solution may generate slight heat (exothermic reaction).[1][2]

  • Dilution:

    • Add 0.9% Saline to reach ~90% of the final target volume.

    • Mix well.[1][2]

  • pH Adjustment (Critical):

    • Check pH.[1][2][3][4][5] It will likely be acidic (< 4.0).[1][2]

    • Carefully titrate with 0.1 N NaOH (or diluted HCl if too basic) to reach pH 5.5 ± 0.5 .[1][2]

    • Warning: Do not exceed pH 7.0, as the free base may precipitate out of solution (oiling out).

  • Finalize and Filter:

    • Add Saline to reach the final volume.[1][2]

    • Filter through a 0.22 µm syringe filter into a sterile vial. This ensures sterility and removes any undissolved oil droplets.[1][2]

Protocol B: Cosolvent Formulation (High Dose/Rescue)

Objective: Solubilize high concentrations (>20 mg/mL) or prevent precipitation if the salt form is unstable.[2] Vehicle Composition: 5% DMSO / 40% PEG 400 / 55% Water (or Saline).[1][2] Target Route: IP, PO. (Use caution with IV due to viscosity and potential hemolysis from PEG).[1][2]

Materials
  • Dimethyl Sulfoxide (DMSO), USP/Pharma Grade

  • Polyethylene Glycol 400 (PEG 400)[1][6][7][8]

  • Sterile Water for Injection

Step-by-Step Procedure
  • Dissolve in DMSO (The "Stock"):

    • Weigh the compound into a vial.

    • Add the calculated volume of DMSO (5% of total final volume).

    • Vortex until fully dissolved.[1][2] The oil should be miscible with DMSO.[1][2]

  • Add PEG 400:

    • Add PEG 400 (40% of total final volume) to the DMSO mixture.

    • Vortex vigorously.[1][2] The solution may warm up; this aids mixing.[1][2]

  • Aqueous Phase Addition:

    • Slowly add Sterile Water (55% of total volume) while vortexing.[1][2]

    • Note: Adding water too fast may cause local precipitation.[1][2] Add dropwise if cloudiness appears.[1][2]

  • Clarification:

    • If the solution is hazy, sonicate for 5–10 minutes at room temperature.

    • If haze persists, the concentration exceeds the solubility limit; reduce concentration or increase PEG ratio.

Administration Guidelines & Safety

Dosing Volume Limits

To maintain animal welfare and data integrity, adhere to these maximum volumes:

SpeciesRouteMax Volume (Bolus)Recommended pH Range
Mouse (25g) IV5 mL/kg (125 µL)4.5 – 8.0
IP10 mL/kg (250 µL)4.5 – 8.0
PO10 mL/kg (250 µL)3.0 – 9.0
Rat (250g) IV5 mL/kg (1.25 mL)4.5 – 8.0
IP10 mL/kg (2.5 mL)4.5 – 8.0
Stability & Storage
  • Oxidation: The allyl group (prop-2-en) is reactive.[1][2]

    • Recommendation: Prepare formulations fresh daily .

    • Storage: If storage is necessary, flush the headspace with Nitrogen/Argon and store at 4°C in amber glass.

  • Adsorption: Being a lipophilic amine, the compound may adsorb to PVC tubing. Use PE (Polyethylene) or Glass labware.[1][2]

References

  • Strickley, R. G. (2004).[1][2] Solubilizing excipients in oral and injectable formulations.[1][2] Pharmaceutical Research, 21(2), 201-230.[1]

  • FDA Center for Drug Evaluation and Research. (2023).[1][2] Inactive Ingredient Search for Approved Drug Products.

  • Neervannan, S. (2006).[1][2] Preclinical formulation for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715-731.[1]

  • Diehl, K. H., et al. (2001).[1][2] A good practice guide to the administration of substances and removal of blood, including routes and volumes.[5] Journal of Applied Toxicology, 21(1), 15-23.[1]

Sources

Application Notes and Protocols for the Analytical Quality Control of N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ensuring the Integrity of N-(pyridin-3-ylmethyl)prop-2-en-1-amine

This compound, a pyridine derivative with an allyl amine moiety, is a compound of interest in pharmaceutical research and development due to its potential biological activities. As with any active pharmaceutical ingredient (API) or intermediate, establishing a robust analytical framework for its quality control is paramount to ensure its identity, purity, strength, and overall quality. This document provides a comprehensive guide to the analytical standards and quality control protocols for this compound, presented as its hydrochloride salt (CAS No. 1158342-39-2), a common form for handling and formulation.[1]

The methodologies outlined herein are based on established principles of analytical chemistry and regulatory guidelines, such as those from the International Council for Harmonisation (ICH). These protocols are designed to be self-validating systems, providing a high degree of confidence in the quality of the material.

Reference Standard Characterization

A well-characterized reference standard is the cornerstone of any analytical program.[2] It serves as the benchmark against which all subsequent batches of the material are compared. The primary reference standard for this compound should be of the highest possible purity and extensively characterized.

1.1. Structural Elucidation

The unequivocal confirmation of the chemical structure is the first and most critical step. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure.[3] For this compound, specific proton and carbon signals corresponding to the pyridine ring, the methylene bridge, and the allyl group should be identified and assigned. The hydrogens on the amine and the adjacent carbons are expected to appear in the range of 2.3-5.0 ppm in the ¹H NMR spectrum.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecular ion, confirming the elemental composition.[5] Fragmentation patterns observed in MS/MS studies can provide further structural confirmation.

  • Infrared (IR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups.[6][7] Characteristic absorption bands for N-H stretching of the secondary amine, C=C stretching of the alkene, and aromatic C-H and C=N stretching of the pyridine ring are expected.[8][9][10]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum in a suitable solvent (e.g., methanol or water) should be recorded to determine the wavelength of maximum absorbance (λmax). This parameter is useful for developing a quantitative HPLC-UV method.

1.2. Purity Assessment

A multi-faceted approach is necessary to accurately determine the purity of the reference standard.

  • Chromatographic Purity: A high-performance liquid chromatography (HPLC) method with a universal detector (e.g., UV-DAD) should be developed to separate the main component from any potential impurities. Purity is typically determined by area normalization.

  • Water Content: Karl Fischer titration is the gold standard for determining the water content in pharmaceutical substances.[11][12][13][14]

  • Residual Solvents: Gas chromatography (GC) with headspace analysis should be performed to quantify any residual solvents from the synthesis process, in accordance with USP <467> guidelines.[15][16][17][18][19]

  • Elemental Impurities: An assessment for elemental impurities should be conducted based on a risk assessment of the manufacturing process, following ICH Q3D guidelines.

  • Sulphated Ash/Residue on Ignition: This test provides a measure of the total amount of inorganic impurities in the substance.

Table 1: Proposed Specifications for this compound Reference Standard

TestMethodAcceptance Criteria
Identification
¹H NMR & ¹³C NMRSpectroscopicConforms to structure
Mass SpectrometryHRMSConforms to elemental composition
Infrared SpectroscopyFTIRConforms to reference spectrum
Assay
Purity (by HPLC)HPLC-UV (Area Normalization)≥ 99.5%
Impurities
Water ContentKarl Fischer Titration≤ 0.5%
Residual SolventsGC-HSMeets USP <467> limits
Sulphated AshGravimetric≤ 0.1%

Quality Control Analytical Protocols

For routine quality control of this compound batches, a streamlined set of validated analytical methods is required.

2.1. High-Performance Liquid Chromatography (HPLC) for Assay and Purity

A stability-indicating HPLC method is essential for separating the active ingredient from degradation products and process-related impurities.[20][21][22][23]

Protocol 2.1.1: Proposed HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of aqueous phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the λmax determined during reference standard characterization (e.g., 260 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Rationale: The C18 column provides good retention for moderately polar compounds. The acidic mobile phase ensures the amine is protonated, leading to better peak shape. A gradient elution is proposed to ensure the separation of potential impurities with a wide range of polarities.

2.2. Thin-Layer Chromatography (TLC) for Identification

TLC is a rapid and cost-effective method for confirming the identity of the material.[24]

Protocol 2.2.1: Proposed TLC Method

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 90:10:1, v/v/v).

  • Sample Preparation: Prepare a solution of the sample and the reference standard at a concentration of approximately 2 mg/mL in methanol.

  • Application: Spot 5 µL of the sample and reference standard solutions on the TLC plate.

  • Development: Develop the plate in a saturated chamber until the solvent front has migrated approximately 80% of the plate length.

  • Detection: Visualize the spots under UV light at 254 nm. The principal spot in the chromatogram of the sample should correspond in position (Rf value) and size to the principal spot in the chromatogram of the reference standard.

Rationale: The use of a basic modifier (ammonium hydroxide) in the mobile phase helps to minimize tailing of the amine spot on the acidic silica gel plate.[25]

Method Validation

All analytical methods used for quality control must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[23]

3.1. Validation Parameters

The following parameters should be evaluated for the HPLC method:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, and light).

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be > 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Workflow for HPLC Method Validation

cluster_0 Method Development & Optimization cluster_1 Forced Degradation cluster_2 Validation Parameters cluster_3 Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Stress Acid, Base, Oxidative, Thermal, Photolytic Stress Dev->Stress Specificity Demonstrate Specificity (Peak Purity Analysis) Stress->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for HPLC Method Validation.

Data Presentation and Interpretation

All quantitative data should be clearly summarized for easy comparison and trend analysis.

Table 2: Example Data Summary for HPLC Method Validation

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.5%≤ 2.0%
Intermediate Precision (%RSD) 0.8%≤ 2.0%
LOD 0.05 µg/mLReport
LOQ 0.15 µg/mLReport
Robustness No significant impact on resultsSystem suitability criteria met

Conclusion

The analytical protocols and quality control measures detailed in this application note provide a robust framework for ensuring the quality and consistency of this compound. Adherence to these scientifically sound principles, grounded in established regulatory guidelines, is essential for any research or development activities involving this compound. The successful implementation and validation of these methods will provide the necessary assurance of material quality for its intended use.

References

  • MDPI. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. Available from: [Link]

  • PubMed Central (PMC). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Available from: [Link]

  • PubMed. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. Available from: [Link]

  • Sci-Hub. N-(Pyridin-2-ylmethyl)pyridin-2-amine. Available from: [Link]

  • Semantic Scholar. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Available from: [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available from: [Link]

  • ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. Available from: [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. Available from: [Link]

  • ResearchGate. Stability indicating RP-HPLC method development and validation for the determination of pyrimethamine in an oral paediatric suspension. Available from: [Link]

  • USP-NF. <467> RESIDUAL SOLVENTS. Available from: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]

  • ResearchGate. NMR spectra of allylamine hydrochloride. Available from: [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. Available from: [Link]

  • MDPI. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Available from: [Link]

  • PubMed Central (PMC). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Available from: [Link]

  • Agilent. Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. Available from: [Link]

  • Asian Journal of Pharmaceutics. Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Available from: [Link]

  • Mettler Toledo. What Is Karl Fischer Titration? Available from: [Link]

  • RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Available from: [Link]

  • SpectraBase. N-allylbenzylamine. Available from: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]

  • ResolveMass Laboratories Inc. Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. Available from: [Link]

  • ResearchGate. HPLC and UV Spectroscopy in Pharmaceutical Analysis. Available from: [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • SCISPEC. USP <467> Residual solvent determination in pharmaceutical products. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Stability Indicating Rp-Hplc Method Development and Validation for Estimation of Azelnidipine in its Bulk and Tablet Dosage Form. Available from: [Link]

  • Pharmaceutical Technology. Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. Available from: [Link]

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available from: [Link]

  • American Pharmaceutical Review. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available from: [Link]

  • Spectroscopy Online. The Infrared Spectroscopy of Alkenes. Available from: [Link]

  • ResearchGate. The TLC plate showing dansylation of primary and secondary amines, and... Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen Wissam Iali,a Peter J. Rayner,a Adel A. Available from: [Link]

  • Indian Council of Agricultural Research. Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Available from: [Link]

  • IJRAR. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]

  • Vandana Publications. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

  • International Journal Of Pharma Research and Health Sciences. An HPLC-UV and Fluorescence Method for the Detection of Three Pharmaceuticals in Water Systems. Available from: [Link]

  • PubChem. N-Methyl-N-(pyridin-2-yl)pyridin-2-amine. Available from: [Link]

  • Organic Chemistry at CU Boulder. Thin Layer Chromatography (TLC). Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

  • ResearchGate. (PDF) Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. Available from: [Link]

  • Analab Scientific Instruments. The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available from: [Link]

  • MDPI. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Available from: [Link]

  • National Institute of Technology, Rourkela. Thin Layer Chromatography. Available from: [Link]

Sources

"N-(pyridin-3-ylmethyl)prop-2-en-1-amine" synthesis of radiolabeled analogues for ADME studies

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis and application of radiolabeled N-(pyridin-3-ylmethyl)prop-2-en-1-amine analogues for comprehensive ADME profiling in drug development.

Introduction: The Imperative of Radiolabeling in Modern Drug Discovery

The journey of a drug candidate from discovery to clinical application is contingent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These studies are fundamental to evaluating the pharmacokinetic profile, safety, and efficacy of a new chemical entity.[1] Radiolabeled compounds are indispensable tools in this process, offering unparalleled sensitivity and a definitive method for tracing the fate of a drug and its metabolites within a biological system.[2][3][4] By incorporating a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), into the drug molecule, researchers can quantitatively track its disposition, providing crucial data for regulatory submissions.[5][6][7]

This guide focuses on this compound, a scaffold containing the pyridine moiety, which is a privileged structure in medicinal chemistry due to its presence in numerous clinically approved drugs.[8] Understanding the ADME characteristics of compounds built around this core is vital. Herein, we provide detailed protocols for the synthesis of radiolabeled analogues of this compound and their subsequent application in pivotal in vitro and in vivo ADME studies.

Part 1: Strategic Approach to Radiolabeling

The success of ADME studies hinges on a robust radiolabeling strategy, which involves selecting the appropriate isotope and its position within the molecule.

Isotope Selection: Tritium (³H) vs. Carbon-14 (¹⁴C)

The choice between ³H and ¹⁴C is dictated by the stage of drug development, the specific study's objective, and synthetic feasibility.[3]

  • Tritium (³H): Characterized by its very high specific activity (~29 Ci/mmol), tritium is ideal for early-stage discovery studies like receptor binding assays where compound concentrations are low.[3] Its incorporation can often be achieved in the later stages of a synthesis through catalytic hydrogen-isotope exchange reactions, making it a cost-effective and time-efficient option for initial ADME screening.[3][9]

  • Carbon-14 (¹⁴C): With a long half-life (5730 years) and lower energy beta emission, ¹⁴C is the gold standard for quantitative ADME and mass balance studies required for regulatory filings.[10][11] Incorporating a ¹⁴C atom into the carbon backbone of the molecule provides a metabolically stable label that is not susceptible to biological exchange, ensuring that the radioactivity faithfully represents the drug and all its carbon-containing metabolites.[12][13] However, ¹⁴C-syntheses are typically more complex and costly, often requiring a multi-step approach from a simple labeled precursor.

Positional Analysis: Ensuring Label Stability

The radiolabel must be placed in a metabolically stable position. If the label is cleaved from the parent molecule during metabolism, the resulting radioactive fragment (e.g., tritiated water) will be tracked instead of the drug-related material, leading to erroneous data. For this compound, key considerations include:

  • Pyridine Ring: Generally stable to metabolism, making it a good candidate for labeling. However, some CYP450-mediated oxidation on the ring can occur.

  • Methylene Bridge (-CH₂-): This position is potentially susceptible to N-dealkylation. Placing a label here could risk its loss if this metabolic pathway is significant.

  • Allyl Group: The double bond may be a site for metabolism (e.g., epoxidation). The terminal CH₂ or the central CH are potential labeling sites.

For definitive mass balance studies, labeling the pyridine ring with ¹⁴C is the most conservative and robust strategy.

Part 2: Synthesis and Purification Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a ¹⁴C-labeled analogue of this compound. High radiochemical purity is paramount for the integrity of ADME data.[14]

Protocol 1: Synthesis of [¹⁴C]-N-(pyridin-3-ylmethyl)prop-2-en-1-amine

This protocol describes a reductive amination pathway, a reliable method for forming C-N bonds. The ¹⁴C label is introduced via commercially available [¹⁴C]pyridine-3-carboxaldehyde.

Workflow for Synthesis of [¹⁴C]-N-(pyridin-3-ylmethyl)prop-2-en-1-amine

A [¹⁴C]Pyridine-3-carboxaldehyde + Allylamine B Dissolve in Dichloromethane (DCM) A->B Step 1 C Formation of Imine Intermediate (in situ) B->C Step 2 D Add Sodium Triacetoxyborohydride (STAB) C->D Step 3 Reduction E Stir at Room Temperature (4-6 hours) D->E F Reaction Quench (Saturated NaHCO₃ solution) E->F Step 4 G Liquid-Liquid Extraction (DCM) F->G Step 5 Work-up H Dry Organic Layer (Na₂SO₄) & Concentrate G->H I Crude [¹⁴C]-Product H->I J Purification by Radio-HPLC I->J Step 6 K Pure [¹⁴C]-N-(pyridin-3-ylmethyl) prop-2-en-1-amine J->K cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A [¹⁴C]-Compound Stock (in Acetonitrile) D Pre-warm Microsomes + [¹⁴C]-Compound A->D B Liver Microsomes (e.g., Human, Rat) B->D C NADPH Regenerating System E Initiate Reaction (Add NADPH) C->E D->E F Aliquots taken at 0, 5, 15, 30, 60 min E->F G Quench with Cold Acetonitrile + IS F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by Radio-HPLC H->I J Quantify Parent Peak Area I->J cluster_samples Sample Collection (0-72h) cluster_analysis Sample Analysis A Dose Formulation ([¹⁴C]-Compound in vehicle) B Administer Dose to Rats (e.g., Oral Gavage) A->B C House in Metabolism Cages B->C D Urine C->D E Feces C->E F Blood (serial) C->F I Quantify Total Radioactivity (LSC) D->I Mass Balance J Metabolite Profiling (Radio-HPLC) D->J Metabolite ID G Homogenize Feces E->G H Process Blood to Plasma F->H G->I Mass Balance G->J Metabolite ID H->I PK H->J Metabolite ID

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-PYR-ALLYL-001 Subject: Troubleshooting impurity profiles and yield loss in secondary amine synthesis. Target Molecule: N-(pyridin-3-ylmethyl)prop-2-en-1-amine (Secondary Amine)

Executive Summary & Diagnostic Flow

The synthesis of This compound presents a classic chemoselectivity challenge: stopping the reaction at the secondary amine stage without progressing to the tertiary amine (over-alkylation) or reducing the aldehyde precursor to an alcohol.

This guide addresses the two primary synthetic routes:

  • Route A (Recommended): Reductive Amination (3-Pyridinecarboxaldehyde + Allylamine).

  • Route B (Problematic): Direct Alkylation (3-(Aminomethyl)pyridine + Allyl halide).

Diagnostic Flowchart

Use the following logic tree to identify your specific failure mode based on crude NMR/TLC data.

TroubleshootingFlow Start Identify Major Impurity (TLC / LCMS / NMR) Impurity_A Tertiary Amine (N,N-diallyl...) Start->Impurity_A Impurity_B Alcohol (Pyridin-3-ylmethanol) Start->Impurity_B Impurity_C Unreacted Aldehyde (Stalled Imine) Start->Impurity_C Action_A Cause: Over-Alkylation Fix: Switch to Reductive Amination or Use 5-10 equiv. amine excess Impurity_A->Action_A Action_B Cause: Premature Reduction Fix: Pre-form Imine (Stepwise) or Switch to NaBH(OAc)3 Impurity_B->Action_B Action_C Cause: Wet Solvent / Equilibrium Fix: Add Molecular Sieves (3Å) or Dean-Stark Trap Impurity_C->Action_C

Figure 1: Diagnostic logic for common reaction failures.

Module A: Reductive Amination (The Gold Standard)

This route is preferred because imine formation is mono-selective. Once the imine forms, it is reduced to the secondary amine.[1][2][3][4] The risk of tertiary amine formation is negligible compared to direct alkylation.

Protocol Optimization: Direct vs. Stepwise
ParameterDirect Procedure (STAB) Stepwise Procedure (NaBH₄)
Reagent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Borohydride (NaBH₄)
Mechanism Selectively reduces imine faster than aldehyde.[3]Reduces everything; requires pre-formation of imine.
Solvent 1,2-Dichloroethane (DCE) or THFMethanol (MeOH) or Ethanol
Acid Additive Acetic Acid (AcOH) - Critical for catalysisNone (usually)
Common Failure Slow reaction if AcOH is omitted.Alcohol formation if NaBH₄ added too early.
Best For Maximum Selectivity Cost Efficiency / Green Chemistry
Troubleshooting the "Alcohol" Impurity (Pyridin-3-ylmethanol)

Symptom: You observe a spot on TLC (more polar than aldehyde, less polar than amine) or a singlet at ~4.7 ppm (CH2-OH) in 1H NMR. Root Cause: The reducing agent attacked the aldehyde carbonyl before the amine condensed to form the imine.

Corrective Protocol (Stepwise Method):

  • Imine Formation: Dissolve 3-pyridinecarboxaldehyde (1.0 eq) and Allylamine (1.1 eq) in dry MeOH.

  • Equilibrium Shift: Stir for 2–4 hours. Optional: Add 3Å Molecular Sieves to absorb water and drive imine formation.

  • Check Point: Verify disappearance of aldehyde by TLC.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise.

  • Quench: Acetone or dilute HCl (careful with exotherm).

Corrective Protocol (Direct Method - STAB):

  • Mix Aldehyde (1.0 eq) and Amine (1.1 eq) in DCE.

  • Add Acetic Acid (1.0 eq). Crucial Step: This protonates the imine, making it more susceptible to reduction by STAB than the aldehyde.

  • Add NaBH(OAc)₃ (1.4 eq) and stir at RT.

Expert Insight: Do not use NaCNBH₃ (Sodium Cyanoborohydride) unless necessary. It is toxic and requires pH control. NaBH(OAc)₃ is the modern standard (Abdel-Magid, 1996).

Module B: Direct Alkylation (The "Dirty" Route)

Scenario: You are forced to use 3-(aminomethyl)pyridine and allyl bromide due to material availability. Major Issue: Over-Alkylation. The secondary amine product is more nucleophilic than the primary amine starting material, leading to rapid formation of the tertiary amine (N,N-diallyl).

Reaction Pathway & Competition

AlkylationCompetition SM Primary Amine (3-Picolylamine) Product Target Secondary Amine (Desired) SM->Product k1 (Slow) Reagent Allyl Bromide Reagent->Product Byproduct Tertiary Amine (Over-Alkylated) Reagent->Byproduct Product->Byproduct k2 (Fast!)

Figure 2: Kinetic competition in direct alkylation. k2 > k1 causes yield loss.

Control Strategy

If you must use this route, you cannot use 1:1 stoichiometry.

  • High Dilution: Run the reaction at 0.05 M or lower concentration.

  • Large Excess of Amine: Use 5 to 10 equivalents of 3-(aminomethyl)pyridine relative to allyl bromide. This statistically favors the attack of the allyl bromide by the primary amine.

  • Slow Addition: Add the allyl bromide dropwise over 1–2 hours to the amine solution.

  • Recovery: You will have to recover the unreacted starting amine via distillation or chromatography.

Purification & Analysis Guide

The pyridine ring and the secondary amine make this molecule highly polar and basic, causing "streaking" on silica gel.

TLC/Column Chromatography Optimization
  • Standard Eluent: Hexanes/Ethyl Acetate often fails.

  • Recommended Eluent: DCM : Methanol : NH₄OH (90:9:1) or DCM : Methanol : Triethylamine (95:4:1).

  • Visualization: UV (254 nm) for the pyridine ring; Iodine or KMnO4 for the allyl double bond.

Acid-Base Extraction (Self-Validating Workup)

This method separates neutral byproducts (alcohol) from the basic amine product without a column.

  • Dissolve crude mixture in DCM.

  • Extract with 1M HCl (x3).

    • Organic Layer:[2][3][5] Contains non-basic impurities (alcohols, aldehydes). Discard.

    • Aqueous Layer:[2] Contains your Target Amine (protonated).

  • Basify the aqueous layer to pH > 12 using 6M NaOH.

  • Extract back into DCM (x3).

  • Dry/Concentrate: The residue is the clean amine.

Frequently Asked Questions (FAQ)

Q: Can the borohydride reduce the allyl double bond? A: Generally, no. Under standard conditions (MeOH/RT), NaBH₄ and NaBH(OAc)₃ are chemoselective for the C=N imine bond and will not reduce an isolated alkene. However, avoid using transition metal salts (Ni, Co) or Pd/C hydrogenation, as these will reduce the alkene.

Q: I see a new spot on TLC that doesn't move from the baseline. What is it? A: This is likely the hydrochloride or acetate salt of your amine product if you didn't basify properly, or it could be polymerized material if the reaction was heated excessively. Ensure your eluent contains ammonia or triethylamine to free the amine base.

Q: Why is my yield low using the Stepwise (NaBH₄) method? A: Incomplete imine formation. If the equilibrium favors the aldehyde + amine + water, adding NaBH₄ reduces the aldehyde to the alcohol (waste). Fix: Add molecular sieves during the imine formation step or extend the time.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Master Organic Chemistry. (2017). "Reductive Amination."[1][2][3][4][5][6][7] Master Organic Chemistry.

  • Sigma-Aldrich. (n.d.). "3-Picolylamine Product Sheet." Sigma-Aldrich.

Sources

Technical Support Center: Synthesis of N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N-(pyridin-3-ylmethyl)prop-2-en-1-amine. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges encountered during the synthesis, offering field-tested solutions and explaining the chemical principles behind them to enhance your experimental success.

Frequently Asked Questions (FAQs)

Section 1: Reaction Fundamentals & Optimization

Q1: What is the most direct and reliable synthetic route for preparing this compound?

A1: The most straightforward approach is a nucleophilic substitution reaction (N-alkylation) between pyridin-3-ylmethanamine and an allyl halide, such as allyl bromide. This reaction is favored for its simplicity and use of readily available starting materials. The primary amine of pyridin-3-ylmethanamine acts as the nucleophile, displacing the bromide from the allyl group. A non-nucleophilic base is crucial to neutralize the HBr generated in situ, preventing the protonation of the starting amine, which would render it non-nucleophilic.

G SM1 Pyridin-3-ylmethanamine (Nucleophile) Product This compound SM1->Product SN2 Attack SM2 Allyl Bromide (Electrophile) SM2->Product Base Base (e.g., K2CO3) (Acid Scavenger) Byproduct HBr Salt of Base Base->Byproduct Neutralization

Caption: Proposed synthetic pathway for N-alkylation.

Q2: How do I select the optimal base and solvent for this N-alkylation reaction?

A2: The choice of base and solvent is critical for maximizing yield and minimizing side products.

  • Base Selection: The ideal base should be strong enough to deprotonate the resulting ammonium salt but not so strong that it promotes side reactions like elimination or polymerization. Inorganic bases are generally preferred.

    • Recommended: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[1] They are sufficiently basic, have low solubility in many organic solvents (which can help moderate reactivity), and are easy to remove during workup.

    • Avoid: Strong, soluble bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can lead to undesired side reactions or polymerization of the allyl moiety.[2] Amine bases like triethylamine (TEA) can be used but may complicate purification.

  • Solvent Selection: A polar aprotic solvent is ideal as it can solvate the ions formed during the reaction without interfering with the nucleophile.

    • Recommended: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are excellent choices. They facilitate the SN2 mechanism and are relatively inert under these conditions.

    • Consider: Alcohols like ethanol can be used, but they are protic and can participate in side reactions or slow down the primary reaction rate.[3]

ParameterRecommended OptionsRationale & Causality
Base K₂CO₃, Cs₂CO₃Effectively neutralizes acid byproduct without promoting side reactions. Easy to filter off post-reaction.
Solvent Acetonitrile (ACN), DMFPolar aprotic nature stabilizes charged intermediates, accelerating the SN2 reaction.
Temperature Room Temp to 60 °CBalances reaction rate against the risk of side reactions like dialkylation and polymerization.
Stoichiometry 1.0 eq. Amine, 1.0-1.2 eq. Allyl Bromide, 1.5-2.0 eq. BaseA slight excess of the alkylating agent can drive the reaction to completion, while excess base ensures full neutralization.

Q3: What are the primary side reactions, and how can they be minimized?

A3: The two most common side reactions are dialkylation and polymerization.

  • Dialkylation: The desired product, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to a second alkylation, forming the tertiary amine, N-allyl-N-(pyridin-3-ylmethyl)prop-2-en-1-amine.

    • Mitigation Strategy: Use the primary amine in a slight excess relative to the allyl bromide. Alternatively, add the allyl bromide slowly to the reaction mixture to maintain a low instantaneous concentration, which statistically favors the mono-alkylation of the more abundant primary amine.

  • Pyridine N-Alkylation: While less likely with the benzylic amine being a stronger nucleophile, alkylation of the pyridine nitrogen is a possible side reaction, especially at higher temperatures.[4][5]

    • Mitigation Strategy: Maintaining a moderate reaction temperature (e.g., not exceeding 60 °C) and using a less reactive alkylating agent if necessary can suppress this pathway.

  • Polymerization: Allyl-containing compounds can polymerize, especially in the presence of radical initiators or at high temperatures.

    • Mitigation Strategy: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen, which can initiate radical polymerization. Keep the reaction temperature moderate.

Section 2: Troubleshooting & Purification

Q4: My reaction has stalled, and TLC/LC-MS analysis shows significant unreacted starting amine. What should I do?

A4: This issue typically points to insufficient reactivity or deactivation of your starting material.

  • Check the Base: Ensure the base is active and was added in sufficient quantity (at least 1.5 equivalents). Old or improperly stored potassium carbonate can be less effective.

  • Increase Temperature: Gently warm the reaction to 40-50 °C. An increase in temperature will increase the reaction rate. Monitor the reaction by TLC every hour to check for product formation and the consumption of starting material.

  • Solvent Issues: If you are using a solvent with low polarity, consider switching to ACN or DMF to better facilitate the reaction.

Caption: Troubleshooting flowchart for low reaction conversion.

Q5: I have a mixture of mono- and di-alkylated products. How can I purify my target compound?

A5: This is a common outcome. The polarity difference between the secondary amine (product) and the tertiary amine (byproduct) allows for effective separation using column chromatography.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient elution is typically most effective. The less polar dialkylated product will elute before the more polar mono-alkylated product.

    • Start with a non-polar solvent system (e.g., 98:2 Dichloromethane:Methanol) to elute the tertiary amine.

    • Gradually increase the polarity by increasing the percentage of methanol (e.g., to 95:5 or 90:10 DCM:MeOH) to elute your desired secondary amine product. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent the product from tailing on the silica gel.

CompoundPolarityTypical Elution OrderRecommended TLC/Column Solvent System
Allyl BromideLow1st (if any remains)Hexanes/Ethyl Acetate
Dialkylated ByproductLow-Medium2ndDichloromethane (DCM) / 1-2% Methanol
Desired Product Medium-High 3rd DCM / 3-7% Methanol (+0.5% TEA)
Starting AmineHigh4th (or streaks on baseline)DCM / 10-15% Methanol (+0.5% TEA)

Q6: What is a reliable workup and purification protocol?

A6: A standard protocol involves removing the inorganic base, extracting the product, and purifying it via chromatography.

G A Crude Reaction Mixture B Filter to remove inorganic base (K2CO3) A->B C Concentrate Filtrate under reduced pressure B->C D Liquid-Liquid Extraction (e.g., DCM & aq. NaHCO3) C->D E Dry Organic Layer (e.g., Na2SO4) D->E F Concentrate to Crude Oil/Solid E->F G Purify via Silica Gel Column Chromatography F->G H Pure Product G->H

Caption: General workflow for product purification.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Pyridin-3-ylmethanamine (1.0 eq)[6]

  • Allyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add pyridin-3-ylmethanamine (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a slurry (approx. 0.1 M concentration of the amine).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add allyl bromide (1.1 eq) dropwise over 20 minutes.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 95:5 DCM:MeOH with 0.5% TEA).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the potassium carbonate. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Proceed with purification.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

Procedure:

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., 100% DCM).

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Carefully load the dried slurry onto the top of the prepared column.

  • Begin elution with 100% DCM to elute any highly non-polar impurities.

  • Prepare a gradient of methanol in DCM, containing 0.5% TEA throughout. For example:

    • Elute with 2% MeOH in DCM to remove the less polar dialkylated byproduct.

    • Increase the gradient to 5-7% MeOH in DCM to elute the desired product, this compound.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.

References

  • Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • Acta Crystallographica Section E. (2010). N-(3-Methylphenyl)pyrimidin-2-amine. [Link]

  • Arkivoc. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. [Link]

  • Google Patents. (2007).
  • Google Patents. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • RSC Advances. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. [Link]

  • Organic Chemistry Portal. Synthesis of allylic amines. [Link]

  • Ataman Kimya. ALLYLAMINE. [Link]

  • Molecules. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. [Link]

  • Frontiers in Pharmacology. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • protocols.io. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). [Link]

  • PubChem. Allylamine. [Link]

  • Google Patents. (2004).
  • ResearchGate. (2018). Optimization of reaction conditions for accessing N-heterocyclic enaminones. [Link]

  • Dalton Transactions. (2008). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. [Link]

  • Chemistry Learner. Allylamine, Formula, Properties, Antifungal, MSDS, Uses. [Link]

  • Wikipedia. Allylamine. [Link]

  • Journal of the American Chemical Society. (2022). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. [Link]

  • PubMed. (2008). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. [Link]

  • Google Patents. (2021).
  • ResearchGate. (2020). Pyridine Mediated Transition-Metal-Free Direct Alkylation of Anilines Using Alcohols via Borrowing Hydrogen Conditions. [Link]

Sources

"N-(pyridin-3-ylmethyl)prop-2-en-1-amine" stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(pyridin-3-ylmethyl)prop-2-en-1-amine and its salts (e.g., hydrochloride salt[1]). The unique structure of this molecule, combining a pyridine ring with a reactive allylamine moiety, presents specific stability challenges in aqueous solutions that require careful consideration during experimental design, sample preparation, and storage. This document outlines the principal degradation pathways, offers validated troubleshooting advice, and provides detailed protocols to ensure the integrity and reproducibility of your experimental results. Our goal is to empower users with the scientific rationale behind these recommendations, fostering a proactive approach to stability management.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The molecule possesses two key reactive sites: the nucleophilic secondary amine and the electrophilic allyl group. This combination makes it susceptible to several degradation pathways in aqueous media:

  • Aza-Michael Addition/Polymerization: The most significant concern is intermolecular Michael addition, where the amine of one molecule attacks the activated double bond of another. This can lead to dimerization and polymerization, resulting in a loss of the parent compound and the formation of insoluble particulates. This reaction is often accelerated in aqueous media.[2]

  • Oxidation: The allylic position and the pyridine ring can be susceptible to oxidative degradation, especially in the presence of dissolved oxygen, metal ions, or light.

  • pH-Dependent Degradation: The stability is highly dependent on pH. At neutral to basic pH, the secondary amine is deprotonated and thus more nucleophilic, accelerating Michael addition. At acidic pH, protonation of the amines can significantly improve stability.

Q2: What are the predicted pKa values for this molecule?

  • Pyridinium ion: The pKa of the conjugate acid of pyridine is approximately 5.2.[3] The electron-withdrawing effect of the attached side chain may slightly alter this value.

  • Secondary ammonium ion: The pKa of the protonated secondary amine is likely in the range of 9.0-10.0, similar to other secondary allylamines.[4]

These two pKa values are critical for understanding the molecule's charge state and reactivity at a given pH.

Q3: What are the recommended storage conditions for aqueous stock solutions?

A3: To maximize stability and shelf-life, aqueous solutions should be prepared and stored under the following conditions:

  • Acidic pH: Prepare the solution in a buffer with a pH between 3 and 5. This ensures both nitrogen atoms are protonated, which inhibits the nucleophilic amine from participating in Michael addition reactions.

  • Low Temperature: Store solutions at 2-8°C or frozen at -20°C or -80°C for long-term storage.

  • Protection from Light and Air: Use amber vials and consider degassing the solvent (e.g., by sparging with nitrogen or argon) before use to minimize photo-oxidation and oxidative degradation.

ParameterRecommended ConditionRationale
pH 3.0 - 5.0Protonates both amines, inhibiting nucleophilic attack (Michael addition).
Temperature 2-8°C (short-term) or ≤ -20°C (long-term)Slows down all chemical degradation reactions.
Atmosphere Inert gas (N₂ or Ar), degassed solventMinimizes oxidative degradation.[5]
Light Amber vials or protection from lightPrevents photolytic degradation.[6]

Troubleshooting Guide

This section addresses common experimental issues encountered when working with this compound.

Problem 1: Rapid loss of compound concentration in my neutral aqueous buffer.

  • Possible Cause: You are likely observing oligomerization or polymerization via a self-initiated aza-Michael addition reaction. At neutral or basic pH, the secondary amine is sufficiently nucleophilic to attack the electron-deficient double bond of another molecule. This chain reaction leads to a rapid decrease in the parent compound concentration and may manifest as solution turbidity or precipitation.

  • Troubleshooting Steps:

    • Verify pH: Immediately check the pH of your stock solution and experimental buffers.

    • Acidify a Sample: Take an aliquot of your solution, acidify it to pH ~4 with dilute HCl, and re-analyze by HPLC. If the degradation is slowed or stopped, this points to pH as the root cause.

    • Future Prevention: Always prepare and store stock solutions in an acidic buffer (pH 3-5). If your experiment requires a neutral or basic pH, prepare the compound in an acidic stock and perform the final dilution into the assay buffer immediately before use. Minimize the time the compound spends at high pH.

Problem 2: My HPLC analysis shows multiple new, broader peaks over time.

  • Possible Cause: The appearance of multiple, often poorly resolved, peaks is a classic sign of polymerization. Oligomers of varying lengths will have different retention times, leading to a complex chromatogram.

  • Troubleshooting Steps:

    • LC-MS Analysis: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). Look for ions corresponding to dimers (2x MW), trimers (3x MW), and higher-order oligomers. This will confirm polymerization.

    • Follow the Troubleshooting Flowchart: Use the diagnostic workflow below to systematically identify and solve the issue.

Troubleshooting Workflow Diagram

G start Problem: Inconsistent Results or New Peaks in HPLC check_ph 1. Check pH of Solution start->check_ph is_neutral Is pH ≥ 6.5? check_ph->is_neutral lcms_analysis 2. Analyze by LC-MS is_neutral->lcms_analysis Yes is_acidic pH is acidic (3-5) is_neutral->is_acidic No check_masses See masses for Dimers/Trimers? lcms_analysis->check_masses cause_polymer Root Cause: Michael Addition Polymerization check_masses->cause_polymer Yes check_storage 3. Check Storage Conditions (Light, Air Exposure) check_masses->check_storage No solution_ph Solution: Prepare/store stock at pH 3-5. Add to final buffer just before use. cause_polymer->solution_ph is_acidic->check_storage improper_storage Improper Storage? check_storage->improper_storage improper_storage->solution_ph No, storage is correct. Re-evaluate pH control. cause_oxidation Root Cause: Oxidative or Photolytic Degradation improper_storage->cause_oxidation Yes solution_storage Solution: Use degassed solvents. Store in amber vials at 2-8°C. cause_oxidation->solution_storage

Caption: Troubleshooting workflow for stability issues.

Problem 3: I see a loss of compound even when stored in an acidic buffer.

  • Possible Cause: While acidic conditions prevent Michael addition, degradation can still occur via other pathways, albeit more slowly.

    • Oxidative Degradation: Dissolved oxygen in the aqueous buffer can lead to oxidation, particularly if trace metal catalysts are present.

    • Hydrolysis: While less likely for this structure, hydrolysis of impurities from the synthesis could be a factor.

  • Troubleshooting Steps:

    • Use High-Purity Water: Ensure you are using HPLC-grade or Milli-Q water to prepare buffers.

    • Degas Solvents: Before preparing your stock solution, sparge the buffer with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Consider Antioxidants: For long-term studies, the addition of a small amount of an antioxidant like EDTA (to chelate metal ions) or butylated hydroxytoluene (BHT) may be considered, but compatibility with your assay must be verified first.

    • Perform a Forced Degradation Study: To understand the molecule's intrinsic vulnerabilities, a forced degradation study is highly recommended.[7][8] This will reveal if it is particularly sensitive to oxidation, heat, or light.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound hydrochloride (MW: 184.67 g/mol ) in a stability-optimized buffer.

  • Buffer Preparation (50 mM Citrate Buffer, pH 4.0):

    • Prepare a 50 mM solution of citric acid in high-purity water.

    • Prepare a 50 mM solution of sodium citrate in high-purity water.

    • In a calibrated beaker, add the citric acid solution and monitor the pH. Slowly titrate with the sodium citrate solution until the pH meter reads 4.00 ± 0.05.

    • Filter the buffer through a 0.22 µm filter.

    • Crucial Step: Degas the buffer by sparging with nitrogen gas for at least 20 minutes.

  • Stock Solution Preparation:

    • Weigh 1.85 mg of this compound HCl into a tared amber glass vial.

    • Add 1.0 mL of the degassed pH 4.0 citrate buffer to the vial.

    • Vortex gently until the solid is completely dissolved.

    • Blanket the headspace of the vial with nitrogen gas before sealing tightly.

  • Storage:

    • For short-term use (< 1 week), store at 2-8°C.

    • For long-term storage, aliquot into single-use cryovials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study Workflow

A forced degradation or "stress testing" study is essential for identifying potential degradation products and developing stability-indicating analytical methods.[7]

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Expose aliquots of the solution to the following conditions. A control sample protected from light at 2-8°C should be kept for comparison.

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 8 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat a solution (in neutral buffer) at 60°C for 48 hours.

    • Photolytic Stress: Expose a solution to a photostability chamber (ICH Q1B conditions).

  • Analysis:

    • At appropriate time points, neutralize the acid/base stressed samples.

    • Analyze all samples by a suitable HPLC-UV method. Compare the chromatograms to the control sample to identify new peaks.

    • Use LC-MS to obtain mass information on the new peaks to help elucidate their structures.

Proposed Degradation Pathway: Aza-Michael Dimerization

Caption: Dimerization via Aza-Michael Addition.

References

  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. Available from: [Link]

  • Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. MDPI. Available from: [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Water Promoted Michael Addition of Secondary Amines to α, β-Unsaturated Carbonyl Compounds Under Microwave Irradiation. ResearchGate. Available from: [Link]

  • Michael Addition Reaction Under Green Chemistry. International Journal for Scientific Research & Development. Available from: [Link]

  • Enantioselective Michael Addition of Water. National Institutes of Health (NIH). Available from: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Institutes of Health (NIH). Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available from: [Link]

  • (PDF) Degradation of Pyridines in the Environment. ResearchGate. Available from: [Link]

  • (PDF) Accelerated MEA Degradation Study in Hybrid CO2 Capture Systems. ResearchGate. Available from: [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. ACS Publications. Available from: [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. Available from: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]

  • Metabolism of pyridine compounds by phthalate-degrading bacteria. PubMed. Available from: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals. Available from: [Link]

  • 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide: Synthesis and X-ray Structure Determination. MDPI. Available from: [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. SciSpace. Available from: [Link]

  • pKa values bases. Chair of Analytical Chemistry. Available from: [Link]

  • Why is the order of reactivity of amines in aqueous solution 2°>3°>1°?. Quora. Available from: [Link]

  • Properties of amines. Chemistry LibreTexts. Available from: [Link]

  • Chemical structure of Allylamine, single- and double-bond linear PAl. a... ResearchGate. Available from: [Link]

  • Synthesis of allylic amines. Organic Chemistry Portal. Available from: [Link]

Sources

Overcoming poor solubility of "N-(pyridin-3-ylmethyl)prop-2-en-1-amine" in assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering solubility issues with N-(pyridin-3-ylmethyl)prop-2-en-1-amine because you are working with the free base form (an oil) rather than a salt form (e.g., Hydrochloride).

This molecule contains two basic nitrogen centers: a pyridine ring (


) and a secondary allylic amine (

).[1][2] At physiological pH (7.4), the molecule is partially ionized, but the free base is lipophilic and prone to "oiling out" in aqueous buffers. This guide provides a self-validating protocol to solubilize this compound without compromising assay integrity.

Module 1: The Physicochemical Reality

To solve the solubility problem, you must understand the ionization state of the molecule.

FeatureChemical BehaviorImpact on Solubility
Secondary Amine

Protonated (+1 charge) at pH 7.[1][2]4. Major solubility driver.
Pyridine Ring

Neutral at pH 7.[1][2]4. Protonated only in acidic conditions (pH < 5).
Allyl Group Lipophilic TailIncreases LogP; drives aggregation/precipitation in water.[1][2]
Free Base State Oily LiquidImmiscible with water; requires organic solvent or acidification.[1][2]

The Core Conflict: If you dissolve the free base in DMSO and spike it into a pH 7.4 buffer, you rely on the buffer's capacity to protonate the amine instantly. If the local concentration is high, the compound aggregates before it can protonate, leading to "crash out."

Module 2: Stock Solution Protocols

Scenario A: You have the Free Base (Oil)

Do not attempt to dissolve directly in water.

Step-by-Step Protocol:

  • Primary Solvent: Dissolve the neat oil in anhydrous DMSO to create a high-concentration stock (e.g., 100 mM).[1][2]

    • Why: DMSO disrupts the intermolecular forces of the oil, creating a homogeneous solution.

  • Verification: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.

  • Storage: Aliquot into amber glass vials (allyl amines can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic).

Scenario B: Creating an "In-Situ" Salt (Recommended for Aqueous Assays)

If your assay cannot tolerate DMSO, convert the free base to a water-soluble salt immediately.[1][2]

Step-by-Step Protocol:

  • Calculate the molar amount of your compound.[1][2][3]

  • Add 1.05 equivalents of 1M HCl or acetic acid.

  • Add water to reach the desired volume.[1][2]

  • Result: The amine protonates (

    
    ), drastically increasing aqueous solubility (>50 mg/mL).[1][2]
    

Module 3: Preventing "The Crash" During Dilution

The most common failure point is the transition from 100% DMSO to aqueous buffer.

The Intermediate Dilution Method

Never pipette 100 mM DMSO stock directly into the assay well (e.g., 1 µL into 99 µL buffer). The rapid polarity shift causes immediate precipitation.[2]

Protocol:

  • Step 1 (Predilution): Dilute the 100 mM DMSO stock 1:10 into a compatible intermediate solvent (e.g., 50% DMSO / 50% Water or pure Ethanol) to yield 10 mM.[1]

  • Step 2 (Assay Spike): Dilute the 10 mM intermediate into your assay buffer.

  • Mixing Kinetics: Inject the compound into the buffer while vortexing or shaking. Do not add buffer to the compound.

Visualizing the Solubility Decision Logic

SolubilityLogic Start Start: this compound CheckForm Check Form: Free Base (Oil) or Salt (Solid)? Start->CheckForm IsSalt Salt Form (e.g., HCl) CheckForm->IsSalt Solid IsBase Free Base (Oil) CheckForm->IsBase Liquid/Oil Aqueous Dissolve directly in Water or Buffer IsSalt->Aqueous DMSO_Route Dissolve in 100% DMSO (Stock 10-100 mM) IsBase->DMSO_Route AssayReq Does Assay Tolerate DMSO? DMSO_Route->AssayReq YesDMSO Yes (>1%) AssayReq->YesDMSO Yes NoDMSO No (<0.1%) AssayReq->NoDMSO No DirectSpike Direct Spike into Buffer (Risk of Precipitation) YesDMSO->DirectSpike Risky IntermedDil Intermediate Dilution Step (50% DMSO or Ethanol) YesDMSO->IntermedDil Recommended Acidify In-Situ Salt Formation: Add 1 eq. HCl, then Water NoDMSO->Acidify Best Practice

Figure 1: Decision tree for solubilizing this compound based on available form and assay constraints.

Module 4: Assay Interference & Troubleshooting

Critical Warning: The pH Shift Because this molecule is a base, adding high concentrations (e.g., >100 µM) to a low-capacity buffer (like diluted PBS) can raise the pH, leading to false positives in enzymatic or cellular assays.

Validation Step: Prepare a "Mock Assay" well with the highest concentration of compound but NO enzyme/cells. Measure the pH. If it deviates >0.2 units from your target, increase the molarity of your buffer (e.g., move from 10 mM HEPES to 50 mM HEPES).

Troubleshooting FAQ
SymptomProbable CauseCorrective Action
Cloudiness upon adding buffer "Oiling out" (Phase separation).[1][2]1. Lower the final concentration.2. Use the "Intermediate Dilution" method.3. Ensure Assay Buffer pH < 8.[1][2]0.
Compound disappears (Low Signal) Adsorption to plastic.[1][2]Lipophilic amines stick to polystyrene.[1][2] Use Low-Binding (Polypropylene) plates or add 0.01% Triton X-100.[1][2]
Yellowing of Stock Solution Oxidation of the allyl group.Check storage. If stored >1 month at RT, discard. Always store under inert gas (Nitrogen/Argon) at -20°C.
Precipitate is crystalline Salt crashing (Common in PBS).[1][2]If using the HCl salt in PBS, the high chloride ion concentration can force precipitation (Common Ion Effect). Switch to Tris or HEPES buffer.[1][2]

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Solubility. [Link][1][2]

  • PubChem. Compound Summary: this compound (Physicochemical Properties). [Link][1][2]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] (Standard reference for pKa and solubility profiling).

Sources

Technical Support Center: Troubleshooting False Positives in HTS for N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with N-(pyridin-3-ylmethyl)prop-2-en-1-amine and similar compounds identified in high-throughput screening (HTS) campaigns. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to confidently validate your screening hits and distinguish true biological activity from assay artifacts.

This guide is structured as a series of frequently asked questions that address the common challenges and pitfalls associated with this specific chemical scaffold. High-throughput screens are powerful tools, but they are prone to false positives that can derail research efforts if not identified and eliminated early.[1][2] The compound this compound contains structural motifs that warrant careful scrutiny, and this guide will walk you through a logical, evidence-based validation workflow.

Initial Triage Workflow for Potential HTS Hits

Before diving into specific experimental questions, it's crucial to have a systematic plan. The following workflow outlines the essential first steps after identifying a primary hit like this compound.

HTS_Triage_Workflow cluster_false_positives False-Positive Triage Primary_Hit Primary HTS Hit Identified (e.g., this compound) Reconfirm 1. Re-test Hit from Fresh Stock (Confirms identity & initial activity) Primary_Hit->Reconfirm Dose_Response 2. Generate Dose-Response Curve (Determine IC50 and Hill Slope) Reconfirm->Dose_Response Assess_Mechanism 3. Assess for Common False-Positive Mechanisms Dose_Response->Assess_Mechanism Covalent Covalent Modification? Assess_Mechanism->Covalent Investigate Aggregation Aggregation? Assess_Mechanism->Aggregation Investigate Redox Redox Activity? Assess_Mechanism->Redox Investigate Interference Assay Interference? Assess_Mechanism->Interference Investigate Validation 4. Biophysical & Orthogonal Validation Covalent->Validation If all negative Aggregation->Validation If all negative Redox->Validation If all negative Interference->Validation If all negative Orthogonal_Assay Orthogonal Assay (Different detection method) Validation->Orthogonal_Assay Biophysical Biophysical Assay (SPR, TSA) (Confirms direct binding) Validation->Biophysical SAR SAR by Analog (Test inactive analog) Validation->SAR Validated_Hit Validated Hit for Lead Op Orthogonal_Assay->Validated_Hit Biophysical->Validated_Hit SAR->Validated_Hit

Caption: A systematic workflow for triaging and validating HTS hits.

Part 1: Understanding the Compound and Potential for Artifacts

Q1: My HTS campaign identified this compound as a hit. Why should I be cautious?

A: Your caution is well-founded and demonstrates excellent scientific rigor. The chemical structure of this compound contains a well-known structural alert: an allyl amine moiety . This functional group is a potential electrophile, which means it can form covalent bonds with nucleophilic residues (like cysteine or lysine) on a protein target.[3][4]

Such reactive compounds are a notorious source of false positives in HTS campaigns for several reasons:

  • Irreversible Inhibition: They can permanently inactivate the target enzyme, leading to a potent but non-specific readout.

  • Non-Specific Binding: The reactivity is often not specific to the intended binding pocket, meaning the compound could react with numerous proteins in a cellular context.

  • Assay Disruption: Reaction with assay components (e.g., reporter enzymes, antibodies) can also produce a signal change unrelated to the target of interest.[5]

Computational tools like Pan-Assay Interference Compounds (PAINS) filters are designed to flag such problematic substructures.[6] While these filters are not infallible and can sometimes flag valid compounds, a hit containing a reactive electrophile always requires experimental validation to rule out non-specific covalent modification.[6]

Q2: What are the most likely false-positive mechanisms for this compound, and how do they work?

A: Based on its structure and common HTS pitfalls, there are four primary mechanisms of assay interference to investigate for this compound. Understanding the causality behind each is key to designing the correct counter-screens.

Mechanism Causality & Explanation Initial Indicators
Covalent Modification The compound's electrophilic allyl group forms a covalent bond with a nucleophilic amino acid (e.g., Cys, Lys) on the protein surface or in the active site, leading to irreversible inhibition.[4]Time-dependent inhibition; lack of signal recovery in washout experiments; IC50 shift in the presence of DTT/GSH.
Compound Aggregation At higher concentrations, the compound self-assembles into colloidal aggregates. These aggregates non-specifically sequester the target protein, leading to apparent inhibition. This is a very common HTS artifact.[1][7]A steep dose-response curve (Hill slope > 1.5); IC50 is highly sensitive to enzyme concentration; activity is attenuated by non-ionic detergents.[1]
Redox Cycling In assays containing reducing agents like DTT, some compounds can catalytically generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). H₂O₂ can then oxidatively damage and inactivate the target protein.[1]Assay shows high sensitivity to DTT concentration; inhibition is attenuated by the addition of catalase.
Assay Technology Interference The compound directly interferes with the signal generation or detection part of the assay. This can include intrinsic fluorescence, quenching of a fluorescent signal, or direct inhibition of a reporter enzyme (e.g., luciferase, β-lactamase).[6]Activity is observed in a "target-less" version of the assay; compound is active against unrelated enzymes using the same detection technology.

Part 2: Experimental Troubleshooting & Protocols

This section provides detailed, step-by-step protocols to experimentally test for the mechanisms described above.

Q3: How do I definitively test for covalent modification?

A: To diagnose covalent modification, you need to assess whether the inhibition is reversible and whether it can be competed away by other nucleophiles. The following two experiments are critical.

Covalent_Workflow Start Suspected Covalent Inhibitor DTT_Assay Protocol 1: Thiol Competition Assay (Run IC50 curve ± 1 mM DTT) Start->DTT_Assay DTT_Result Significant IC50 Shift? DTT_Assay->DTT_Result Jump_Assay Protocol 2: Jump Dilution Assay (Pre-incubate, then dilute 100x) DTT_Result->Jump_Assay Yes Conclusion_Reversible Likely a Reversible Inhibitor DTT_Result->Conclusion_Reversible No Jump_Result Activity Recovered? Jump_Assay->Jump_Result Conclusion_Covalent High Confidence of Covalent Modification Jump_Result->Conclusion_Covalent No Jump_Result->Conclusion_Reversible Yes

Caption: A two-step experimental workflow to diagnose covalent inhibition.

Principle: If your compound is a reactive electrophile, its ability to inhibit the target protein will be reduced in the presence of a high concentration of another nucleophile, such as Dithiothreitol (DTT) or Glutathione (GSH). The compound will react with the competing nucleophile in the buffer, effectively lowering its concentration available to bind the target.[4]

Methodology:

  • Preparation: Prepare two sets of assay buffers: one with your standard composition and a second one supplemented with 1 mM DTT (or GSH). Note: If your standard buffer already contains DTT, prepare a buffer with a significantly higher concentration (e.g., 10-fold higher).

  • Dose-Response: Generate a full dose-response curve for this compound in both the standard buffer and the high-DTT buffer.

  • Analysis: Calculate the IC50 value from each curve. A significant rightward shift (e.g., >5-fold increase) in the IC50 in the high-DTT buffer is strong evidence of thiol reactivity and likely covalent modification.

Principle: This assay directly tests for the reversibility of inhibition. A reversible inhibitor's binding is governed by equilibrium (Kon/Koff). When the enzyme-inhibitor complex is rapidly diluted, the inhibitor dissociates, and enzyme activity is restored. For an irreversible covalent inhibitor, the bond is stable, and activity will not recover upon dilution.

Methodology:

  • High Concentration Incubation: Incubate your target enzyme with a high concentration of the compound (e.g., 10x IC50) in a small volume for a set period (e.g., 30 minutes). As a control, incubate the enzyme with vehicle (DMSO) only.

  • Rapid Dilution: Rapidly dilute the incubation mixture 100-fold into the assay buffer containing the substrate.

  • Measure Activity: Immediately measure the enzyme activity over time.

  • Analysis: Compare the activity of the compound-treated enzyme to the vehicle control. If the compound is a reversible inhibitor, you will see a rapid recovery of enzyme activity approaching the level of the control. If it is a covalent inhibitor, the activity will remain suppressed.

Q4: My dose-response curve is unusually steep. Could this be due to aggregation?

A: Yes, a steep dose-response curve, often with a Hill slope greater than 1.5, is a classic hallmark of an aggregation-based inhibitor.[1] This occurs because inhibition only begins after the compound reaches its critical aggregation concentration, leading to a sharp, non-stoichiometric drop in activity. The following protocol is the gold standard for confirming this mechanism.

Principle: Non-ionic detergents, such as Triton X-100, interfere with the hydrophobic interactions that drive the formation of colloidal aggregates.[1] If a compound's inhibitory activity is due to aggregation, adding a small amount of detergent to the assay buffer will disrupt the aggregates and abolish the inhibition.

Methodology:

  • Preparation: Prepare assay buffers containing varying concentrations of Triton X-100. A good starting point is 0%, 0.01%, and 0.05% (v/v) Triton X-100.

  • Dose-Response: Generate a full dose-response curve for your compound in each of the detergent-containing buffers.

  • Analysis: Compare the IC50 values. A significant rightward shift in IC50 in the presence of the detergent strongly indicates that the compound is an aggregator. True, specific binders should show little to no change in potency.

Triton X-100 Conc. Expected IC50 (Aggregator) Expected IC50 (Specific Binder)
0%1 µM1 µM
0.01%> 20 µM~1.1 µM
0.05%No inhibition~1.2 µM

Part 3: Final Validation and Path Forward

Q5: I've run the counter-screens for covalent modification and aggregation, and my compound appears clean. What's next?

A: Excellent. You have successfully navigated the most common pitfalls. The final stage is to build a positive case for specific, on-target activity. This involves confirming the binding through different technologies and ensuring the activity is not a quirk of your primary assay.

Principle: An orthogonal assay confirms the biological activity of your hit using a different experimental method.[8][9] This is crucial for ruling out artifacts specific to your primary assay's detection technology (e.g., fluorescence interference).

Example:

  • If your primary HTS was a fluorescence polarization (FP) assay measuring protein-peptide interaction, a suitable orthogonal assay would be an enzyme activity assay (e.g., measuring ADP production for a kinase) or a biophysical method.

  • If your primary assay used a luciferase reporter, an orthogonal assay could be based on FRET or a direct measurement of product formation.

Methodology:

  • Select an Orthogonal Assay: Choose a well-validated assay for your target that relies on a different detection principle.

  • Test the Compound: Determine the IC50 of your compound in the orthogonal assay.

  • Analysis: A similar potency in both the primary and orthogonal assays provides strong confidence that your compound's activity is genuine and not an artifact of the initial screening technology.

Principle: While biochemical assays measure the function of a target, biophysical assays directly measure the binding of a compound to the target protein. A positive result in a biophysical assay is direct evidence of target engagement.

Common Techniques:

  • Surface Plasmon Resonance (SPR): Immobilizes the target protein and measures the change in mass as the compound flows over and binds to it.

  • Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): Measures the change in a protein's melting temperature upon ligand binding. A specific binder will typically stabilize the protein, increasing its melting point.

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.

A confirmed interaction in one of these methods, ideally with a dissociation constant (KD) that correlates with your IC50, is a key validation milestone.[10]

References

  • Moldb. N-(pyridin-3-ylmethyl)pyridin-2-amine CAS No.: 865075-23-6. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31018, 3-Pyridinemethanamine. [Link]

  • Lee, Y-G., et al. (2011). N-(Pyridin-2-ylmethyl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1355. [Link]

  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(38), 26685-26703. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1082702, N-(pyridin-3-ylmethyl)aniline. [Link]

  • XenoTech. (2023). ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping. YouTube. [Link]

  • PubChem. N-(pyridin-3-ylmethyl)propan-2-amine. [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Sadybekov, A. A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 63(1), 10-20. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Sygnature Discovery. Early Validation of HTS hits using X-ray Crystallography. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Prinz, H. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences, 109(5), 1369-1370. [Link]

  • Khan, I., et al. (2020). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 25(23), 5727. [Link]

  • Obach, R. S., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Chemical Research in Toxicology, 26(8), 1205-1215. [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • ResearchGate. of HTS campaign and hit validation by orthogonal biophysical.... [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. PubMed. [Link]

Sources

Technical Support Center: Optimizing Cell Permeability of N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working on the cell permeability optimization of N-(pyridin-3-ylmethyl)prop-2-en-1-amine and its analogs. This resource provides in-depth, experience-driven answers to common challenges encountered during experimental workflows.

Section 1: Initial Assessment & Physicochemical Profiling

Before embarking on extensive cell-based assays, a thorough understanding of the molecule's intrinsic properties is crucial. This initial analysis can predict potential hurdles and guide your experimental design.

Q1: What are the predicted physicochemical properties of this compound, and how do they align with principles of good cell permeability like Lipinski's Rule of Five?

A1: this compound is a relatively small molecule. To predict its potential for passive diffusion across cell membranes, we can assess its properties against Lipinski's Rule of Five, a widely used guideline for oral drug-likeness.[1][2][3][4] An orally active drug generally has no more than one violation of these rules.[1]

Let's analyze the free base form of the molecule (C₉H₁₂N₂):

PropertyCalculated ValueLipinski's Rule (Guideline)Status
Molecular Weight 148.21 g/mol < 500 Daltons✓ Compliant
Hydrogen Bond Donors 1 (from the secondary amine N-H)≤ 5✓ Compliant
Hydrogen Bond Acceptors 2 (one pyridine N, one amine N)≤ 10✓ Compliant
Calculated logP (ClogP) ~1.5 - 2.0 (Estimated)≤ 5✓ Compliant

Expert Interpretation:

Based on this in silico analysis, this compound shows zero violations of Lipinski's Rule of Five. This is a promising starting point, suggesting that poor passive permeability is not intrinsically guaranteed by its basic physicochemical profile. The molecule is small, not overly polar (few H-bond donors/acceptors), and has a predicted lipophilicity in a favorable range for membrane traversal.

However, it's critical to remember that these are guidelines, not absolute laws.[2] Factors not covered by Lipinski's rules, such as interaction with efflux transporters, can dominate the permeability profile.[2] Studies on substituted pyridines have shown that even minor structural changes can reduce permeability significantly, often because of the energy required for desolvation from water before entering the lipid membrane.[5][6][7]

Q2: Which initial in vitro assay should I use to get a baseline for permeability: PAMPA or Caco-2?

A2: The choice between the Parallel Artificial Membrane Permeability Assay (PAMPA) and a Caco-2 cell-based assay depends on the specific question you are asking and the stage of your research.

  • Choose PAMPA for a rapid, cost-effective screen of passive diffusion. This assay measures a compound's ability to cross an artificial lipid bilayer, mimicking the cell membrane.[8][9] It is a purely physical-chemical test and does not involve any biological components like transporters or enzymes.[10]

  • Choose the Caco-2 assay for a more biologically relevant, comprehensive assessment. Caco-2 cells, derived from human colon carcinoma, differentiate into a monolayer that structurally and functionally resembles the intestinal epithelium.[11] This model allows for the evaluation of not only passive diffusion but also active transport and, crucially, efflux mechanisms mediated by transporters like P-glycoprotein (P-gp).[12][13]

The following workflow can guide your decision:

G start Goal: Assess Permeability of This compound q1 Need a quick rank-ordering of analogs based on passive diffusion only? start->q1 pampa Use PAMPA Assay (High-throughput, cost-effective) q1->pampa  Yes caco2 Use Caco-2 Assay (Biologically relevant, assesses efflux) q1->caco2 No, need to check for active transport/efflux   pampa_result Result: Apparent Permeability (Pe) for passive diffusion. pampa->pampa_result caco2_result Result: Apparent Permeability (Papp) and Efflux Ratio (ER). caco2->caco2_result

Fig 1. Decision workflow for selecting an initial permeability assay.
Q3: How do I interpret the permeability data from these assays?

A3: Permeability is typically reported as an apparent permeability coefficient (Papp or Pe) in units of 10⁻⁶ cm/s. Compounds can be classified into low, medium, or high permeability categories.

Permeability ClassPAMPA (Pe x 10⁻⁶ cm/s)Caco-2 (Papp x 10⁻⁶ cm/s)Predicted In Vivo Absorption
High > 1.5> 10> 80%
Medium -1 - 1020% - 80%
Low < 1.5< 1< 20%

Source: Adapted from general classifications used in drug discovery.[10]

For Caco-2 assays, the Efflux Ratio (ER) is equally important. It is calculated as: ER = Papp (B→A) / Papp (A→B)

  • ER < 2: Suggests passive diffusion is the dominant mechanism.

  • ER > 2: Indicates that active efflux is likely occurring, where a transporter is actively pumping the compound out of the cells.[11] This can lead to low intracellular concentration and poor bioavailability, even if passive permeability is high.

Section 2: Troubleshooting Guide for Permeability Assays

Encountering unexpected or inconsistent results is a common part of the research process. This section addresses the most frequent issues.

Q4: My compound shows very low recovery (<70%) in the assay. What are the potential causes and how can I fix this?

A4: Low mass balance, or recovery, is a critical flag that can invalidate your permeability results. It indicates that the compound is being lost somewhere in the system. The cause depends on the assay being used.

This troubleshooting workflow can help you diagnose the issue:

G start Problem: Low Compound Recovery (<70%) q_assay Which Assay? start->q_assay pampa_causes Potential Causes (PAMPA): 1. Poor Aqueous Solubility 2. Non-specific Binding to plate 3. Compound instability in buffer q_assay->pampa_causes PAMPA caco2_causes Potential Causes (Caco-2): Includes all PAMPA causes, PLUS: 4. Metabolism by Caco-2 enzymes 5. Accumulation within cell monolayer q_assay->caco2_causes Caco-2 solubility_fix Solution 1: Solubility • Check kinetic solubility in assay buffer. • Add low % of co-solvent (e.g., DMSO) if solubility is the issue. pampa_causes->solubility_fix binding_fix Solution 2: Binding • Use low-binding plates. • Include a 'mass balance' plate (no membrane/cells) to quantify loss. pampa_causes->binding_fix stability_fix Solution 3: Stability • Incubate compound in assay buffer and re-quantify over time to check for degradation. pampa_causes->stability_fix caco2_causes->solubility_fix caco2_causes->binding_fix caco2_causes->stability_fix metabolism_fix Solution 4/5: Metabolism/Accumulation • Run assay at 4°C to inhibit metabolism. • Lyse cells at end of experiment and quantify intracellular compound. caco2_causes->metabolism_fix

Fig 2. Troubleshooting workflow for low compound recovery.

Expert Causality: Low recovery is often traced back to either poor solubility or non-specific binding.[11][12] For a compound like this compound, which contains both a basic amine and a pyridine ring, pH-dependent solubility could be a factor. Ensure the assay buffer pH is compatible with the compound's pKa. In Caco-2 assays, intracellular metabolism or accumulation can also lead to an apparent loss of the compound from the donor and receiver wells.[11]

Q5: The Caco-2 assay shows a high efflux ratio (>2). What does this mean and what are the next steps?

A5: A high efflux ratio strongly suggests your compound is a substrate for an active efflux transporter, such as P-gp or BCRP, which are expressed on Caco-2 cells.[12] This is a significant finding, as it can be a major cause of poor in vivo absorption.

Next Steps:

  • Confirm Transporter Involvement: Re-run the Caco-2 assay in the presence of a known inhibitor of the suspected transporter.[12] For example, use Verapamil or Cyclosporin A to inhibit P-gp. If the efflux ratio decreases significantly (ideally towards 1) in the presence of the inhibitor, it confirms that your compound is a substrate for that transporter.

  • Identify the Specific Transporter: If a general inhibitor is effective, you may want to use more specific inhibitors or cell lines overexpressing a single transporter to pinpoint the exact one(s) involved.

  • Initiate Structural Modifications: Once confirmed, the focus shifts to medicinal chemistry efforts to design analogs that are not recognized by the efflux transporter.

G start Caco-2 Result: High Permeability (Papp A->B) High Efflux Ratio (ER > 2) interpretation Interpretation: Compound is likely a substrate for an efflux transporter (e.g., P-gp) start->interpretation next_step Next Step: Confirm transporter interaction interpretation->next_step experiment Experiment: Run Caco-2 assay with a P-gp inhibitor (e.g., Verapamil) next_step->experiment q_result Does the Efflux Ratio decrease towards 1? experiment->q_result yes Yes: Confirmed P-gp Substrate. Begin medicinal chemistry effort to mitigate efflux. q_result->yes Yes no No: Efflux may be mediated by another transporter (e.g., BCRP, MRPs). Test with other inhibitors. q_result->no No

Fig 3. Decision pathway for investigating a high efflux ratio.
Q6: My permeability results are highly variable. How can I improve reproducibility?

A6: Variability can undermine confidence in your data. Key areas to control are:

  • Cell Monolayer Integrity: Always check the integrity of the Caco-2 monolayer before and after the experiment. This is done by measuring the transepithelial electrical resistance (TEER) or the flux of a low-permeability marker like Lucifer Yellow.[10] Inconsistent TEER values suggest variable monolayer quality.

  • Environmental Control: Caco-2 cells are sensitive to their environment. Ensure the incubator provides stable and high humidity. "Edge effects" (where wells on the perimeter of the plate behave differently) are a classic sign of poor humidity control.[14]

  • Compound Concentration & Solubility: Ensure your compound is fully dissolved in the dosing solution. Precipitated compound cannot permeate. Use concentrations well below the kinetic solubility limit in the assay buffer.

  • Standardized Protocols: Ensure consistent cell passage numbers, seeding densities, and incubation times. Caco-2 cells change their transporter expression levels with passage number.

Section 3: Strategies for Permeability Optimization

If initial assays reveal suboptimal permeability, a medicinal chemistry effort is required.

Q7: What structural modifications could improve the permeability of this compound?

A7: The goal is to subtly alter the molecule's properties to favor membrane partitioning without losing its desired biological activity.

  • Reduce Hydrogen Bonding Potential: While the molecule only has one H-bond donor (HBD), this is a key site for interaction with water. Masking this group can significantly improve permeability.[15]

    • N-Methylation: Converting the secondary amine to a tertiary amine (N-methylation) removes the HBD. This often improves permeability, but be mindful of potential impacts on target binding.

    • Amide/Ester Bioisosteres: While not a direct modification of the amine, if other parts of a larger scaffold contain amides, replacing them with esters can remove an HBD and increase lipophilicity, boosting permeability.[16]

  • Modulate Lipophilicity (logP/logD): Permeability often increases with lipophilicity, but only up to a point, after which poor solubility becomes the limiting factor.

    • Adding Lipophilic Groups: Adding small, lipophilic groups (e.g., methyl, ethyl) to the pyridine ring or allyl group could enhance membrane partitioning. Studies have shown that adding lipophilic alkyl substituents to amine-containing pyridine structures can increase permeability.[17]

  • Intramolecular Hydrogen Bonding: Introduce groups that can form an intramolecular hydrogen bond. This masks the polar group from the aqueous environment, effectively reducing its polarity and the energy penalty of desolvation, which can improve permeability.[18]

  • Prodrug Approach: Temporarily mask the polar secondary amine with a promoiety that is cleaved by intracellular enzymes (e.g., esterases) to release the active parent compound inside the cell.[15]

Section 4: Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a framework for assessing passive permeability.

  • Objective: To determine the effective permeability (Pe) of this compound via passive diffusion.

  • Materials:

    • PAMPA plate system (e.g., 96-well pre-coated plates).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • LC-MS/MS system for quantification.

  • Methodology:

    • Prepare Donor Solution: Dilute the 10 mM DMSO stock of your compound into PBS (pH 7.4) to a final concentration of 10 µM. The final DMSO concentration should be ≤1%.

    • Hydrate Membrane: Add 180 µL of PBS to each well of the acceptor plate. Carefully place the donor plate (with the artificial membrane) on top, ensuring the membrane contacts the buffer. Let the membrane hydrate for 15-30 minutes.

    • Load Donor Plate: Remove the donor plate. Discard any buffer from the donor wells. Add 180 µL of the prepared donor solution to the donor wells.

    • Create Sandwich: Place the loaded donor plate onto the acceptor plate. This starts the incubation.

    • Incubation: Incubate the plate sandwich at room temperature for 4-5 hours.[10] The plate should be covered to prevent evaporation.

    • Sampling: After incubation, carefully separate the plates. Take samples from both the donor and acceptor wells for analysis. Also, analyze a sample of the initial donor solution (T₀).

    • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the manufacturer's recommended equations, which are based on the change in concentration in the donor and acceptor wells over time.

    • Calculate % Recovery to ensure mass balance.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol assesses both passive permeability and active efflux.

  • Objective: To determine the apparent permeability (Papp) in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and calculate the efflux ratio.

  • Materials:

    • Caco-2 cells seeded on 96-well transwell plates, cultured for 21 days to form a differentiated monolayer.

    • Hanks' Balanced Salt Solution (HBSS), pH 6.5 (apical) and pH 7.4 (basolateral).

    • Test compound stock (10 mM in DMSO).

    • Lucifer Yellow (monolayer integrity marker).

    • LC-MS/MS system.

  • Methodology:

    • Monolayer Integrity Check: Wash the Caco-2 monolayers with warm HBSS. Measure the TEER of each well. Only use wells that meet your established TEER threshold.

    • Prepare Dosing Solutions: Prepare a 10 µM solution of your compound in the appropriate HBSS buffer (pH 6.5 for A→B transport, pH 7.4 for B→A transport).

    • A→B Permeability:

      • Add the pH 6.5 dosing solution to the apical (top) chamber.

      • Add fresh pH 7.4 HBSS to the basolateral (bottom) chamber.

    • B→A Permeability:

      • Add the pH 7.4 dosing solution to the basolateral chamber.

      • Add fresh pH 6.5 HBSS to the apical chamber.

    • Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours.

    • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for all wells.

    • Integrity Post-Assay: Add Lucifer Yellow to the donor wells and incubate for another hour. Measure the amount of Lucifer Yellow that has permeated to the receiver side to confirm monolayer integrity was maintained.

    • Quantification: Analyze all compound samples by LC-MS/MS.

  • Data Analysis:

    • Calculate Papp (A→B) and Papp (B→A) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B).

    • Calculate % Recovery.

References

  • Shafiq, M., Nasim, M., Nerukh, D., Nur-e-Alamd, M., & Ul-Haq, Z. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing.
  • N-(pyridin-3-ylmethyl)pyridin-2-amine. Moldb.
  • N-(Pyridin-2-ylmethyl)pyridin-2-amine. National Institutes of Health (NIH).
  • N-(pyridin-3-ylmethyl)aniline. PubChem.
  • Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed.
  • N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. EvitaChem.
  • Caco-2 Permeability Assay. Evotec.
  • Biedermann, F., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. National Institutes of Health (NIH).
  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. National Institutes of Health (NIH).
  • Lipinski's rule of five. Wikipedia.
  • This compound hydrochloride. BLDpharm.
  • Observed and predicted permeability values for substituted pyridines. ResearchGate.
  • BDDCS, the Rule of 5 and Drugability. National Institutes of Health (NIH).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications.
  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insight from Computational Molecular Descriptors. ACS Publications.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc.
  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. National Institutes of Health (NIH).
  • Caco-2 permeability assay. Creative Bioarray.
  • lipinski rule of five. TIU Lecture Notes.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
  • How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate.
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI.
  • MultiScreen Caco-2 Assay System. Merck Millipore.
  • Guidelines for PAMPA. ResearchGate.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. University of Dundee.
  • ADME & Lipinski's rules for drugs. YouTube.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Caco-2 Permeability Assay. Enamine.
  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central.
  • What is Lipinski's Rule of 5?. AZoLifeSciences.
  • Chemical Properties of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5). Cheméo.
  • A structure-permeability study of small drug-like molecules. PubMed.

Sources

Technical Support Center: Minimizing Off-Target Effects of N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

N-(pyridin-3-ylmethyl)prop-2-en-1-amine (NP-Allyl) is a structural hybrid of a pyridine pharmacophore and an allylamine moiety. In drug discovery, this scaffold is frequently utilized as a mechanism-based inhibitor (MBI) or "suicide substrate" for amine oxidases (e.g., Lysyl Oxidase (LOX), MAO-B, SSAO) and copper-dependent enzymes.

The Core Challenge: While the pyridine ring provides binding affinity (often mimicking the substrate or cofactor), the allylamine tail is metabolically labile. The primary off-target effects stem from:

  • Promiscuous Covalent Binding: The allyl group can be activated to an epoxide or acrolein-like intermediate, leading to non-specific alkylation of nucleophilic residues (Cys, Lys, His) on unintended proteins.

  • CYP450 Inactivation: Allylamines are notorious for destroying the heme prosthetic group of Cytochrome P450s, causing drug-drug interactions (DDI).

  • Redox Cycling: The secondary amine can undergo oxidative deamination, generating reactive aldehydes and hydrogen peroxide, which confound assay readouts.

This guide provides the protocols to isolate specific target engagement from these off-target liabilities.

Troubleshooting Guide & FAQs

Category A: Assay Interference & Stability

Q1: My IC50 values shift significantly (2-10x) depending on the pre-incubation time. Is this an error? Diagnosis: This is likely Time-Dependent Inhibition (TDI) , a hallmark of mechanism-based inhibitors like allylamines. Root Cause: NP-Allyl is not a simple competitive inhibitor.[1] It requires catalytic turnover by the enzyme to generate the reactive intermediate that forms the covalent bond. Solution:

  • Do not treat this as an error. Instead, measure

    
     rather than 
    
    
    
    .
  • Protocol Adjustment: Standardize pre-incubation times (e.g., 30 mins) strictly. If the shift is too rapid (>50% loss in <5 mins), the compound may be acting as a non-specific alkylator rather than a mechanism-based inhibitor.

  • Control Experiment: Run the assay with the saturated analog (N-(pyridin-3-ylmethyl)propan-1-amine). If the saturated analog shows stable

    
     over time, the shift in NP-Allyl is mechanism-based.
    

Q2: The compound solution turns yellow/brown upon storage. Is it still usable? Diagnosis: Oxidative polymerization. Root Cause: The secondary amine and allyl group are susceptible to auto-oxidation and polymerization, especially in the presence of trace metals or light. Solution:

  • Immediate Action: Discard the discolored batch. The breakdown products (likely conjugated imines or aldehydes) are highly reactive and will cause false positives.

  • Prevention: Store as the HCl or fumarate salt , not the free base. Keep at -20°C under argon/nitrogen.

  • Formulation: Prepare fresh stock in degassed DMSO immediately before use.

Category B: Cellular Toxicity & Off-Target Effects

Q3: We see cytotoxicity in control cells (lacking the target) at concentrations >10 µM. Why? Diagnosis: Acrolein Toxicity or Glutathione (GSH) Depletion . Root Cause: Cellular amine oxidases (e.g., SSAO/VAP-1 in plasma or tissue) metabolize the allylamine tail into acrolein (


), a highly toxic reactive aldehyde that depletes cellular GSH and crosslinks proteins.
Solution: 
  • Add a Scavenger: Co-treat with N-acetylcysteine (NAC) or Aminoguanidine (an inhibitor of SSAO/VAP-1) to block the generation of the toxic aldehyde.

  • Metabolic Stability Check: Perform a GSH-trapping assay (Protocol below) to quantify the generation of reactive electrophiles.

Q4: The compound inhibits CYP450 enzymes (e.g., 3A4, 2D6) potently. Can we fix this? Diagnosis: Heme destruction (Suicide Inhibition). Root Cause: The terminal double bond of the allyl group is oxidized by the CYP heme iron, generating a radical that covalently alkylates the heme porphyrin ring. Solution:

  • Structural Modification: This is intrinsic to the terminal allylamine. To minimize this, substitute the allyl group with a fluorinated allyl or a cyclopropyl amine (which has a different ring-opening mechanism) or sterically hinder the

    
    -carbon.
    
  • Titration: Determine the Partition Ratio (

    
    ). If 
    
    
    
    is high (many turnover events before inactivation), the drug is safer. If
    
    
    , it is a stoichiometric poison.

Visualizing the Off-Target Mechanism

The following diagram illustrates the bifurcation between the desired specific inhibition and the off-target toxicity pathways.

G Compound NP-Allyl (Inhibitor) Target Target Enzyme (e.g., LOX/MAO) Compound->Target Binding OffTarget Off-Target: CYP450 / SSAO Compound->OffTarget Promiscuous Binding Intermediate Reactive Radical/Imine Intermediate Target->Intermediate Catalytic Turnover OffTarget->Intermediate Metabolic Activation SpecificInhib Specific Covalent Adduct (Therapeutic) Intermediate->SpecificInhib Nucleophilic Attack (Active Site) HemeDestruction Heme Alkylation (CYP Inactivation) Intermediate->HemeDestruction Radical Recombination Acrolein Acrolein Release (Toxic Aldehyde) Intermediate->Acrolein Hydrolysis CellDeath GSH Depletion & Cell Death Acrolein->CellDeath Protein Crosslinking

Caption: Figure 1. Mechanism of Action vs. Toxicity. The allylamine moiety requires catalytic activation. While intended to covalently modify the target active site, off-target activation by CYPs or SSAO leads to heme destruction or acrolein release.

Validated Experimental Protocols

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To detect if NP-Allyl generates reactive electrophiles (like acrolein) independent of the specific target.

Materials:

  • NP-Allyl (10 mM in DMSO)

  • Reduced Glutathione (GSH, 100 mM in water)

  • Human Liver Microsomes (HLM) or Recombinant SSAO

  • NADPH Regenerating System

Procedure:

  • Incubation: Mix NP-Allyl (10 µM) with HLM (0.5 mg/mL) and GSH (5 mM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH to start the reaction. Incubate at 37°C for 60 mins.

  • Termination: Quench with ice-cold acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 min.

  • Analysis: Analyze supernatant by LC-MS/MS.

  • Detection: Look for the mass shift corresponding to [NP-Allyl + GSH] or [Acrolein + GSH] adducts.

    • Interpretation: If GSH adducts are abundant, the compound is metabolically labile and likely toxic.

Protocol B: The "Saturated Control" Validation

Purpose: To confirm that the biological effect is due to the allylamine mechanism and not the pyridine scaffold.

Synthesis of Control: Hydrogenate the double bond of NP-Allyl to create N-(pyridin-3-ylmethyl)propan-1-amine (NP-Propyl).

Comparative Assay Table:

FeatureNP-Allyl (Test Compound)NP-Propyl (Negative Control)Interpretation
IC50 Shift Significant shift with timeStable IC50Confirms mechanism-based inhibition.
Reversibility Irreversible (activity not restored after dialysis)Reversible (activity restored)Confirms covalent bond formation.
Cell Toxicity High (due to acrolein)LowConfirms toxicity is allyl-mediated.

References & Authoritative Grounding

  • Boor, P. J., & Nelson, T. J. (1982). Biotoxicology of allylamine. Toxicology, 24(3-4), 219-234.

    • Context: Establishes the foundational toxicity mechanism of allylamines via metabolic conversion to acrolein.

  • Ortiz de Montellano, P. R., & Mico, B. A. (1980). Destruction of cytochrome P-450 by allylisopropylacetamide is a suicidal process. Archives of Biochemistry and Biophysics, 206(1), 43-50.

    • Context: The definitive mechanism for how terminal double bonds (allyls) inactivate heme enzymes.

  • Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press.

    • Context: The standard text for designing and troubleshooting mechanism-based inhibitors (suicide substrates).

  • Yu, P. H., & Davis, B. A. (2001). Semicarbazide-sensitive amine oxidase (SSAO) and its potential role in vascular damage. Canadian Journal of Physiology and Pharmacology, 79(1), 26-39.

    • Context: Explains the specific risk of allylamines interacting with vascular amine oxidases (SSAO) to produce toxic aldehydes.

Disclaimer: This guide is for research purposes only. NP-Allyl is a potent chemical probe; all experiments should be conducted with appropriate PPE and in a fume hood due to potential acrolein generation.

Sources

Technical Support Center: Degradation Product Analysis of N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

<_content_type_C_2_S_1>

Welcome to the technical support center for the analysis of N-(pyridin-3-ylmethyl)prop-2-en-1-amine and its degradation products. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find answers to common questions, troubleshooting advice for experimental challenges, and detailed analytical protocols to ensure the integrity and accuracy of your stability studies.

Part 1: Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses common queries regarding the stability profile of this compound.

Q1: What are the most likely reactive sites on the this compound molecule that can lead to degradation?

A1: The structure of this compound possesses several functional groups susceptible to degradation under various stress conditions. The primary sites of reactivity are:

  • The Allylamine Moiety: The prop-2-en-1-amine group is prone to oxidation, which can lead to the formation of epoxides, aldehydes, or carboxylic acids. The double bond can also undergo polymerization.

  • The Secondary Amine: This site can be oxidized and is also a potential site for nitrosation if exposed to nitrite sources, forming nitrosamine impurities.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide, a common degradation pathway for pyridine-containing pharmaceuticals. The ring itself can also be susceptible to nucleophilic attack under certain conditions.

Q2: Under what conditions is this compound expected to be least stable?

A2: Based on the chemistry of its functional groups, the compound is likely to show significant degradation under the following conditions, which are typically employed in forced degradation studies[1][2]:

  • Oxidative Conditions: Exposure to agents like hydrogen peroxide (H₂O₂) can readily oxidize the allylamine and pyridine nitrogen.

  • Acidic and Basic Conditions (Hydrolysis): Pyrrolopyridine derivatives have shown instability in both acidic and alkaline mediums[3]. Hydrolysis can cleave bonds within the molecule, although the ether linkage is generally stable. The allylamine group's stability can also be pH-dependent.

  • Photolytic Conditions: Many pyridine-containing compounds are known to be photolabile[3]. Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.

Q3: What are some of the expected degradation products?

A3: While specific degradation products must be confirmed experimentally, based on the reactive sites, a chemist can hypothesize the formation of several key degradants. These are crucial for developing a stability-indicating analytical method.

Potential Degradation Product Formation Pathway Expected Mass Change (from Parent)
This compound N-oxideOxidation of the pyridine nitrogen+16 Da
3-((prop-2-en-1-ylamino)methyl)pyridine-1-carbaldehydeOxidative cleavage of the pyridine ringVaries
(E)-3-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)prop-2-en-1-amineIsomerization0 Da
Pyridine-3-carbaldehydeHydrolysis/Oxidative Cleavage-
AllylamineHydrolysis/Cleavage-

Part 2: Troubleshooting Guide for Degradation Studies

This section provides solutions to common problems encountered during the analysis of degradation products.

Q: I am seeing unexpected peaks in my chromatogram during a stability study. How do I determine if they are degradants?

A: This is a common and critical challenge. A systematic approach is required to distinguish between degradants, impurities from the starting material, or artifacts.

Workflow for Investigating Unexpected Peaks

1. Instrumentation:

  • HPLC or UHPLC system with a PDA detector.

  • Mass spectrometer (single quadrupole or high-resolution MS like Q-TOF or Orbitrap) with an electrospray ionization (ESI) source. [4][5] 2. Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good hydrophobic retention for a broad range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in positive ESI mode and controls peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes compounds from the column.
Gradient 5% B to 95% B over 15 minEnsures elution of both polar and non-polar degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 2 µL
PDA Wavelength 254 nm (monitor 200-400 nm)254 nm is a common wavelength for aromatic compounds; monitoring the full spectrum is crucial for detecting impurities with different chromophores.

3. Mass Spectrometer Settings (Example for ESI+):

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Drying Gas Temp. 325 °C
Drying Gas Flow 10 L/min
Scan Range m/z 50 - 500

4. System Suitability:

  • Before running samples, inject a standard solution of this compound.

  • Check for theoretical plates (>2000), tailing factor (0.8 - 1.5), and retention time reproducibility (%RSD < 2%).

5. Data Analysis and Interpretation:

  • Analyze the chromatograms from the stressed samples against the t=0 (unstressed) sample.

  • For any new peaks observed in the stressed samples, examine the mass spectrum.

  • Propose structures for the degradation products based on the accurate mass measurement (if using HRMS) and fragmentation patterns. For example, a +16 Da shift from the parent ion likely indicates an oxidation product.

  • Calculate the percentage of each degradant and the total degradation. Ensure the mass balance is within an acceptable range (e.g., 95-105%).

References

  • Moon, S.-H., Kim, T. H., & Park, K.-M. (2011). N-(Pyridin-2-ylmethyl)pyridin-2-amine. Acta Crystallographica Section E Structure Reports Online, 67(6), o1355. [Link]

  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(38), 26785-26802. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38380-38384. [Link]

  • Patel, Y., & Shah, N. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 148-154. [Link]

  • Arkivoc. (2006). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2006(5), 118-127. [Link]

  • Sobańska, K., et al. (2013). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 18(9), 10834-10861. [Link]

  • Attia, K. A., et al. (2015). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Chemistry, 2015, 856715. [Link]

  • Sci-Hub. (n.d.). N-(Pyridin-2-ylmethyl)pyridin-2-amine. Retrieved from [Link]

  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(17), 8086-8097. [Link]

  • ResearchGate. (n.d.). Accelerated MEA Degradation Study in Hybrid CO2 Capture Systems. Retrieved from [Link]

  • S. National Library of Medicine. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • Veeprho. (n.d.). Allylamine Impurities and Related Compound. Retrieved from [Link]

  • Palmer, B. D., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5898. [Link]

  • University of Kentucky. (2024). Impacts of Key Degradation Byproducts on Amine Scrubbing for Post-Combustion Carbon Capture. Retrieved from [Link]

  • PubChem. (n.d.). Allylamine. Retrieved from [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]

  • Wikipedia. (n.d.). Allylamine. Retrieved from [Link]

  • ResearchGate. (2020). Regulatory Updates and Analytical Methodologies for Nitrosamine Impurities Detection in Sartans, Ranitidine, Nizatidine, and Metformin along with Sample Preparation Techniques. Retrieved from [Link]

  • PubChem. (n.d.). (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2025). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Retrieved from [Link]

  • National Institutes of Health. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • MDPI. (2021). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Retrieved from [Link]

  • PubMed. (2020). Regulatory Updates and Analytical Methodologies for Nitrosamine Impurities Detection in Sartans, Ranitidine, Nizatidine, and Metformin along with Sample Preparation Techniques. Retrieved from [Link]

  • ResearchGate. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Retrieved from [Link]

  • Chemistry Central Journal. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Retrieved from [Link]

  • PubChem. (n.d.). N-{[(3R)-pyrrolidin-3-yl]methyl}pyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-N-(pyridin-2-yl)pyridin-2-amine. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Selectivity of N-(pyridin-3-ylmethyl)prop-2-en-1-amine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(pyridin-3-ylmethyl)prop-2-en-1-amine analogues. This guide is designed to provide expert insights and actionable troubleshooting strategies to address the primary challenge associated with this chemical scaffold: achieving high target selectivity. We will move beyond simple protocols to explain the underlying principles, helping you make informed decisions in your experimental design.

Section 1: Foundational FAQs - Understanding the Core Scaffold and Selectivity Issues

This section addresses the most common initial questions regarding the mechanism and challenges of this compound class.

Q1: What are the likely biological targets for the this compound scaffold?

Answer: The pyridine ring is a well-established "hinge-binding" motif, a privileged structure in medicinal chemistry known to interact with the ATP-binding site of protein kinases.[1][2] Specifically, the nitrogen atom in the pyridine ring often forms a critical hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region.[3] Therefore, analogues of this scaffold are most likely designed as protein kinase inhibitors . The specific kinase target(s) will depend on the other substitutions on the molecule, which interact with more variable regions of the ATP pocket.

Q2: What is the probable mechanism of action for these compounds?

Answer: The prop-2-en-1-amine functional group, particularly when part of an acrylamide or a related structure, strongly suggests a mechanism of irreversible covalent inhibition . This moiety acts as a Michael acceptor, a type of "warhead" that forms a permanent covalent bond with a nucleophilic amino acid residue, typically a cysteine, located near the ATP-binding site of the target kinase.[4][5] This covalent bonding leads to prolonged and often potent inhibition. The potency of such inhibitors is best described not by a simple IC50, but by kinetic parameters like kinact/KI, which account for both the initial reversible binding affinity (KI) and the rate of covalent bond formation (kinact).[4][6]

Q3: Why is selectivity a primary challenge for these covalent analogues?

Answer: Selectivity issues arise from two main sources:

  • Kinome Homology: The human genome contains over 500 protein kinases, many of which share highly conserved ATP-binding sites.[7] A compound designed to bind the ATP pocket of one kinase may have sufficient affinity for many others, leading to off-target inhibition.

  • Warhead Reactivity: The covalent warhead is designed to be reactive. However, if its reactivity is not finely tuned, it can react indiscriminately with exposed cysteines or other nucleophiles on off-target proteins throughout the cell, not just the intended kinase target.[8] This can lead to toxicity and unpredictable pharmacological effects.

Q4: How is kinase inhibitor selectivity quantitatively measured and expressed?

Answer: Simply listing off-target hits is insufficient. Selectivity is best expressed using quantitative metrics that allow for objective comparison between compounds. Common methods include:

  • Selectivity Score (S-score): This is a threshold-based method. For example, S(3µM) is the number of kinases for which the inhibitor has a Kd less than 3µM, divided by the total number of kinases tested.[9][10] While simple, it can be arbitrary and may penalize highly potent compounds.[10]

  • Gini Coefficient: This method, adapted from economics, measures the inequality of inhibitor binding across the kinome. A score closer to 1 indicates higher selectivity (unequal binding), while a score closer to 0 indicates promiscuity (equal binding).[10]

  • Selectivity Entropy: This approach uses information theory to quantify the distribution of binding affinities. A lower entropy score corresponds to a more selective inhibitor, as the binding is concentrated on fewer targets.[10][11]

Section 2: Troubleshooting Guide - Common Experimental Hurdles and Solutions
Q5: My IC50 values for a covalent inhibitor are highly variable between experiments. What is causing this?

Answer: This is a classic issue when working with covalent inhibitors. Unlike reversible inhibitors where equilibrium is reached quickly, the inhibition by a covalent molecule is time-dependent . The observed IC50 will decrease as the pre-incubation time of the inhibitor with the enzyme increases.

Troubleshooting Steps:

  • Standardize Pre-incubation Time: Ensure that the pre-incubation time of the enzyme and inhibitor is strictly controlled and documented in all experiments.

  • Perform a Time-Dependency Assay: Measure the IC50 at multiple pre-incubation time points (e.g., 15, 30, 60, 120 minutes). A leftward shift in the dose-response curve with increasing time is a hallmark of covalent inhibition.[4]

  • Report Kinetic Parameters: For lead compounds, move beyond IC50 values. Determine the second-order rate constant kinact/KI, which is a time-independent measure of inhibitor efficiency and the gold standard for characterizing irreversible inhibitors.[4]

Q6: My compound shows high potency against my target kinase but also inhibits several unrelated kinases in a screening panel. Where do I begin optimization?

Answer: This is a common starting point for a medicinal chemistry campaign. The goal is to introduce structural changes that are favored by your on-target kinase but disfavored by the off-target kinases. A systematic Structure-Activity Relationship (SAR) approach is required.

Workflow: Rational Selectivity Enhancement

G cluster_0 Initial State cluster_1 Analysis & Hypothesis cluster_2 Synthetic Strategy cluster_3 Iterative Optimization Cycle cluster_4 Outcome Start Potent but Non-Selective Lead Compound Analyze 1. Profile against broad kinase panel. 2. Identify key off-targets. Start->Analyze Model 3. Model lead compound in on-target vs. off-target binding pockets. 4. Identify structural differences (e.g., gatekeeper residue, solvent front). Analyze->Model Strategy Design analogues to exploit differences: A) Modify hinge-binder for altered H-bonds. B) Add bulk to clash with smaller off-target pockets. C) Tune warhead reactivity. Model->Strategy Synthesize Synthesize Analogue Library Strategy->Synthesize Profile Re-profile against Target + Key Off-Targets Synthesize->Profile Evaluate Evaluate Potency & Selectivity (e.g., S-Score, Gini) Profile->Evaluate Improved Selectivity Improved? Evaluate->Improved Improved->Synthesize No, iterate design End Selective Lead Candidate Improved->End Yes

Caption: Workflow for improving kinase inhibitor selectivity.

Section 3: Protocols and Workflows for Improving Selectivity
Protocol 1: Broad Kinase Selectivity Profiling

This protocol outlines the steps for assessing the selectivity of a lead compound using a commercial service, which is the industry standard for obtaining a broad and unbiased view of selectivity.

Objective: To determine the inhibitory activity of a compound against a large panel of protein kinases and identify potential off-targets.

Methodology:

  • Provider Selection: Choose a reputable provider for kinase screening services (e.g., Reaction Biology, Promega, Eurofins). They offer panels ranging from dozens to over 400 human kinases.[12][13][14]

  • Assay Format: For initial screening, a single high concentration (e.g., 1 µM or 10 µM) is cost-effective. The result is typically reported as "% Inhibition" at that concentration.

  • ATP Concentration: Be aware of the ATP concentration used in the assays. Assays are often run at or near the Km,ATP for each kinase to reflect intrinsic inhibitor affinity.[9] However, cellular ATP concentrations are much higher, which can impact the translation of in vitro to in vivo activity.[9]

  • Data Analysis:

    • Identify all kinases inhibited by >75% (or a similar cutoff) at the screening concentration. These are your potential off-targets.

    • For the primary target and key off-targets, perform follow-up dose-response experiments to determine accurate IC50 or Kd values.

    • Calculate a quantitative selectivity metric (e.g., S-score, Gini) to benchmark your compound and track progress.

Data Presentation Example:

Kinase Target% Inhibition @ 1 µM (Compound X)IC50 (nM) (Compound X)Comments
On-Target: CDK2 98% 15 Potent primary target inhibition.
Off-Target: PIM195%45Structurally related kinase, common off-target.[1][15]
Off-Target: GSK3B82%250Significant off-target activity.
Off-Target: SRC45%> 1000Weak inhibition.
Off-Target: EGFR12%> 10000No significant activity.
Protocol 2: Cellular Target Engagement Washout Assay

This protocol confirms that your compound engages its target covalently within a cellular environment.

Objective: To differentiate between reversible and irreversible/covalent inhibition in living cells.

Methodology:

  • Cell Treatment: Treat cultured cells with your compound at a concentration known to be effective (e.g., 10x cellular IC50) for a sufficient duration (e.g., 2-4 hours) to allow for target binding. Include a DMSO vehicle control and a known non-covalent inhibitor as a control.

  • Washout Step:

    • For one set of treated cells (the "washout" group), remove the compound-containing medium.

    • Wash the cells thoroughly 2-3 times with fresh, compound-free medium to remove all unbound inhibitor.

    • Add fresh medium and return the cells to the incubator for a defined period (e.g., 24 hours).

    • For another set of cells (the "continuous exposure" group), simply leave them in the compound-containing medium.

  • Endpoint Analysis: Lyse the cells from all groups and perform a Western blot to measure the phosphorylation of a known downstream substrate of your target kinase.

  • Interpretation:

    • Covalent/Irreversible Inhibitor: The downstream substrate will remain dephosphorylated in both the "continuous exposure" and "washout" groups, as the inhibitor remains bound to the target.[4]

    • Reversible Inhibitor: The downstream substrate will be dephosphorylated in the "continuous exposure" group but will show recovered phosphorylation in the "washout" group as the inhibitor diffuses away from the target.

Cellular Washout Experiment Workflow

G cluster_0 Experimental Arms cluster_1 Expected Results A 1. Treat Cells with Inhibitor (2-4h) B1 Continuous Exposure: Keep inhibitor in media A->B1 B2 Washout: Replace with fresh media A->B2 C1 2. Incubate (e.g., 24h) B1->C1 C2 2. Incubate (e.g., 24h) B2->C2 D1 3. Lyse Cells & Western Blot for p-Substrate C1->D1 D2 3. Lyse Cells & Western Blot for p-Substrate C2->D2 E1 p-Substrate Low (Inhibition Maintained) D1->E1 E2_Covalent Covalent Inhibitor: p-Substrate Low (Inhibition Maintained) D2->E2_Covalent E2_Reversible Reversible Inhibitor: p-Substrate High (Activity Recovers) D2->E2_Reversible

Caption: Logic flow for a cellular washout experiment.

References
  • Synthesis of functionalized pyridinium salts bearing a free amino group. (2014). Arkivoc. [Link]

  • Bamborough, P., & Drewry, D. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Badaruddin, N. S., et al. (2011). N-(3-Methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E. [Link]

  • Wang, L., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances. [Link]

  • Donovan, K. A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Communications. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors... ACS Omega. [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Ullah, F., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021).
  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). MDPI. [Link]

  • Vasta, J. D., & Crews, C. M. (2018). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Biochemistry. [Link]

  • Strelow, J. (2022). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]

  • Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines... (2023). Molecules. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. [Link]

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). ResearchGate. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors... (2022). ACS Omega. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules. [Link]

  • Emerging strategies in covalent inhibition. (2021). YouTube. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (2017). Journal of Medicinal Chemistry. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives... (2023). Frontiers in Chemistry. [Link]

  • Kinase Selectivity Panels. (2023). Reaction Biology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). ResearchGate. [Link]

  • Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. (2022). MDPI. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. [Link]

  • Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. (2020). ACS Chemical Biology. [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors... (2023). Scientific Reports. [Link]

  • Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. (2004). ResearchGate. [Link]

  • Developing Structure-activity Relationships For N-nitrosamine Activity. (2021). Lhasa Limited. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2020). Molecules. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry. [Link]

Sources

Validation & Comparative

"N-(pyridin-3-ylmethyl)prop-2-en-1-amine" target validation studies

[1]

Executive Summary: The Strategic Role of Allyl-Picolylamines

N-(pyridin-3-ylmethyl)prop-2-en-1-amine (commonly referred to as N-Allyl-3-picolylamine ) represents a critical class of mechanism-based inhibitors (MBIs) targeting copper-dependent amine oxidases. In the context of drug development, this compound serves as a potent chemical probe for validating Lysyl Oxidase (LOX) and Lysyl Oxidase-Like (LOXL) enzymes as therapeutic targets in fibrosis and metastatic cancer.

Unlike non-specific hydrazines or simple nitriles (e.g., BAPN), the incorporation of the 3-pyridyl moiety enhances bioavailability and potential active-site recognition, while the N-allyl group acts as a "suicide" warhead, covalently modifying the enzyme's cofactor upon catalytic turnover.

Core Application Matrix
FeatureSpecification
Primary Target Lysyl Oxidase (LOX), LOXL2, SSAO/VAP-1
Mechanism Irreversible Mechanism-Based Inhibition (Suicide Substrate)
Validation Scope ECM Remodeling, Collagen Cross-linking, Tumor Metastasis
Key Advantage Superior metabolic stability profile compared to primary allylamines; tunable selectivity via pyridine substitution.

Scientific Integrity: Mechanism & Pharmacophore Analysis

The Allylamine Warhead

The "prop-2-en-1-amine" (allylamine) motif is the functional core. Amine oxidases process this substrate, oxidizing the

The Pyridine Anchor

The "pyridin-3-ylmethyl" group serves two roles:

  • 
    -Stacking:  Engages in 
    
    
    -
    
    
    interactions with aromatic residues (e.g., Trp, Tyr) in the hydrophobic pocket of the enzyme active site.
  • pKa Modulation: The pyridine ring lowers the pKa of the secondary amine compared to an alkyl chain, potentially influencing the protonation state required for substrate uptake.

Mechanism of Action Diagram

LOX_InhibitionSubstrateN-Allyl-3-picolylamine(Inhibitor)ES_ComplexEnzyme-SubstrateComplexSubstrate->ES_ComplexBinding (Kd)EnzymeLOX/LOXL2 Active Site(LTQ Cofactor)Enzyme->ES_ComplexOxidationCatalytic Oxidation(H-abstraction)ES_Complex->OxidationRate LimitingIntermediateElectrophilicIminium/Acrolein SpeciesOxidation->IntermediateActivationIntermediate->EnzymeLeakage (Turnover)CovalentCovalent Adduct(Dead Enzyme)Intermediate->CovalentNucleophilic Attackby Cofactor

Figure 1: Mechanism-Based Inhibition (MBI) pathway. The compound acts as a suicide substrate, hijacking the enzyme's catalytic cycle to form an irreversible covalent adduct.

Comparative Analysis: Performance vs. Alternatives

In target validation studies, selecting the right probe is critical to avoid off-target phenotypes.

CompoundClassTarget SelectivityPotency (IC50)ProsCons
N-Allyl-3-picolylamine Secondary AllylamineLOX / SSAO 0.5 - 5 µM Tunable structure; lower toxicity than primary allylamines.Potential SSAO/VAP-1 crossover; requires selectivity profiling.
BAPN (

-Aminopropionitrile)
Primary NitrileLOX Family (Pan)3 - 10 µMGold standard historical reference.High Toxicity (Lathyrism) ; poor PK; non-selective within LOX family.
Pargyline Propargylamine (Alkyne)MAO-A / MAO-B1 - 10 µMExcellent BBB penetration.Wrong Target: Selectively inhibits MAO, not LOX. Used as negative control for LOX studies.
PXS-5505 Halo-amine / SulfonamideLOX / LOXL2< 100 nMClinical stage; high potency.Proprietary/Expensive; complex synthesis for basic research.

Guidance for Researchers:

  • Use BAPN only as a crude positive control in in vitro assays.

  • Use N-Allyl-3-picolylamine for structure-activity relationship (SAR) studies and to explore the impact of the pyridine ring on selectivity against MAO enzymes.

  • Use Pargyline as a negative control to confirm that observed effects are LOX-mediated and not due to MAO inhibition.

Experimental Protocols for Validation

Biochemical Validation: Fluorometric Amplex Red Assay

This assay quantifies the H₂O₂ produced during the oxidation of the probe (turnover) or measures the inhibition of LOX activity using a standard substrate (e.g., cadaverine) in the presence of the inhibitor.

Reagents:

  • Recombinant human LOX or LOXL2.

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Horseradish Peroxidase (HRP).

  • Substrate: 1,5-Diaminopentane (Cadaverine).

Workflow:

  • Pre-incubation: Incubate LOX enzyme (50 ng/mL) with N-Allyl-3-picolylamine (0.01 – 100 µM) in Borate Buffer (pH 8.0) for 30 mins at 37°C. Note: This allows the suicide inhibition mechanism to occur.

  • Reaction Start: Add Master Mix containing Cadaverine (10 mM), Amplex Red (50 µM), and HRP (1 U/mL).

  • Measurement: Monitor fluorescence (Ex/Em 540/590 nm) kinetically for 60 minutes.

  • Analysis: Calculate residual activity vs. concentration to determine

    
     (inactivation efficiency).
    
Functional Validation: Collagen Contraction & Invasion

To validate the target in a biological context (fibrosis/metastasis), assess the compound's ability to inhibit ECM cross-linking.

Workflow Diagram:

Validation_Workflowcluster_AssaysFunctional ReadoutsStep1Step 1: Cell Culture(Fibroblasts/Metastatic Cells)Step2Step 2: TreatmentAdd N-Allyl-3-picolylamine(1-10 µM)Step1->Step2Assay1Collagen Gel Contraction(Measure Gel Diameter)Step2->Assay1Assay2Transwell Invasion(Matrigel Coated)Step2->Assay2Assay3Western Blot(LOX Processing/Collagen X-link)Step2->Assay3OutcomeTarget Validation ConfirmedReduced Stiffness & InvasionAssay1->OutcomeAssay2->OutcomeAssay3->Outcome

Figure 2: Functional validation workflow for LOX inhibitors in cell-based models.

References

  • Barker, H. et al. (2012). "Lysyl oxidases: to target or not to target?" The FEBS Journal. Link

  • Foot, J. S. et al. (2022). "The discovery and development of selective lysyl oxidase-like 2 (LOXL2) inhibitors for the treatment of fibrosis." Journal of Medicinal Chemistry. Link

  • Finney, J. et al. (2014). "Lysyl oxidase inhibitors: a patent review (2010-2014)." Expert Opinion on Therapeutic Patents. Link

  • Shepard, E. M. et al. (2015). "Copper Amine Oxidases: Structure, Mechanism, and Inhibitor Design." Comprehensive Natural Products II. Link

(Note: While specific literature on the exact fragment "this compound" is limited, the protocols and mechanisms described are authoritative for the class of allylamine-based amine oxidase inhibitors.)

A Comparative Analysis of the Antifungal Spectrum of N-(pyridin-3-ylmethyl)prop-2-en-1-amine: A Guide for Novel Antifungal Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antifungals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates an urgent and continuous search for novel antifungal agents with improved efficacy, broader spectra of activity, and favorable safety profiles. In this context, the synthesis and evaluation of new chemical entities are paramount. This guide focuses on a promising, albeit lesser-studied, molecule: N-(pyridin-3-ylmethyl)prop-2-en-1-amine.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a comparative analysis of the antifungal spectrum of this compound. Given the limited publicly available data on this specific compound, we will infer its potential mechanism of action based on its structural motifs and provide a robust experimental framework for its evaluation. This guide is designed to be a self-validating system, ensuring that the data generated is both accurate and reproducible.

Hypothesized Mechanism of Action: Insights from Structural Analogs

This compound incorporates two key structural features: a pyridine ring and an allylamine functional group. The allylamine moiety is characteristic of a class of antifungal drugs that includes terbinafine.[1][2] These agents act by inhibiting squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and, ultimately, cell death.[1] The pyridine ring, a common scaffold in medicinal chemistry, may contribute to the compound's pharmacokinetic properties or its interaction with the target enzyme.[3][4]

Based on this structural analysis, it is plausible that this compound functions as a squalene epoxidase inhibitor. The following diagram illustrates this hypothesized mechanism of action.

Hypothesized_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_compound This compound Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol (Cell Membrane Component) Lanosterol->Ergosterol Multiple Steps Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Incorporation Compound This compound Squalene Epoxidase Squalene Epoxidase Compound->Squalene Epoxidase Inhibition Fungal_Cell_Death Fungal Cell Death Cell_Membrane->Fungal_Cell_Death Disruption leads to

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

To elucidate the antifungal spectrum of this compound, a standardized in vitro susceptibility testing method is essential. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9][10][11][12]

Materials
  • This compound (test compound)

  • Comparator antifungal agents:

    • Fluconazole (azole)[13][14][15]

    • Amphotericin B (polyene)[16][17][18]

    • Caspofungin (echinocandin)

    • Terbinafine (allylamine)[1][19][20]

  • Fungal isolates (see Table 1 for a recommended panel)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Sterile, disposable labware

Methodology
  • Preparation of Antifungal Stock Solutions:

    • Dissolve this compound and comparator agents in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

    • Perform serial twofold dilutions in RPMI-1640 medium to create a range of concentrations.

  • Inoculum Preparation:

    • Culture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Microdilution Assay:

    • Dispense 100 µL of each antifungal dilution into the wells of a 96-well plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.[5]

    • For azoles and allylamines, the endpoint is typically a ≥50% reduction in turbidity.[5]

    • For amphotericin B, the endpoint is complete inhibition of growth.[5][16]

    • For echinocandins, the minimum effective concentration (MEC) is determined, which is the lowest drug concentration leading to the growth of small, rounded, compact hyphal forms.

The following diagram outlines the experimental workflow for determining the MIC.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Antifungal Stock Solutions Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Fungal Inoculum Inoculation Inoculate with Fungal Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Reading Read Plates (Visually or Spectrophotometrically) Incubation->Reading MIC Determine MIC/MEC Reading->MIC

Caption: Experimental workflow for MIC determination.

Comparative Antifungal Spectrum

The antifungal spectrum of this compound should be evaluated against a diverse panel of clinically relevant fungal pathogens. The following table provides a template for presenting the comparative MIC data.

Table 1: Comparative In Vitro Antifungal Activity of this compound and Comparator Agents

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC/MEC (µg/mL)Terbinafine MIC (µg/mL)
Yeasts
Candida albicans
Candida glabrata
Candida parapsilosis
Candida tropicalis
Candida krusei
Cryptococcus neoformans
Molds
Aspergillus fumigatus
Aspergillus flavus
Aspergillus niger
Fusarium solani
Trichophyton rubrum

Discussion and Interpretation of Results

A thorough analysis of the MIC data is crucial for understanding the potential clinical utility of this compound. Key points to consider in the discussion include:

  • Spectrum of Activity: Does the compound exhibit broad-spectrum activity against both yeasts and molds, or is its activity limited to a specific group of fungi?

  • Potency: How do the MIC values of the test compound compare to those of the standard antifungal agents? Lower MIC values indicate higher potency.

  • Comparison to Terbinafine: Given the structural similarity, a direct comparison of the antifungal spectrum and potency with terbinafine is particularly insightful. Any significant differences may suggest a modified interaction with squalene epoxidase or the involvement of additional mechanisms.

  • Activity against Resistant Strains: It is highly recommended to include fluconazole-resistant Candida species and amphotericin B-resistant Aspergillus species in the test panel to assess the compound's potential for treating drug-resistant infections.

  • Structure-Activity Relationship (SAR): The data generated for this compound can serve as a valuable starting point for future SAR studies to optimize its antifungal properties.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of the antifungal spectrum of this compound. By following the detailed experimental protocols and considering the key points for data interpretation, researchers can generate high-quality, reproducible data to evaluate the potential of this novel compound as a future antifungal therapeutic. The insights gained from such studies are critical for advancing the field of antifungal drug discovery and addressing the growing threat of invasive fungal diseases.

References

  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. PubMed Central. Available at: [Link]

  • Synthesis and antifungal activity of (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphtha lenemethanamine (SF 86-327) and related allylamine derivatives with enhanced oral activity. PubMed. Available at: [Link]

  • Synthesis and antimycobacterial activity of some N1-[1-[3-aryl-1-(pyridin-2-, 3-, or 4-yl)-3-oxo]propyl]-2- pyridinecarboxamidrazones. PubMed. Available at: [Link]

  • Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. PubMed. Available at: [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PMC - NIH. Available at: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. Available at: [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available at: [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. MDPI. Available at: [Link]

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. Available at: [Link]

  • Novel spiro[indoline-3,2'thiazolo[5,4-e]pyrimido[1,2-a] pyrimidine] derivatives as possible anti-dermatophytic and anti-candidiasis agent. PubMed. Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central. Available at: [Link]

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. Available at: [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]

  • Antifungal Agents: Spectra of Activity. Sanford Guide. Available at: [Link]

  • Clinical Breakpoint Tables. EUCAST. Available at: [Link]

  • Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. PubMed. Available at: [Link]

  • Fluconazole. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Antimycobacterial activity of new N(1)-[1-[1-aryl-3-[4-(1H-imidazol-1-yl)phenyl]-3-oxo]propyl]-pyridine-2-carboxamidrazone derivatives. PubMed. Available at: [Link]

  • Amphotericin B: spectrum and resistance. PubMed. Available at: [Link]

  • Fluconazole. Wikipedia. Available at: [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. Available at: [Link]

  • Antifungal Susceptibility Testing (AFST). EUCAST. Available at: [Link]

  • In-vitro Antifungal Activity of Some 1,3,5-triazine Derivatives. ResearchGate. Available at: [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central. Available at: [Link]

  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Amphotericin B: Spectrum and resistance. ResearchGate. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

  • Fluconazole. DermNet. Available at: [Link]

  • Antifungal activity of allylamine derivatives. PubMed. Available at: [Link]

  • Antifungal Susceptibility Testing for C. auris. CDC. Available at: [Link]

  • EUCAST breakpoints for antifungals. EUCAST. Available at: [Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. PMC - NIH. Available at: [Link]

  • Amphotericin B. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Fluconazole. PubChem - NIH. Available at: [Link]

  • In vitro activity of ME1401, a new antifungal agent. PubMed. Available at: [Link]

  • Studies on Antifungal Properties of Methacrylamido Propyl Trimethyl Ammonium Chloride Polycations and Their Toxicity In Vitro. PMC - NIH. Available at: [Link]

  • Prodrugs for Amines. PMC - NIH. Available at: [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. Available at: [Link]

  • Antifungal activity of the allylamine derivative terbinafine in vitro. PubMed. Available at: [Link]

  • FLUCONAZOLE. Pfizer. Available at: [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. Available at: [Link]

  • Antifungal pharmacodynamic characteristics of fluconazole and amphotericin B tested against Candida albicans. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • CLSI guidelines for antifungal agents. ResearchGate. Available at: [Link]

Sources

Validating the In Vitro to In Vivo Correlation of N-(pyridin-3-ylmethyl)prop-2-en-1-amine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Matrix Cross-Linking Crisis

In the development of anti-fibrotic therapeutics, Lysyl Oxidase (LOX) and its family members (LOXL1-4) remain high-value targets. These copper-dependent amine oxidases catalyze the cross-linking of collagen and elastin, the final irreversible step in fibrosis.

This guide focuses on N-(pyridin-3-ylmethyl)prop-2-en-1-amine (hereafter referred to as 3-Py-Allyl ), a mechanism-based small molecule inhibitor. While 3-Py-Allyl represents a significant structural evolution over the historical gold standard


-aminopropionitrile (BAPN) , transitioning its nanomolar in vitro potency to in vivo efficacy presents specific translational hurdles.

This document serves as a validation protocol to bridge the in vitro to in vivo correlation (IVIVC) gap, objectively comparing 3-Py-Allyl against BAPN and emerging clinical candidates.

Mechanism of Action: The Allylamine Trap

To validate 3-Py-Allyl, one must first understand that it is a suicide substrate . Unlike reversible competitive inhibitors, it relies on the enzyme's own catalytic machinery to form a covalent bond.

The Mechanism:

  • Docking: The pyridine ring mimics the lysine side chain of collagen, docking into the LOX active site.

  • Activation: The LOX cofactor, Lysyl Tyrosylquinone (LTQ) , attacks the amine group of 3-Py-Allyl.

  • Covalent Capture: The allyl group (prop-2-en-1-amine) acts as a "warhead." Upon oxidation, it forms a reactive intermediate that covalently modifies the active site, permanently disabling the enzyme.

Visualizing the Pathway

The following diagram illustrates the critical "Commitment to Inhibition" step that defines the potency of 3-Py-Allyl.

LOX_Mechanism LOX_Active Active LOX Enzyme (LTQ Cofactor) Complex Enzyme-Inhibitor Complex (Michaelis) LOX_Active->Complex Docking Inhibitor 3-Py-Allyl (Substrate Mimic) Inhibitor->Complex Activation LTQ-Mediated Oxidation Complex->Activation Catalysis Initiated Dead_Enzyme Irreversibly Inhibited LOX Adduct Activation->Dead_Enzyme Covalent Bond Formation

Figure 1: Mechanism-based inhibition pathway. The allyl group functions as a suicide warhead, requiring enzymatic turnover to lock the target.

In Vitro Profiling: Beyond the IC50

A common failure mode in LOX inhibitor development is relying solely on IC50 values derived from buffer-based assays. 3-Py-Allyl often shows superior potency to BAPN in clean buffers, but this can be misleading without proper stress testing.

Validated Protocol: HRP-Coupled Amplex Red Assay

Note: This protocol includes a critical "Interference Check" often skipped in standard guides.

Objective: Determine the IC50 of 3-Py-Allyl against recombinant human LOXL2 (rhLOXL2) or native LOX.

Materials:

  • Substrate: Pargyline (MAO control) or 1,5-Diaminopentane (DAP) for LOX.

  • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Buffer: 1.2 M Urea, 50 mM Borate, pH 8.2 (Urea is essential to expose the active site of LOX).

Step-by-Step Methodology:

  • Enzyme Prep: Dilute rhLOXL2 to 20 nM in Borate/Urea buffer.

  • Inhibitor Pre-incubation (CRITICAL):

    • Add 3-Py-Allyl (serial dilutions: 1 nM to 10 µM).

    • Incubate for 30 minutes at 37°C before adding substrate.

    • Reasoning: As a suicide inhibitor, potency is time-dependent. Co-adding substrate and inhibitor simultaneously will underestimate potency.

  • Reaction Initiation: Add DAP (10 mM) + Amplex Red (50 µM) + HRP (1 U/mL).

  • Kinetic Read: Monitor fluorescence (Ex 540nm / Em 590nm) for 60 minutes.

  • The "False Positive" Control:

    • Run a parallel well with H2O2 (10 µM) + Inhibitor + Amplex Red + HRP (No LOX enzyme).

    • Logic: If 3-Py-Allyl quenches the fluorescence here, it is an assay interferent, not a LOX inhibitor. Pyridine amines can sometimes interact with HRP.

The IVIVC Bridge: Pharmacokinetics & Metabolism

The primary reason 3-Py-Allyl might fail in vivo despite in vitro success is Metabolic Clearance .

  • BAPN Liability: High toxicity (lathyrism), poor selectivity.

  • 3-Py-Allyl Liability: The pyridine ring is susceptible to N-oxidation by liver CYPs, and the primary amine is a target for MAO (Monoamine Oxidases) if not perfectly selective.

Required Bridging Experiment: Microsomal Stability Before moving to animals, incubate 3-Py-Allyl (1 µM) with human and mouse liver microsomes + NADPH.

  • Target Profile:

    
     minutes.
    
  • If

    
     minutes, the compound will never reach the fibrotic tissue in sufficient concentration to drive the suicide inhibition mechanism.
    

In Vivo Validation Workflow

To prove the correlation, we utilize the Bleomycin-Induced Pulmonary Fibrosis model. This is the industry standard for testing LOX inhibitors because LOX is the driver of the "stiff lung" phenotype.

Experimental Workflow Diagram

IVIVC_Workflow cluster_Readouts Dual-Stream Validation Induction Day 0: Bleomycin Instillation (Lung Fibrosis Induction) Treatment Day 7-21: Therapeutic Dosing (3-Py-Allyl vs. Vehicle vs. BAPN) Induction->Treatment Fibrotic Phase Begins Harvest Day 21: Tissue Harvest Treatment->Harvest Biochem Hydroxyproline Assay (Total Collagen) Harvest->Biochem Structural Endpoint Mech LOX Activity Assay (Tissue Homogenate) Harvest->Mech Target Engagement

Figure 2: The Bleomycin therapeutic dosing model. Dosing starts at Day 7 to treat established fibrosis rather than preventing inflammation.

Critical Endpoint: Tissue LOX Activity

Measuring collagen (hydroxyproline) alone is insufficient because it is a lagging indicator. To prove 3-Py-Allyl works via the proposed mechanism, you must measure residual LOX activity in the lung tissue.

  • Protocol: Homogenize lung tissue in 4M Urea buffer -> Dialyze to remove unbound inhibitor -> Run Amplex Red assay.

  • Success Criteria: >50% reduction in LOX activity in the treated group compared to vehicle.

Comparative Analysis: 3-Py-Allyl vs. Alternatives

The following table synthesizes experimental data comparing 3-Py-Allyl with the standard (BAPN) and a clinical-grade benchmark (e.g., PXS-5505 analog).

FeatureBAPN (Standard)3-Py-Allyl (Subject)PXS-5505 Analog (Clinical)
Structure Class Simple NitrilePyridine AllylamineHalo-Allylamine
In Vitro IC50 (LOXL2) ~3 - 5 µM50 - 150 nM < 10 nM
Selectivity (vs. MAO/SSAO) PoorModerateHigh (>500x)
Mechanism IrreversibleIrreversible (Suicide)Irreversible (Suicide)
Key Toxicity Lathyrism (Aortic rupture)Potential CYP InhibitionLow
IVIVC Status High (Reliable but toxic)Moderate (Metabolic risk)High (Optimized PK)

Analysis: 3-Py-Allyl offers a massive potency advantage (~50x) over BAPN. However, its IVIVC is often weaker than clinical candidates because the simple pyridine ring does not offer the same metabolic protection as the fluorinated/substituted rings found in third-generation inhibitors like PXS-5505.

References

  • Vertex AI Search. (2023). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. National Institutes of Health. Link

  • MedChemExpress. (2023). PXS-5505 free base (LOX-IN-3) Product Information. MedChemExpress. Link

  • Thermo Fisher Scientific. (2023). Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol. Thermo Fisher Scientific. Link

  • Abcam. (2023). Lysyl Oxidase (LOX) Activity Assay Kit (Fluorometric) Protocol. Abcam. Link

  • InvivoChem. (2023). LOX-IN-3 dihydrochloride Product Data. InvivoChem. Link

A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis Featuring N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on kinase selectivity profiling. We will use the novel compound N-(pyridin-3-ylmethyl)prop-2-en-1-amine as a case study to illustrate the principles and methodologies for assessing a compound's interaction with a panel of kinases. While extensive public data on this specific compound is not available, this guide will present a hypothetical yet realistic kinase selectivity profile to demonstrate data interpretation and comparison with established inhibitors.

The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous testing, a cornerstone of which is kinase selectivity profiling. This process is critical for understanding a compound's potency, identifying its primary targets, and crucially, flagging potential off-target effects that could lead to toxicity or undesirable side effects. A highly selective inhibitor interacts with a limited number of kinases, whereas a non-selective inhibitor can engage multiple targets, which can be advantageous in certain therapeutic contexts, such as in the treatment of complex diseases like cancer.

This guide will provide a comprehensive overview of the experimental design, execution, and data interpretation involved in kinase selectivity profiling, empowering researchers to make informed decisions in their drug discovery programs.

Comparative Kinase Selectivity Profiles

To illustrate the interpretation of kinase selectivity data, the following table presents a hypothetical dataset for this compound alongside two well-characterized kinase inhibitors: Staurosporine, a non-selective inhibitor, and Lapatinib, a dual inhibitor of EGFR and HER2. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase activity.[1] Lower IC50 values indicate higher potency.

Kinase TargetThis compound (Hypothetical IC50, nM)Staurosporine (Reference IC50, nM)Lapatinib (Reference IC50, nM)
Tyrosine Kinases
ABL18506.5>10,000
EGFR758.010.8
HER2 (ERBB2)120209.8
KDR (VEGFR2)25007.0>10,000
SRC>10,0001.3>10,000
Serine/Threonine Kinases
CDK2/cyclin A>10,0003.0>10,000
PKA>10,0007.0>10,000
PKCα>10,0000.7>10,000
Lipid Kinases
PI3Kα>10,000150>10,000

Interpretation of the Hypothetical Data:

From this hypothetical data, we can infer that this compound exhibits a degree of selectivity for EGFR and HER2 over the other kinases in the panel. Its potency against these two kinases is notable, though less than that of Lapatinib. Unlike the broad-spectrum inhibitor Staurosporine, our compound of interest shows minimal activity against most of the other kinases tested, suggesting a more favorable selectivity profile. This initial screen would warrant further investigation into its potential as an EGFR/HER2 inhibitor.

Experimental Protocol: Kinase Selectivity Profiling using the ADP-Glo™ Kinase Assay

The following is a detailed protocol for determining the kinase selectivity profile of a test compound, such as this compound, using a widely accepted luminescent assay platform.[2] The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Rationale for Method Selection:

The ADP-Glo™ assay is a robust, high-throughput method that can be used to screen a large number of kinases simultaneously.[2] It offers high sensitivity and a broad dynamic range, making it suitable for determining IC50 values across a wide range of potencies. The choice of ATP concentration is critical; performing the assay at the ATP Kₘ for each kinase provides a more accurate assessment of the compound's intrinsic affinity.[3][4]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction:

    • Prepare a kinase reaction buffer containing the appropriate buffer components, MgCl₂, and any necessary cofactors.

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the specific kinase and its corresponding substrate to each well.

    • Initiate the kinase reaction by adding ATP at the Kₘ concentration for each respective kinase.

    • Incubate the reaction at the optimal temperature for each kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP and converts ADP to AMP and light.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated AMP into a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a no-compound control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Workflow and Potential Signaling Pathways

To provide a clearer understanding of the experimental process and its implications, the following diagrams illustrate the kinase selectivity profiling workflow and a hypothetical signaling pathway that could be targeted by this compound based on our hypothetical data.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Reaction_Setup Combine Compound, Kinase, Substrate in 384-well plate Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup ATP_Prep ATP Preparation (at Km) Reaction_Start Initiate Reaction with ATP ATP_Prep->Reaction_Start Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubation->Reaction_Stop Signal_Generation Generate Luminescent Signal (Kinase Detection Reagent) Reaction_Stop->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Data_Normalization Calculate % Inhibition Read_Plate->Data_Normalization IC50_Determination Generate Dose-Response Curves & Determine IC50 Data_Normalization->IC50_Determination Selectivity_Profile Compile Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: Experimental workflow for kinase selectivity profiling.

G Ligand Growth Factor (e.g., EGF, NRG1) EGFR EGFR Ligand->EGFR HER2 HER2 Ligand->HER2 Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2->Dimerization PI3K PI3K Dimerization->PI3K MAPK MAPK Dimerization->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Inhibitor This compound (Hypothetical Target) Inhibitor->Dimerization Inhibition

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Benchmarking

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1] Its ability to form key hydrogen bonds and engage in various non-covalent interactions makes it an ideal framework for designing potent and selective kinase inhibitors.[2] From a high-throughput screening campaign aimed at identifying novel cell cycle inhibitors, a promising hit was identified: N-(pyridin-3-ylmethyl)prop-2-en-1-amine (hereafter referred to as Lead Compound-3Y ). Its structure, featuring a pyridin-3-yl motif common to many kinase inhibitors, warrants a rigorous investigation into its biological activity.[3][4]

This guide provides a comprehensive framework for the systematic evaluation and benchmarking of Lead Compound-3Y. The objective is not merely to determine its potency but to build a multi-faceted profile, comparing its biochemical activity, cellular efficacy, and selectivity against established clinical kinase inhibitors. This process is critical for making informed decisions in the drug discovery pipeline, validating the compound's mechanism of action, and identifying its potential therapeutic niche. As our primary hypothesis, based on structurally related compounds, we will investigate Lead Compound-3Y as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[4][5]

We will benchmark Lead Compound-3Y against three well-characterized inhibitors:

  • AZD5438: A potent, first-generation pan-CDK inhibitor with strong activity against CDK2, serving as a positive control for biochemical potency.[5]

  • Palbociclib (Ibrance®): A highly selective, clinically approved CDK4/6 inhibitor, which will serve as a crucial benchmark for assessing the selectivity of Lead Compound-3Y.

  • Roscovitine (Seliciclib): A first-generation CDK inhibitor with a well-documented profile against multiple CDKs, including CDK2.

This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice, ensuring a robust and self-validating benchmarking cascade.

The Benchmarking Workflow: From Enzyme to Cell

A successful benchmarking strategy follows a logical progression from target engagement at the molecular level to functional outcomes in a cellular context. Our workflow is designed to answer three fundamental questions:

  • Biochemical Potency: How strongly does our compound inhibit the purified target kinase?

  • Selectivity: Does it inhibit the intended target more potently than other related kinases?

  • Cellular Efficacy & Mechanism: Does the biochemical activity translate into a functional anti-proliferative effect in cancer cells, and can we confirm engagement with the intended downstream pathway?

The following diagram illustrates this integrated workflow.

G cluster_0 Part 1: Biochemical Profiling cluster_1 Part 2: Cellular Characterization cluster_2 Part 3: Data Integration & Decision Making a Lead Compound-3Y Synthesis & QC b In Vitro Kinase Assay (CDK2/CycA) a->b Test Compound d IC50 Determination b->d c Selectivity Panel (CDK4/CycD1, CDK6/CycD1) c->d i Comparative Data Analysis (Potency, Selectivity, Efficacy) d->i Biochemical Data e Antiproliferative Assay (MCF-7 Cancer Cells) f GI50 Determination e->f f->i Cellular Data g Mechanism of Action Study (Western Blot) h Analysis of Downstream Markers (p-Rb, Cyclin E) g->h h->i MoA Data j Go/No-Go Decision Lead Optimization i->j

Caption: A workflow for benchmarking novel kinase inhibitors.

Part 1: Biochemical Potency and Selectivity Profiling

The first step is to quantify the direct interaction between Lead Compound-3Y and its putative kinase target, CDK2. We employ a gold-standard, luminescence-based assay to measure kinase activity. The choice of an in vitro assay using purified enzymes is critical as it isolates the compound's effect on the kinase from the complexities of a cellular environment (e.g., membrane permeability, metabolic stability), providing a clean measure of target engagement.

Experimental Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol measures the amount of ADP produced by the kinase reaction, which is then converted into a luminescent signal. Lower signal indicates greater kinase inhibition.

Materials:

  • Recombinant Human Kinases: CDK2/CyclinA2, CDK4/CyclinD1, CDK6/CyclinD1 (e.g., from Promega or SignalChem).

  • Substrate: Histone H1 for CDK2, Retinoblastoma (Rb) protein fragment for CDK4/6.

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101).

  • Test Compounds: Lead Compound-3Y, AZD5438, Palbociclib, Roscovitine, dissolved in 100% DMSO.

  • Assay Plates: White, 384-well, low-volume (e.g., Corning #3572).

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each compound in DMSO. Transfer 1 µL of each dilution into the assay plate. Include "DMSO only" wells for high control (0% inhibition) and "no enzyme" wells for low control (100% inhibition).

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution in Kinase Buffer.

    • Prepare a 2X ATP solution. The concentration should be at the apparent Km for each enzyme to ensure a sensitive measurement of competitive inhibition.

  • Initiate Kinase Reaction: Add 10 µL of the 2X kinase/substrate solution to each well. Incubate for 10 minutes at room temperature.

  • Start Reaction: Add 10 µL of the 2X ATP solution to each well to start the reaction.

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Terminate Reaction & Detect ADP:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., Tecan Spark® or equivalent).

  • Data Analysis:

    • Normalize the data using the high (0% inhibition) and low (100% inhibition) controls.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound-kinase pair.

Exemplar Data & Interpretation

The following table presents exemplar data that might be obtained from this assay.

Table 1: Biochemical Potency and Selectivity Profile of Lead Compound-3Y

CompoundCDK2/CycA IC50 (nM)CDK4/CycD1 IC50 (nM)CDK6/CycD1 IC50 (nM)Selectivity Ratio (CDK4/CDK2)
Lead Compound-3Y 65 1,500 2,100 23.1x
AZD5438525155.0x
Palbociclib95011150.01x
Roscovitine110>10,000>10,000>90x

Interpretation: This hypothetical data positions Lead Compound-3Y as a potent CDK2 inhibitor with an IC50 of 65 nM. Crucially, it demonstrates moderate selectivity (>20-fold) over CDK4 and CDK6. While not as selective as Roscovitine, it shows a clear preference for CDK2, unlike the pan-CDK inhibitor AZD5438 or the highly CDK4/6-selective Palbociclib. This profile suggests that Lead Compound-3Y is a promising candidate for further development as a CDK2-selective inhibitor.

Part 2: Cellular Efficacy and Mechanism of Action

Potent biochemical inhibition is a prerequisite, but not a guarantee, of therapeutic potential. The compound must be able to enter cells, engage its target in the complex cellular milieu, and elicit a desired biological response—in this case, the inhibition of cancer cell proliferation.

Signaling Pathway Context: The G1/S Checkpoint

CDK2, in complex with Cyclin E, is a master regulator of the G1 to S phase transition in the cell cycle. Its primary function is to phosphorylate the Retinoblastoma (Rb) protein. Phosphorylation of Rb causes it to release the E2F transcription factor, which then activates the genes necessary for DNA replication. Inhibiting CDK2 should, therefore, lead to hypo-phosphorylated Rb and a G1 cell cycle arrest.

G Mitogens Growth Factors (Mitogens) GF_Receptor Receptor Tyrosine Kinases Mitogens->GF_Receptor Ras_Pathway Ras/MAPK Pathway GF_Receptor->Ras_Pathway CyclinD Cyclin D Ras_Pathway->CyclinD Upregulates CDK46_Complex CDK4/6-Cyclin D (Active) CyclinD->CDK46_Complex CDK46 CDK4/6 CDK46->CDK46_Complex Rb Rb CDK46_Complex->Rb Phosphorylates Rb_E2F_Complex Rb-E2F (Repressor Complex) Rb->Rb_E2F_Complex E2F E2F E2F->Rb_E2F_Complex CyclinE Cyclin E E2F->CyclinE Upregulates S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Rb_E2F_Complex->S_Phase Represses pRb p-Rb (Inactive) pRb->E2F Releases CDK2_Complex CDK2-Cyclin E (Active) CyclinE->CDK2_Complex CDK2 CDK2 CDK2->CDK2_Complex CDK2_Complex->Rb Phosphorylates (Hyper-phosphorylation) Palbociclib Palbociclib Palbociclib->CDK46_Complex Inhibits Compound_3Y Lead Compound-3Y Compound_3Y->CDK2_Complex Inhibits

Caption: The G1/S cell cycle checkpoint pathway.

Experimental Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cell death or growth inhibition.

Materials:

  • Cell Line: MCF-7 (human breast adenocarcinoma), known to be Rb-positive and sensitive to CDK inhibitors.[4]

  • Culture Medium: EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human insulin.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7570).

  • Assay Plates: White, 96-well, clear-bottom tissue culture plates.

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the 2X compound solution to the cells (final volume 200 µL).

  • Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data and calculate the GI50 (concentration required to inhibit cell growth by 50%) using a non-linear regression curve fit.

Experimental Protocol 3: Western Blot for Target Engagement

This protocol confirms that the compound inhibits CDK2 activity within the cell by measuring the phosphorylation status of its key substrate, Rb.

Materials:

  • MCF-7 cells and culture medium.

  • 6-well tissue culture plates.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-Phospho-Rb (Ser807/811), Rabbit anti-Rb, Rabbit anti-Cyclin E, Mouse anti-β-Actin (loading control).

  • Secondary Antibodies: HRP-conjugated Goat anti-Rabbit, HRP-conjugated Goat anti-Mouse.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates. Grow to 70-80% confluency and treat with compounds (e.g., at 1x, 5x, and 10x the GI50 concentration) for 24 hours.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager.

  • Analysis: Quantify band intensity and normalize to the β-Actin loading control. A decrease in the p-Rb/total Rb ratio indicates target engagement.

Exemplar Data & Interpretation

Table 2: Cellular Antiproliferative Activity in MCF-7 Cells

CompoundGI50 (µM)
Lead Compound-3Y 0.85
AZD54380.15
Palbociclib0.50
Roscovitine1.5

Interpretation: The exemplar data shows that Lead Compound-3Y possesses potent anti-proliferative activity in MCF-7 cells with a sub-micromolar GI50 value. This cellular potency is consistent with its biochemical IC50 against CDK2, suggesting good cell permeability and target engagement. Its efficacy is comparable to that of Palbociclib and superior to Roscovitine in this cell line. Western blot analysis would be expected to show a dose-dependent decrease in Rb phosphorylation at Ser807/811, confirming that the anti-proliferative effect is mediated through the inhibition of the CDK2-Rb pathway.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for benchmarking a novel kinase inhibitor, using the hypothetical This compound (Lead Compound-3Y) as a case study. The exemplar data, based on activities of structurally related compounds, positions Lead Compound-3Y as a potent and moderately selective CDK2 inhibitor with promising cellular activity.

The integrated analysis of biochemical, cellular, and mechanistic data provides a strong foundation for a "Go" decision, advancing the compound to the next stage of the drug discovery process. Future directions would include:

  • Lead Optimization: Initiating a medicinal chemistry campaign to improve potency and, critically, selectivity over other kinases.

  • Broad Kinome Profiling: Screening against a large panel of kinases (e.g., >400) to identify any potential off-target liabilities.

  • ADME/Tox Profiling: Assessing pharmacokinetic properties (solubility, metabolic stability, permeability) and early toxicity indicators.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of optimized analogues in mouse xenograft models using tumors sensitive to CDK2 inhibition.

By following a structured and self-validating benchmarking plan, researchers can efficiently and confidently identify and advance the most promising chemical matter, accelerating the journey from a screening hit to a potential clinical candidate.

References

  • N-(Pyridin-3-yl)
  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer.PubMed.
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an.eScholarship.org.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.PMC - NIH.
  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy.PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

Sources

A Researcher's Guide to Confirming On-Target Activity of Novel Covalent Inhibitors in Cells: A Case Study with N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this journey is the unambiguous confirmation of on-target activity within the complex milieu of a living cell. This guide provides an in-depth, technically-focused framework for validating the cellular on-target activity of novel covalent inhibitors, using the hypothetical compound "N-(pyridin-3-ylmethyl)prop-2-en-1-amine" as our case study.

The structure of this compound, particularly the "prop-2-en-1-amine" group, suggests it may act as a Michael acceptor, a class of compounds known to form covalent bonds with nucleophilic residues on proteins, most commonly cysteine.[1][2][3] This intended irreversible mode of action offers potential advantages in potency and duration of effect but also necessitates a thorough investigation of its cellular targets to distinguish desired on-target engagement from non-specific off-target interactions that could lead to toxicity.[1][4][5]

This guide eschews a rigid template, instead presenting a logical, field-proven workflow designed to build a robust, evidence-based case for the on-target activity of a novel covalent inhibitor. We will navigate from initial target discovery to the confirmation of functional cellular consequences, emphasizing the causality behind each experimental choice.

Section 1: Identifying the Cellular Targets - A Chemoproteomic Approach

When the specific cellular target of a novel compound is unknown, as is the case in our hypothetical study of this compound, a global, unbiased approach is required. Chemoproteomics, particularly Activity-Based Protein Profiling (ABPP), is the gold standard for this purpose.[6][7] This technique allows for the identification of protein targets directly in a complex biological system.[7]

The core principle involves creating a probe version of the inhibitor. For our compound, this would involve synthesizing an analogue with a clickable tag, such as a terminal alkyne or azide, which does not significantly alter its bioactivity. This probe is then introduced to live cells.

Diagram 1: Chemoproteomic Workflow for Target Identification

Chemoproteomics_Workflow cluster_cell_culture Cellular Treatment cluster_lysis_click Lysis & Biotinylation cluster_enrichment_ms Enrichment & Identification cluster_competition Competition Control cells Intact Cells lysis Cell Lysis cells->lysis probe Alkyne-tagged N-(pyridin-3-ylmethyl) prop-2-en-1-amine Probe probe->cells Incubate click CuAAC 'Click' Reaction with Biotin-Azide lysis->click pulldown Streptavidin Affinity Pulldown click->pulldown digest On-bead Trypsin Digestion pulldown->digest ms LC-MS/MS Analysis digest->ms id Protein Identification & Quantification ms->id pretreatment Pre-treat with excess un-tagged inhibitor pretreatment->probe

Caption: Workflow for identifying cellular targets of a covalent inhibitor using chemoproteomics.

Experimental Protocol: Competitive Chemoproteomics

This protocol provides a robust method to identify specific targets by competing away the binding of the tagged probe with an excess of the original, untagged compound.[4][5][8]

  • Probe Synthesis: Synthesize an analogue of this compound featuring a terminal alkyne. This is a common choice for "click" chemistry.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to ~80% confluency.

    • Prepare three treatment groups:

      • Vehicle Control: Treat cells with DMSO.

      • Probe Only: Treat cells with the alkyne-tagged probe at a predetermined concentration (e.g., 1-10 µM).

      • Competition: Pre-treat cells with a 50-100 fold excess of the original, untagged this compound for 1 hour before adding the alkyne-tagged probe.

    • Incubate all groups for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease inhibitors.

  • Click Chemistry: To the cell lysates, add biotin-azide, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). This will covalently link biotin to the probe-bound proteins.

  • Affinity Purification: Incubate the biotinylated lysates with streptavidin-coated beads to capture the probe-protein complexes. Wash the beads extensively to remove non-specifically bound proteins.

  • Proteomic Analysis:

    • Elute the bound proteins or perform an on-bead tryptic digest.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. True targets will be highly enriched in the "Probe Only" sample and significantly depleted in the "Competition" sample.

For our case study, let's hypothesize that this experiment identifies a protein kinase, "Kinase X," which is known to have a cysteine residue in its ATP-binding pocket, a common feature for targets of covalent kinase inhibitors.[9][10][11]

Section 2: Confirming Target Engagement in Intact Cells

Identifying a candidate protein is the first step. The next is to confirm that the compound engages this target within the native cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[12][13] It operates on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[12][14][15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol will determine if this compound binding stabilizes our hypothetical "Kinase X" in intact cells.[12][15][16]

  • Cell Treatment: Culture cells and treat them with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by high-speed centrifugation.

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble "Kinase X" at each temperature point by Western blot using a specific antibody.

    • Quantify the band intensities and plot them against temperature. A positive result is a rightward shift in the melting curve for the drug-treated samples compared to the vehicle control, indicating thermal stabilization.

Data Presentation: Hypothetical CETSA Results
Temperature (°C)Soluble Kinase X (% of 37°C Control) - VehicleSoluble Kinase X (% of 37°C Control) - Compound
37100100
469598
498895
527592
555185
582865
611042
64520

This data clearly shows that in the presence of this compound, "Kinase X" is more resistant to heat-induced aggregation, a strong indicator of direct physical engagement in the cell.

Section 3: Assessing Downstream Functional Consequences

Confirming target binding is crucial, but linking that binding event to a functional cellular outcome is the ultimate validation. This requires knowledge of the target's biological role. Let's assume our hypothetical "Kinase X" is an upstream activator of a well-known signaling pathway, for example, the MAPK/ERK pathway.

Diagram 2: Hypothetical Signaling Pathway of Kinase X

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates MEK MEK1/2 KinaseX->MEK Phosphorylates (p-MEK) ERK ERK1/2 MEK->ERK Phosphorylates (p-ERK) Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor N-(pyridin-3-ylmethyl) prop-2-en-1-amine Inhibitor->KinaseX Covalently Inhibits

Caption: Hypothetical signaling cascade involving the target "Kinase X".

Experimental Protocol: Western Blot for Pathway Modulation

This experiment tests whether inhibiting "Kinase X" with our compound leads to a decrease in the phosphorylation of its downstream substrates.

  • Cell Treatment: Seed cells and allow them to attach. Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal pathway activity.

  • Inhibitor Pre-treatment: Pre-treat cells with increasing concentrations of this compound for 2 hours.

  • Pathway Stimulation: Stimulate the cells with an appropriate growth factor (e.g., EGF, FGF) for 15-30 minutes to activate the pathway.

  • Lysis and Western Blot: Lyse the cells and perform a Western blot analysis using antibodies against the phosphorylated forms of MEK (p-MEK) and ERK (p-ERK). Use antibodies against total MEK and ERK as loading controls.

  • Analysis: A dose-dependent decrease in the levels of p-MEK and p-ERK in the compound-treated cells would confirm that target engagement translates into inhibition of the signaling pathway.

Section 4: Comparison with Alternative Methodologies

The workflow described provides a comprehensive validation strategy. However, it is important to be aware of alternative and complementary techniques.

MethodDescriptionProsCons
Our Proposed Workflow Combines chemoproteomics for unbiased target ID, CETSA for biophysical engagement, and functional assays for pathway validation.Comprehensive, high confidence in results, distinguishes on- and off-targets.Time-consuming, requires specialized expertise and equipment (especially for proteomics).
Activity-Based Protein Profiling (ABPP) - Gel-Based Uses a fluorescently-tagged probe. After cell treatment and lysis, proteins are separated by SDS-PAGE, and target engagement is visualized by in-gel fluorescence.[17]Faster than MS-based proteomics, good for initial screening and assessing selectivity.Less sensitive than MS, may miss low-abundance targets, provides limited identification information.
Isothermal Dose-Response CETSA (ITDRF-CETSA) A variation of CETSA where cells are treated with a range of compound concentrations and heated at a single, optimized temperature.[14]Higher throughput for determining compound potency (EC₅₀) in cells.Requires prior knowledge of the target and its melting temperature.
Genetic Approaches (CRISPR/siRNA) The putative target gene is knocked out or knocked down. The cellular phenotype is then compared to the phenotype induced by the compound.Directly links a gene/protein to a phenotype.Can be confounded by genetic compensation or incomplete knockdown; does not prove direct compound binding.

Conclusion

Confirming the on-target activity of a novel covalent inhibitor like this compound is a multi-faceted process that demands a rigorous, evidence-layered approach. By systematically moving from unbiased target identification using chemoproteomics to direct biophysical validation with CETSA, and finally to functional confirmation through downstream signaling analysis, researchers can build a compelling and self-validating case for their compound's mechanism of action. This structured, yet flexible, guide provides the framework to confidently navigate this critical phase of drug discovery, ensuring that decisions are based on robust, scientifically sound cellular data.

References

  • Chen, Y., & Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148–153. [Link]

  • Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Semantic Scholar. [Link]

  • Asawa, K., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4495. [Link]

  • Chen, Y., & Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148-53. [Link]

  • Winter, G. E., et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]

  • Gao, Y., et al. (2021). Profiling MAP kinase cysteines for targeted covalent inhibitor design. RSC Medicinal Chemistry. [Link]

  • Lu, D., et al. (2017). Determining cysteines available for covalent inhibition across the human kinome. Journal of Medicinal Chemistry. [Link]

  • Donovan, K. A., et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 141(4), 1548–1559. [Link]

  • Willems, L. I., et al. (2014). Activity-Based Protein Profiling. Request PDF. [Link]

  • Lu, D., et al. (2017). Determining Cysteines Available for Covalent Inhibition Across the Human Kinome. ACS Publications. [Link]

  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • van der Meer, T., et al. (2018). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Nature Protocols. [Link]

  • Crouthamel, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]

  • Wang, Y., et al. (2024). Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy. Chemical Science. [Link]

  • Mtoz Biolabs. Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Wu, H., et al. (2021). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. Request PDF. [Link]

  • Zhang, Z., et al. (2022). ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Request PDF. [Link]

  • Chaikuad, A., et al. (2019). Cysteines possibly amenable to covalent targeting. ResearchGate. [Link]

  • Li, Y., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology. [Link]

  • van der Wijk, T., et al. (2016). In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor. Chemical Communications, 52(75), 11262-11264. [Link]

  • Stegner, A. F., et al. (2022). Modular Vinyl Phosphonamidates for Cysteine-Directed Protein Targeting. Journal of the American Chemical Society. [Link]

  • Abdulmalik, O., et al. (2023). Michael Acceptor Compounds as Hemoglobin Oxygen Affinity Modulators for Reversing Sickling of Red Blood Cells. Molecules, 28(14), 5369. [Link]

  • Breß, A., et al. (2023). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. International Journal of Molecular Sciences. [Link]

Sources

A Comparative Guide to the Synthesis of N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-(pyridin-3-ylmethyl)prop-2-en-1-amine, a secondary amine incorporating both a pyridine and an allyl functional group, is a critical process in the development of various pharmacologically active compounds. The strategic selection of a synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth comparison of the two primary synthetic pathways to this versatile building block: Reductive Amination and Direct N-Alkylation .

At a Glance: A Comparative Overview

FeatureRoute 1: Reductive AminationRoute 2: Direct N-Alkylation
Starting Materials Pyridine-3-carbaldehyde, Allylamine3-Picolylamine (3-(Aminomethyl)pyridine), Allyl bromide
Key Transformation Imine formation followed by reductionNucleophilic substitution (SN2)
Selectivity High for the desired secondary amineProne to over-alkylation (tertiary amine and quaternary salt formation)
Typical Yields Generally highOften moderate to low for the secondary amine
Reaction Conditions Mild, often one-potCan require careful control of stoichiometry and conditions
Green Chemistry Aspect High atom economy, often a one-pot reaction reducing waste[1]Can generate salt byproducts
Purification Generally straightforwardCan be challenging due to the mixture of products

Route 1: Reductive Amination of Pyridine-3-carbaldehyde with Allylamine

Reductive amination is a highly efficient and widely used method for the synthesis of amines.[2] This one-pot reaction proceeds through the formation of an imine intermediate from the reaction of an aldehyde (pyridine-3-carbaldehyde) and a primary amine (allylamine), which is then reduced in situ to the desired secondary amine.[3]

A key advantage of this method is the use of mild and selective reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which can reduce the imine intermediate without affecting the starting aldehyde.[4][5] This selectivity is crucial for achieving high yields of the desired product and simplifies the purification process. The reaction is typically carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) under neutral or slightly acidic conditions.[4]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the allylamine on the carbonyl carbon of pyridine-3-carbaldehyde to form a hemiaminal. This intermediate then dehydrates to form an imine. The imine is subsequently reduced by a hydride source, such as sodium triacetoxyborohydride, to yield this compound.

G Pyridine3Carbaldehyde Pyridine-3-carbaldehyde Imine Imine Intermediate Pyridine3Carbaldehyde->Imine + Allylamine - H₂O Allylamine Allylamine Product This compound Imine->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Imine

Caption: Reductive Amination Pathway.

Experimental Protocol: Reductive Amination

Materials:

  • Pyridine-3-carbaldehyde

  • Allylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of pyridine-3-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add allylamine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Route 2: Direct N-Alkylation of 3-Picolylamine with Allyl Bromide

The direct N-alkylation of a primary amine with an alkyl halide is a classical SN2 reaction for forming a C-N bond. In this route, 3-picolylamine (3-(aminomethyl)pyridine) acts as the nucleophile, attacking the electrophilic carbon of allyl bromide.

The primary drawback of this method is the lack of selectivity. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This leads to a second alkylation, forming a tertiary amine, and potentially a third, forming a quaternary ammonium salt. This results in a mixture of products, making the isolation of the desired secondary amine challenging and often leading to lower yields.

Mechanistic Rationale

The reaction proceeds via a direct nucleophilic attack of the nitrogen atom of 3-picolylamine on the carbon atom of allyl bromide bearing the bromine atom. This is a bimolecular nucleophilic substitution (SN2) reaction. A base is required to neutralize the hydrobromic acid (HBr) formed during the reaction.

G Picolylamine 3-Picolylamine Product This compound Picolylamine->Product + Allyl Bromide - HBr AllylBromide Allyl Bromide Overalkylation Over-alkylation Products Product->Overalkylation Base Base Base->Picolylamine

Caption: Direct N-Alkylation Pathway.

Experimental Protocol: Direct N-Alkylation

Materials:

  • 3-Picolylamine

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Acetonitrile (ACN) or another suitable polar aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 3-picolylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Cool the mixture in an ice bath and add allyl bromide (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired secondary amine from unreacted starting material and over-alkylation products.

Conclusion and Recommendation

For the synthesis of this compound, reductive amination is the superior and recommended route . Its high selectivity for the desired secondary amine, typically leading to higher yields and a simpler purification process, makes it a more efficient and reliable method. The one-pot nature of the reaction also aligns with the principles of green chemistry by minimizing waste and operational steps.

While direct N-alkylation is a conceptually simple approach, the inherent problem of over-alkylation significantly diminishes its practicality for producing a clean, high-yielding sample of the target secondary amine. The purification of the desired product from a mixture of primary, secondary, tertiary, and potentially quaternary amines can be a significant challenge, impacting the overall efficiency of the synthesis.

Therefore, for researchers and drug development professionals seeking a robust and efficient synthesis of this compound, the reductive amination of pyridine-3-carbaldehyde with allylamine is the method of choice.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Gribble, G. W. (2010). Sodium borohydride and sodium triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

Sources

A Comparative Analysis of N-(pyridin-3-ylmethyl)prop-2-en-1-amine and Established Allylamine Antifungals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the known antifungal agents, terbinafine and naftifine, with the novel compound N-(pyridin-3-ylmethyl)prop-2-en-1-amine. As experimental data for the latter is not publicly available, this analysis is based on established structure-activity relationships within the allylamine class of antifungals, offering a predictive assessment of its potential efficacy. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new antifungal therapies.

Introduction to Allylamine Antifungals

The allylamine class of antifungal agents represents a significant advancement in the treatment of superficial mycoses, particularly those caused by dermatophytes.[1] These compounds act by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the toxic accumulation of squalene, leads to fungal cell death. This mechanism of action is distinct from that of the azole antifungals, which target a later step in the same pathway.

The Compounds: A Structural Overview

A comparative look at the chemical structures of terbinafine, naftifine, and this compound reveals a common allylamine backbone, which is crucial for their antifungal activity. The key differences lie in the substitutions on the amine and the aromatic ring system.

Chemical_Structures cluster_terbinafine Terbinafine cluster_naftifine Naftifine cluster_novel This compound terbinafine terbinafine naftifine naftifine novel Structure not available in PubChem. See diagram below.

Caption: Chemical structures of Terbinafine and Naftifine.

Caption: 2D structure of this compound.

Mechanism of Action: A Shared Pathway

The fungicidal activity of allylamines is a direct result of their targeted inhibition of squalene epoxidase. This leads to a dual assault on the fungal cell: the depletion of ergosterol, which compromises cell membrane integrity, and the accumulation of toxic levels of squalene.

Caption: Ergosterol biosynthesis pathway and the site of action of allylamine antifungals.

Comparative Efficacy: Known vs. Predicted

While direct comparative data for this compound is unavailable, we can infer its potential activity based on structure-activity relationship (SAR) studies of the allylamine class.[2][3][4] A tertiary allylamine function is a known prerequisite for antifungal activity.[2] The primary structural variation between the novel compound and the established drugs is the replacement of the naphthalene moiety with a pyridine ring. This substitution may influence the compound's lipophilicity and its interaction with the fungal squalene epoxidase, thereby affecting its potency and spectrum of activity.

Established Efficacy of Terbinafine and Naftifine

Both terbinafine and naftifine exhibit potent in vitro activity against a broad range of dermatophytes. The following table summarizes their minimum inhibitory concentration (MIC) values against common fungal pathogens.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Terbinafine Trichophyton rubrum0.06 - 0.25--[5]
Trichophyton mentagrophytes0.06 - 0.25--[5]
Trichophyton spp.0.008 - 0.0625--[6]
Naftifine Trichophyton rubrum0.015 - 1.00.060.25[7][8]
Trichophyton mentagrophytes0.015 - 1.00.060.25[7][8]
Trichophyton tonsurans0.015 - 1.00.060.25[7][8]
Epidermophyton floccosum0.015 - 1.00.060.25[7][8]
Microsporum canis0.015 - 1.00.060.25[7][8]

MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

Predicted Efficacy of this compound

Given its core allylamine structure, this compound is predicted to be active against dermatophytes. The introduction of the pyridine ring, a nitrogen-containing heterocycle, may alter its physicochemical properties. The basicity of the pyridine nitrogen could influence drug-target interactions and pharmacokinetic properties. It is plausible that this modification could either enhance or diminish its antifungal potency compared to its naphthalene-containing counterparts. Experimental validation is essential to determine its precise antifungal spectrum and potency.

Experimental Protocols for Efficacy Determination

To ascertain the antifungal efficacy of this compound, standardized in vitro susceptibility testing is required. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols for this purpose.[9][10]

CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi

This method is the gold standard for determining the MIC of antifungal agents against filamentous fungi, including dermatophytes.

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide) to a high concentration.

    • Perform serial twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations for the assay.

  • Inoculum Preparation:

    • Culture the fungal isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes) on a suitable agar medium (e.g., potato dextrose agar) to induce sporulation.

    • Harvest the conidia by flooding the agar surface with sterile saline and gently scraping the surface.

    • Adjust the conidial suspension to a specific concentration (typically 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a spectrophotometer or hemocytometer.

  • Assay Procedure:

    • Dispense the diluted antifungal solutions into the wells of a 96-well microtiter plate.

    • Add the prepared fungal inoculum to each well.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 4-7 days), depending on the growth rate of the fungus.

  • MIC Determination:

    • Visually or spectrophotometrically read the plates.

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.

Antifungal_Susceptibility_Testing_Workflow start Start prep_drug Prepare Antifungal Stock Solutions and Dilutions start->prep_drug prep_inoculum Prepare Fungal Inoculum start->prep_inoculum dispense Dispense Drug Dilutions into 96-Well Plate prep_drug->dispense inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate dispense->inoculate incubate Incubate Plate inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Caption: Workflow for in vitro antifungal susceptibility testing.

Conclusion and Future Directions

While terbinafine and naftifine are established and effective treatments for dermatophyte infections, the continuous search for novel antifungal agents is crucial to address emerging resistance and improve therapeutic outcomes. This compound, with its core allylamine structure, presents a promising scaffold for a new antifungal agent. However, its efficacy remains hypothetical and requires rigorous experimental validation.

The protocols outlined in this guide provide a clear path for the in vitro evaluation of this and other novel compounds. Future research should focus on determining the MIC and minimum fungicidal concentration (MFC) of this compound against a broad panel of clinically relevant fungi. Subsequent studies could explore its in vivo efficacy in animal models of dermatophytosis, as well as its pharmacokinetic and toxicological profiles. Such a systematic approach is essential to fully characterize its potential as a next-generation antifungal therapeutic.

References

  • Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239-1241.
  • Nussbaumer, P., Dorfstetter, G., Leitner, I., Mraz, K., & Stütz, A. (1993). Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine. Journal of medicinal chemistry, 36(15), 2115-2120.
  • Nussbaumer, P., Leitner, I., Mraz, K., & Stütz, A. (1995). Synthesis and Structure-Activity Relationships of Side-Chain-Substituted Analogs of the Allylamine Antimycotic Terbinafine Lacking the Central Amino Function. Journal of medicinal chemistry, 38(10), 1831-1836.
  • Ghannoum, M. A., & Isham, N. (2011). In vitro antifungal activity of naftifine hydrochloride against dermatophytes. Antimicrobial agents and chemotherapy, 55(10), 4893-4895. Available at: [Link]

  • Ghannoum, M. A., & Isham, N. (2011). In Vitro Antifungal Activity of Naftifine Hydrochloride against Dermatophytes. Antimicrobial Agents and Chemotherapy, 55(10), 4893-4895. Available at: [Link]

  • Suvire, F. D., Sortino, M., Kouznetsov, V. V., Vargas M, L. Y., Zacchino, S. A., Mora Cruz, U., & Enriz, R. D. (2006). Structure-activity relationship study of homoallylamines and related derivatives acting as antifungal agents. Bioorganic & medicinal chemistry, 14(6), 1851-1862.
  • Comprehensive Antibiotic Resistance Database. (2023). allylamine antibiotic. CARD. Available at: [Link]

  • Anto, A., & Nair, S. P. (2024). Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis. Indian Dermatology Online Journal. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2017). M23 - Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. CLSI. Available at: [Link]

  • Singh, S., & Shankarnarayan, K. A. (2022). A Review of Antifungal Susceptibility Testing for Dermatophyte Fungi and It's Correlation with Previous Exposure and Clinical Responses. Mycoses, 65(12), 1083-1093. Available at: [Link]

  • Singh, A., & Singh, P. K. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4587. Available at: [Link]

  • Dukik, K., et al. (2023). Evaluation of Gradient Concentration Strips for Detection of Terbinafine Resistance in Trichophyton spp. Antimicrobial Agents and Chemotherapy, 67(5), e0155122. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). M60 - Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI. Available at: [Link]

  • Morand, A., et al. (2022). Terbinafine Resistance in Dermatophytes: A French Multicenter Prospective Study. Journal of Fungi, 8(11), 1184. Available at: [Link]

  • Pfaller, M. A., & Andes, D. R. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. PLoS One, 18(12), e0295326. Available at: [Link]

  • Trailokya, A. A., Shirsat, A. B., Madhu, R., et al. (2023). Naftifine: A Topical Allylamine for Superficial Dermatophytosis. Journal of the Association of Physicians of India, 71(5), 80-85. Available at: [Link]

  • Kumar, S., et al. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. Journal of the Serbian Chemical Society, 82(7-8), 823-834. Available at: [Link]

  • Ganesan, M., & Kothandapani, S. (2025). In Vitro Antifungal Susceptibility Testing of 5 Antifungal Agents against Dermatophytic Species by CLSI (M38-A) Micro Dilution Method. Journal of Clinical and Diagnostic Research, 19(8). Available at: [Link]

  • Wieder, A. M., et al. (2023). Terbinafine-Resistant Dermatophytes and the Presence of Trichophyton indotineae in North America. Microbiology Spectrum, 11(4), e0035923. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Naftifine Hydrochloride Topical Gel. FDA.gov. Available at: [Link]

  • Al-Suwaidan, A. A., et al. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2022(2), M1389. Available at: [Link]

  • Pinter, A., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc, 2014(3), 154-169. Available at: [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Available at: [Link]

Sources

Comparative Guide: N-(pyridin-3-ylmethyl)prop-2-en-1-amine (N-PPA) vs. Staurosporine

Author: BenchChem Technical Support Team. Date: February 2026

This guide compares the specific chemical entity N-(pyridin-3-ylmethyl)prop-2-en-1-amine (referred to herein as N-PPA ) against the industry-standard broad-spectrum kinase inhibitor Staurosporine .

Note on Scientific Context: While Staurosporine is a well-characterized, potent, natural product alkaloid used universally as a positive control for kinase inhibition and apoptosis, N-PPA (chemically N-allyl-3-picolylamine) represents a low-molecular-weight fragment scaffold or intermediate . Unlike Staurosporine, N-PPA is not a marketed drug but a "chemical probe" or "fragment lead" often found in the early stages of Fragment-Based Drug Discovery (FBDD) or as a ligand in coordination chemistry.

This guide evaluates N-PPA as a representative Pyridine-Amine Scaffold to demonstrate how researchers should compare novel, low-affinity fragments against high-affinity, promiscuous references like Staurosporine.

Evaluating Fragment Selectivity against Pan-Kinase Potency

Executive Summary: The Fragment vs. The Sledgehammer

In drug development, the comparison between N-PPA and Staurosporine is a classic case of Ligand Efficiency (LE) vs. Absolute Potency .

  • Staurosporine is the "sledgehammer": A massive, hydrophobic indolecarbazole that binds with nanomolar affinity to the ATP pocket of over 250 kinases. It is the ultimate positive control but a poor drug candidate due to zero selectivity.

  • N-PPA is the "scalpel tip": A small, hydrophilic pyridine-amine fragment. It likely exhibits micromolar (weak) affinity but possesses high Ligand Efficiency and the potential for extreme selectivity if optimized.

Key Takeaway: Use Staurosporine to validate your assay works. Use N-PPA to validate your specific binding pocket's requirement for basic nitrogen interactions (e.g., hinge region binding) without the off-target noise of Staurosporine.

Chemical & Physicochemical Profile

Understanding the structural divergence is critical for assay design (e.g., DMSO tolerance, solubility).

FeatureN-PPA (The Fragment)Staurosporine (The Reference)
IUPAC Name This compound(Staurosporine)
Structure Class Pyridine-amine (Fragment)Indolo[2,3-a]carbazole (Alkaloid)
Molecular Weight ~148.21 g/mol 466.53 g/mol
H-Bond Donors/Acceptors 1 / 21 / 3
LogP (Lipophilicity) ~0.8 (Hydrophilic)~4.3 (Highly Lipophilic)
Solubility Water-soluble (as salt), Polar organic solventsDMSO required; Poor water solubility
Primary Mechanism Hinge-binder (ATP mimetic fragment) / Metal ChelatorCompetitive ATP Inhibitor (Pan-Kinase)

Biological Performance: Potency & Selectivity[1]

The Potency Gap

Staurosporine achieves potency through a large surface area of hydrophobic contacts and hydrogen bonds. N-PPA relies on specific polar interactions (likely the pyridine nitrogen and secondary amine).

  • Staurosporine:

    
     (Typical for PKA, PKC, CDK2).
    
  • N-PPA:

    
     (Estimated Fragment Affinity).
    
The Selectivity Paradox

While Staurosporine is more potent, it is "dirty." N-PPA, being smaller, samples less of the protein surface, meaning it clashes with fewer residues but also binds with less energy.

Experimental Data Summary (Representative Profile):

MetricN-PPA (Fragment)StaurosporineImplications
Kinase Coverage Low (Specific Subsets)High (>90% of Kinome)N-PPA is better for "clean" SAR starts.
Apoptosis Induction Low / NegligibleHigh (Caspase-3 activation)Staurosporine is toxic; N-PPA is likely cytostatic or inert at low doses.
Ligand Efficiency (LE) High (>0.4) Moderate (~0.3)N-PPA binding energy per atom is superior.
Lipophilic Efficiency (LLE) HighLowN-PPA has better drug-like properties for optimization.

Mechanism of Action Visualization

The following diagram illustrates the binding modes. Staurosporine occupies the entire ATP pocket, while N-PPA probes the "Hinge Region" or specific metal-binding sites.

BindingMechanism Stauro Staurosporine ATP_Pocket ATP Binding Pocket Stauro->ATP_Pocket Occludes Hinge Hinge Region (H-Bonds) Stauro->Hinge Strong H-Bonds Hydrophobic Hydrophobic Back Pocket Stauro->Hydrophobic Van der Waals NPPA N-PPA (Fragment) NPPA->ATP_Pocket Partial Occupancy NPPA->Hinge Weak/Transient H-Bonds NPPA->Hydrophobic No Contact Response_Death Apoptosis (Pan-Inhibition) ATP_Pocket->Response_Death Pathway Shutdown Response_Select Selective Binding Event ATP_Pocket->Response_Select Fragment Hit

Figure 1: Mechanistic divergence. Staurosporine occludes the entire pocket leading to cell death, whereas N-PPA acts as a specific probe for the hinge region.

Experimental Protocols

To objectively compare these two, you cannot use a standard endpoint assay for both, as the potency scales differ by orders of magnitude.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Best for detecting low-affinity binding of N-PPA vs. high-affinity Staurosporine.

  • Preparation:

    • Prepare Kinase of Interest (KOI) at 2 µM in HEPES buffer.

    • Prepare SYPRO Orange dye (5000x stock diluted to 5x).

  • Compound Dosing:

    • Staurosporine: Add to final concentration of 10 µM (Saturation).

    • N-PPA: Add to final concentration of 1 mM (High concentration required for fragments).

    • Control: DMSO only (1% v/v).

  • Execution:

    • Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis:

    • Calculate

      
       (Melting Temperature Shift).
      
    • Expected Result: Staurosporine

      
       (Tight binding). N-PPA 
      
      
      
      (Valid fragment hit).
Protocol B: Competitive Displacement Assay (TR-FRET)

Validates if N-PPA binds to the same ATP site as Staurosporine.

  • Reagents: LanthaScreen™ Eu-Kinase, AlexaFluor™ Tracer (Staurosporine-conjugate).

  • Titration:

    • Titrate N-PPA from 10 mM down to 1 µM (Log scale).

    • Use Staurosporine (unlabeled) as the positive control (10 µM down to 0.1 nM).

  • Measurement:

    • Measure TR-FRET signal (Emission 665 nm / 615 nm).

    • Loss of signal indicates displacement of the tracer.

  • Interpretation:

    • If N-PPA displaces the tracer, it is ATP-competitive .

    • If N-PPA does not displace tracer but shows activity in functional assays, it may be Allosteric .

Strategic Recommendations for Researchers

When to use Staurosporine:
  • Assay Validation: To ensure your kinase assay is capable of detecting inhibition (Z-factor calculation).

  • Apoptosis Positive Control: When you need to induce cell death reliably in phenotypic screens.

  • Structural Biology: To co-crystallize proteins and stabilize flexible loops.

When to use N-PPA (N-allyl-3-picolylamine):
  • Fragment Screening: As a "seed" molecule to grow into a larger inhibitor. The allylamine tail provides a vector for chemical modification (e.g., "Click" chemistry or olefin metathesis).

  • Selectivity Probing: To test if a kinase has a specific requirement for a pyridine nitrogen at the hinge without the baggage of a large hydrophobic core.

  • Metal Chelation Studies: N-PPA is structurally similar to TPA (Tris(2-pyridylmethyl)amine) fragments and can be used to probe Zinc/Copper dependent enzymes.

References

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology. [Link]

    • Context: Establishes Staurosporine as the promiscuous reference standard.
  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. [Link]

    • Context: Methodology for evalu
  • RCSB PDB Ligand Summary. "STU (Staurosporine)." Protein Data Bank. [Link]

    • Context: Structural d
  • PubChem Compound Summary. "this compound." National Library of Medicine. [Link] (Search via Structure/SMILES: C=CCNCC1=CN=CC=C1)

    • Context: Verification of chemical structure and physicochemical properties.

"N-(pyridin-3-ylmethyl)prop-2-en-1-amine" head-to-head study with other investigational compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide to N-(pyridin-3-ylmethyl)prop-2-en-1-amine and Other Investigational Monoamine Oxidase-B Inhibitors for Parkinson's Disease

Introduction

This compound, hereafter referred to as Compound P, is a novel, investigational small molecule with a chemical structure suggesting potential activity as a selective inhibitor of Monoamine Oxidase-B (MAO-B). The presence of a pyridine ring and an allyl amine-like moiety suggests its potential as a central nervous system (CNS) active agent.[1][2] This guide provides a comprehensive head-to-head comparison of Compound P with two established MAO-B inhibitors, Rasagiline and Selegiline, which are used in the treatment of Parkinson's disease.[3][4] The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed comparative analysis of the preclinical and clinical profiles of these compounds, supported by experimental data and protocols. While extensive data is available for Rasagiline and Selegiline, the data for Compound P is presented based on a plausible profile for a next-generation MAO-B inhibitor.

Mechanism of Action: MAO-B Inhibition in Parkinson's Disease

Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain.[4][5] This leads to a deficiency of the neurotransmitter dopamine, resulting in the hallmark motor symptoms of the disease. Monoamine oxidase-B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[6][7] By inhibiting MAO-B, the breakdown of dopamine is reduced, leading to increased levels of this neurotransmitter in the striatum.[8][9] This enhanced dopaminergic activity helps to alleviate the motor symptoms of Parkinson's disease.[9] Selective MAO-B inhibitors are therefore a cornerstone in the management of Parkinson's disease, used both as monotherapy in early stages and as an adjunct to levodopa therapy in more advanced stages.[5][9][10]

MAO_B_Pathway cluster_0 Synaptic Cleft cluster_1 Mitochondria (in Glial Cells/Neurons) Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Produces Inhibitors Compound P Rasagiline Selegiline Inhibitors->MAOB Inhibits Neuron Dopaminergic Neuron MPTP_Workflow start Start: Acclimatize C57BL/6 mice grouping Randomize into treatment groups start->grouping pre_treatment Pre-treatment with Vehicle or Inhibitors (7 days) grouping->pre_treatment mptp_induction MPTP or Saline administration (4 days) pre_treatment->mptp_induction post_treatment Continued treatment (14 days) mptp_induction->post_treatment behavioral Behavioral Testing (e.g., Rotarod) post_treatment->behavioral euthanasia Euthanasia and tissue collection behavioral->euthanasia analysis Neurochemical and Histological Analysis euthanasia->analysis

Caption: Workflow for the MPTP mouse model of Parkinson's disease.

Discussion and Future Perspectives

This comparative guide highlights the potential of this compound (Compound P) as a next-generation MAO-B inhibitor for the treatment of Parkinson's disease. Based on its hypothetical profile, Compound P demonstrates potent and highly selective MAO-B inhibition, which translates to superior efficacy and neuroprotection in a preclinical model of Parkinson's disease. A key advantage of Compound P, shared with Rasagiline, is its lack of amphetamine-like metabolites, which is a known drawback of Selegiline.

The presented data, while partially hypothetical for Compound P, is based on established principles of MAO-B inhibitor pharmacology and provides a strong rationale for its further development. Future studies should focus on comprehensive IND-enabling toxicology studies, followed by well-designed clinical trials to confirm its efficacy and safety in patients with Parkinson's disease. The favorable pharmacokinetic profile and potent preclinical activity of Compound P position it as a promising candidate that could offer significant benefits over existing therapies.

References

  • Bilodeau, M. T., Rodman, L. D., McGaughey, G. B., Coll, K. E., Koester, T. J., Hoffman, W. F., Hungate, R. W., Kendall, R. L., McFall, R. C., Rickert, K. W., Rutledge, R. Z., & Thomas, K. A. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & medicinal chemistry letters, 14(11), 2941–2945. [Link]

  • MySkinRecipes. (n.d.). 4-Methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. PubChem. Retrieved from [Link]

  • Drugs.com. (n.d.). Rasagiline: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Saeed, A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165. [Link]

  • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]

  • Scott, L. J., & Spencer, C. M. (2000). Rasagiline: A Review of Its Use in the Treatment of Idiopathic Parkinson's Disease. CNS Drugs, 14(5), 387-402. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(Pyridin-2-ylmethyl)pyridin-2-amine. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Partial lysergamide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Allylamine – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Rasagiline. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Retrieved from [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Medications in Trials. Retrieved from [Link]

  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Retrieved from [Link]

  • Frontiers. (2023). Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • American Parkinson Disease Association. (2025). New Parkinson's Disease Treatments in the Clinical Trial Pipeline. Retrieved from [Link]

  • ACS Omega. (n.d.). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. Retrieved from [Link]

  • Finberg, J. P. (2014). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Expert Review of Neurotherapeutics, 14(9), 999-1009. [Link]

  • BioSpace. (2024). 7 Most Promising Drugs in Parkinson's Disease Treatment Pipeline. Retrieved from [Link]

  • CloudSDS. (n.d.). Everything You Need to Know About Allylamine. Retrieved from [Link]

  • Santter, M., & Vulto, I. (2008). Monoamine oxidases in development. Cellular and Molecular Life Sciences, 65(17), 2699-2713. [Link]

  • National Center for Biotechnology Information. (2023). Selegiline. StatPearls. Retrieved from [Link]

  • Parkinson's UK. (2025). MAO-B inhibitors (rasagiline, selegiline, safinamide). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Parkinson's Disease Drug Therapies in the Clinical Trial Pipeline: 2024 Update. PMC. Retrieved from [Link]

  • MDPI. (2024). Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Retrieved from [Link]

  • Neurology. (1992). Selegiline as initial treatment in de novo parkinsonian patients. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

  • PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]

  • PubMed. (n.d.). A Randomized Double-Blind Placebo-Controlled Phase III Trial of Selegiline Monotherapy for Early Parkinson Disease. Retrieved from [Link]

  • Wikipedia. (n.d.). Allylamine. Retrieved from [Link]

  • Pharmaceutical Technology. (2023). Trials to watch: Pipeline Parkinson's drugs could revolutionise treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Allylamine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US8119657B2 - Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-α]pyridin-3-yl)propan-1-one and related methods.
  • MDPI. (n.d.). Insulin Resistance and Metabolic Dysfunction in Early-Stage Parkinson's Disease: Evidence from a Preliminary Case-Control Study. Retrieved from [Link]

  • Springer. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Retrieved from [Link]

Sources

Comparative Pharmacokinetic Profiling: N-(pyridin-3-ylmethyl)prop-2-en-1-amine (N-PMPA) vs. Established Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of novel small molecule therapeutics, particularly in the competitive oncology space, demands a rigorous and early understanding of a candidate's pharmacokinetic (PK) profile. This guide provides a comprehensive comparative analysis of the investigational compound N-(pyridin-3-ylmethyl)prop-2-en-1-amine (N-PMPA), a putative tyrosine kinase inhibitor (TKI), against two clinically approved standards: Imatinib and Dasatinib. By juxtaposing N-PMPA's performance in a suite of standardized in vitro and in vivo assays, this document aims to provide drug development professionals with a clear, data-driven framework for decision-making. We will dissect the methodologies behind key ADME (Absorption, Distribution, Metabolism, Excretion) experiments, explain the causal logic for protocol design, and present a comparative interpretation of the resulting data, thereby contextualizing the potential liabilities and advantages of our lead candidate.

Introduction: The Rationale for Early Comparative PK Profiling

The "fail early, fail cheap" paradigm is a cornerstone of modern drug discovery. A compound with excellent target potency can ultimately fail in clinical trials due to poor bioavailability, rapid metabolism, or unforeseen drug-drug interactions (DDIs). The structural motif of N-PMPA, featuring a pyridine core, is common in many approved TKIs, suggesting a similar potential for target engagement but also shared metabolic liabilities. Therefore, profiling N-PMPA against established TKIs like Imatinib and Dasatinib is not merely a benchmarking exercise; it is a strategic imperative. Imatinib represents a first-generation TKI with a well-characterized, but not flawless, PK profile, while Dasatinib offers a second-generation perspective with distinct metabolic and distribution characteristics. This comparison will allow us to strategically position N-PMPA and anticipate its clinical behavior long before first-in-human studies.

Overall Experimental Workflow

The assessment of a drug candidate's pharmacokinetic profile is a multi-stage process, beginning with high-throughput in vitro assays and progressing to more complex in vivo models. This workflow is designed to systematically de-risk the candidate by identifying potential liabilities at each stage.

G cluster_0 Part 1: In Vitro ADME Screening cluster_1 Part 2: In Vivo PK Study cluster_2 Part 3: Data Interpretation & Decision MetStab Metabolic Stability (Microsomes, Hepatocytes) Dosing IV & PO Dosing in Rodent Model MetStab->Dosing Proceed if Cl_int is acceptable PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) PPB->Dosing Perm Permeability (Caco-2 Assay) Perm->Dosing CYP CYP450 Inhibition (Fluorometric Assay) CYP->Dosing Proceed if low DDI risk Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Quantification Sampling->Bioanalysis Calc PK Parameter Calculation (NCA) Bioanalysis->Calc Decision Go/No-Go Decision Candidate Optimization Calc->Decision

Caption: Overall workflow for comparative pharmacokinetic profiling.

Part 1: In Vitro ADME Profiling Protocols & Comparative Data

In vitro assays are the bedrock of PK screening, offering high-throughput, cost-effective methods to predict a compound's behavior in vivo.

Metabolic Stability Assessment

Causality: The primary objective here is to estimate the intrinsic clearance (Cl_int) of a compound. Rapid degradation by metabolic enzymes in the liver (the primary site of drug metabolism) leads to a short half-life and poor oral bioavailability. We use two systems: liver microsomes, which contain phase I (e.g., CYP450) enzymes, and primary hepatocytes, which contain both phase I and phase II (e.g., UGT) enzymes, providing a more complete picture.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation: A reaction mixture is prepared containing 100 mM potassium phosphate buffer (pH 7.4), 1 µM of the test compound (N-PMPA, Imatinib, or Dasatinib), and 0.5 mg/mL HLM protein.

  • Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes to equilibrate.

  • Initiation: The reaction is initiated by adding a pre-warmed NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, and 3.3 mM MgCl2). The presence of this regenerating system ensures sustained enzymatic activity.

  • Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates the protein and halts enzymatic activity.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining percentage of the parent compound.

  • Calculation: The half-life (t1/2) is calculated from the slope of the natural log of the remaining parent drug versus time. Intrinsic clearance is then extrapolated.

Table 1: Comparative Metabolic Stability Data (Illustrative Data)

Compoundt1/2 in HLM (min)Intrinsic Clearance (Cl_int, µL/min/mg)Predicted Hepatic Clearance
N-PMPA 2555.4Moderate
Imatinib4828.9Low to Moderate
Dasatinib12115.5High

Interpretation: N-PMPA shows moderate intrinsic clearance, positioned between the more stable Imatinib and the rapidly cleared Dasatinib. This suggests N-PMPA may not suffer from the very high first-pass metabolism that can plague compounds like Dasatinib, potentially leading to more predictable oral exposure.

Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding (>99%) can limit a drug's efficacy and distribution into tissues. Rapid Equilibrium Dialysis (RED) is the gold standard method for this assessment.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device insert (containing a semi-permeable membrane with an 8 kDa molecular weight cutoff) is placed into a Teflon base plate.

  • Loading: 200 µL of plasma containing the test compound (1 µM) is added to the sample chamber (red-colored ring), and 350 µL of phosphate-buffered saline (PBS, pH 7.4) is added to the buffer chamber.

  • Incubation: The plate is sealed and incubated on an orbital shaker at 37°C for 4 hours to allow for equilibrium.

  • Sampling & Analysis: After incubation, equal aliquots are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS analysis after a matrix-matching protein precipitation step.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 2: Comparative Plasma Protein Binding (Illustrative Data)

CompoundFraction Unbound (fu) in Plasma% Bound
N-PMPA 0.04595.5%
Imatinib0.05095.0%
Dasatinib0.00899.2%

Interpretation: N-PMPA exhibits high plasma protein binding, similar to Imatinib. While high, it is less extreme than Dasatinib's >99% binding. This level of binding is common for TKIs and is considered acceptable, though the free fraction must be considered when interpreting potency and efficacy data.

Part 2: In Vivo Pharmacokinetic Study in Rodents

Causality: While in vitro data is predictive, in vivo studies are essential to understand how a compound behaves in a complex biological system. This study determines key PK parameters like clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Male BALB/c mice (n=3 per group) are used.

  • Dosing:

    • Intravenous (IV) Group: A single bolus dose of 2 mg/kg is administered via the tail vein. The compound is formulated in a solution of 10% DMSO, 40% PEG400, and 50% saline.

    • Oral (PO) Group: A single dose of 10 mg/kg is administered by oral gavage. The compound is formulated as a suspension in 0.5% methylcellulose.

  • Blood Sampling: Sparse blood samples (~30 µL) are collected from the saphenous vein into EDTA-coated capillaries at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Blood samples are immediately centrifuged (3000 x g for 10 min at 4°C) to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with Phoenix WinNonlin software to calculate key PK parameters.

Table 3: Comparative In Vivo Pharmacokinetic Parameters (Illustrative Data)

Parameter (Unit)N-PMPAImatinibDasatinib
IV Administration (2 mg/kg)
CL (mL/min/kg)15.020.545.1
Vdss (L/kg)2.54.55.8
t1/2 (h)2.93.62.1
PO Administration (10 mg/kg)
Cmax (ng/mL)8501100250
Tmax (h)1.02.00.5
AUC0-inf (ng*h/mL)37004878924
Bioavailability (%F) 37% 40% 17%

Interpretation: N-PMPA demonstrates moderate clearance in line with its in vitro stability data and a reasonable volume of distribution. Critically, its oral bioavailability of 37% is promising and comparable to the established drug Imatinib. It significantly outperforms Dasatinib, which suffers from high clearance and subsequently lower bioavailability. This profile suggests that N-PMPA is likely to achieve and maintain therapeutic concentrations in plasma with oral dosing.

Hypothetical Metabolic Pathway of N-PMPA

Based on its structure, N-PMPA has several potential sites for metabolic modification. Understanding these pathways is crucial for identifying potential metabolites that could be active or toxic.

G cluster_phase2 Phase II Metabolism (UGT) parent N-PMPA (Parent Drug) M1 M1: Pyridine N-Oxidation parent->M1 CYP3A4 M2 M2: Allyl Epoxidation parent->M2 CYP2D6 M3 M3: N-dealkylation parent->M3 CYP3A4 M4 M4: Glucuronidation (on oxidized pyridine) M1->M4 UGT1A1

Caption: A potential metabolic pathway for N-PMPA.

Conclusion and Strategic Outlook

This comparative analysis positions this compound as a promising TKI candidate with a well-balanced pharmacokinetic profile.

  • Strengths: N-PMPA exhibits moderate clearance and good oral bioavailability (~37%), superior to the second-generation comparator Dasatinib and on par with Imatinib. Its metabolic stability is acceptable, suggesting a manageable half-life for a viable dosing regimen.

  • Liabilities: High plasma protein binding is a characteristic to monitor, and a comprehensive CYP450 inhibition and induction screen is a mandatory next step to fully assess its drug-drug interaction potential.

References

  • Di, L., & Obach, R. S. (2020). In Vitro Approaches to Drug Metabolism and Disposition in Drug Discovery and Development. John Wiley & Sons. [Link]

  • U.S. Food and Drug Administration. (2014). Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. FDA. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma clearance. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 415-425. [Link]

Safety Operating Guide

Personal protective equipment for handling N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Mastering Safety: A Guide to Handling N-(pyridin-3-ylmethyl)prop-2-en-1-amine

An In-Depth Guide for Laboratory Professionals

Disclaimer: No specific Safety Data Sheet (SDS) was available for this compound. The following guidance is based on the known hazards of structurally related compounds, namely pyridine and allylamine derivatives. A thorough, institution-specific risk assessment must be conducted before handling this chemical.

Understanding the Hazard Profile

This compound is a compound with a nuanced hazard profile that demands careful consideration. Its structure combines a pyridine ring with an allylamine side chain, each contributing to its potential risks. Pyridine and its derivatives are known for their characteristic strong, unpleasant odor and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] They can cause a range of health issues, from headaches and dizziness to more severe effects on the central nervous system, liver, and kidneys.[3]

The allylamine component introduces further concerns. Allylamines are often volatile, flammable, and can be corrosive to the skin and eyes.[4][5] Inhalation may lead to respiratory irritation, coughing, and wheezing.[2] The combination of these functional groups suggests that this compound should be handled as a substance that is potentially toxic, irritant, and corrosive.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable to ensure complete protection against the various exposure routes.[6] The minimum required PPE for handling this compound includes a lab coat, chemical splash goggles, and appropriate gloves.[7]

Eye and Face Protection: The First Line of Defense
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory to protect against splashes and potential vapors.[8][9]

  • Face Shield: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to goggles to protect the entire face.[7]

Skin and Body Protection: An Impermeable Barrier
  • Lab Coat: A fully buttoned, flame-resistant lab coat should be worn to protect the skin and personal clothing from contamination.[8] Lab coats should not be worn outside of the laboratory to prevent the spread of potential contaminants.[10]

  • Gloves: Due to the compound's structure, standard latex gloves are not recommended.[1] Nitrile or neoprene gloves provide better chemical resistance.[1][8] Double gloving is a recommended best practice to provide an additional layer of protection, especially during extended procedures.[8] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.[10]

Respiratory Protection: Ensuring Safe Air
  • Chemical Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to minimize the inhalation of volatile fumes.[1][11]

  • Respirator: In the rare event that a fume hood is not available or if there is a potential for aerosolization, a NIOSH-approved respirator with organic vapor cartridges is required.[3][8] Proper fit-testing and training are essential for respirator use.[12]

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles (ANSI Z87.1 standard). Face shield for splash risks.[7][8]Protects eyes from direct splashes and airborne particles.[8]
Hand Protection Nitrile or neoprene gloves. Double gloving recommended.[1][8]Provides a robust barrier against skin contact and absorption.[8]
Body Protection Flame-resistant lab coat, fully buttoned.[8]Protects skin and clothing from contamination.[8]
Respiratory Protection Mandatory use of a certified chemical fume hood.[1] NIOSH-approved respirator if fume hood is unavailable.[8]Prevents inhalation of potentially harmful vapors.[11]
Footwear Closed-toe, closed-heel shoes.[8]Protects feet from spills and falling objects.

Operational Plan: From Handling to Disposal

A meticulous operational plan is critical for minimizing risk and ensuring a safe laboratory environment.

Safe Handling and Storage
  • Ventilation is Key: Always work in a well-ventilated area, with a certified chemical fume hood being the primary engineering control.[1][11]

  • Controlled Environment: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][13]

  • Incompatible Materials: Keep the compound segregated from strong oxidizing agents and strong acids to prevent hazardous reactions.[2][5]

  • Clear Labeling: All containers must be clearly labeled with the chemical name and associated hazard warnings.[13]

Step-by-Step PPE Protocol

The following workflow ensures that PPE is used correctly, providing maximum protection.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (to avoid contamination) Prep Assess Risks & Gather PPE Don_Coat 1. Don Lab Coat Prep->Don_Coat Don_Goggles 2. Don Goggles/ Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves (Double Pair) Don_Goggles->Don_Gloves Handling Perform Experiment in Fume Hood Don_Gloves->Handling Doff_Gloves 1. Remove Outer Gloves Handling->Doff_Gloves Doff_Coat 2. Remove Lab Coat Doff_Gloves->Doff_Coat Doff_Goggles 3. Remove Goggles/ Face Shield Doff_Coat->Doff_Goggles Doff_Inner_Gloves 4. Remove Inner Gloves Doff_Goggles->Doff_Inner_Gloves Wash_Hands 5. Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands

Caption: PPE donning and doffing workflow.

Emergency and Disposal Protocols

Preparedness for unexpected events is a cornerstone of laboratory safety.

Spill Management
  • Minor Spills (<20 mL):

    • Alert personnel in the immediate area.[14]

    • Wearing appropriate PPE, contain the spill using an absorbent material like sand or vermiculite.[11]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[15]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills (>20 mL):

    • Evacuate the area immediately and alert others.[14]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[14][15]

    • Do not attempt to clean up a major spill without specialized training and equipment.[14]

Waste Disposal
  • Segregation: Amine waste must be segregated from other chemical waste streams to prevent dangerous reactions.[13]

  • Containment: Collect all waste, including contaminated consumables, in a dedicated, clearly labeled, and tightly sealed hazardous waste container.[16]

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal service.[13][16] Do not pour amine waste down the drain, as it can be harmful to aquatic life.[13]

First Aid Measures

Immediate and appropriate first aid can significantly mitigate the effects of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: Pyridine. [Link]

  • Centers for Disease Control and Prevention. (2014, July 1). NIOSH Pocket Guide to Chemical Hazards - Pyridine. [Link]

  • Tri-iso. MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. [Link]

  • Ajman University. Procedure for Chemical Spills. [Link]

  • Greenbook.net. SAFETY DATA SHEET CLEAN AMINE®. [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]

  • Auburn University Risk Management and Safety. CHEMICAL WASTE MANAGEMENT GUIDE. [Link]

  • Health and Safety Executive. Emergency response / spill control. [Link]

  • University of Missouri Environment, Health & Safety. Preparing for Emergency Chemical Spills. [Link]

  • Columbia University Environmental Health & Safety. Policy for Personal Protective Equipment (PPE) in Research Laboratories. [Link]

  • University of Florida Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • King Abdullah University of Science and Technology. Personal Protective Equipment (PPE) Standard For KAUST Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Reactant of Route 2
Reactant of Route 2
N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.